molecular formula C15H14O3 B605664 ATD-3169 CAS No. 1788105-63-4

ATD-3169

Katalognummer: B605664
CAS-Nummer: 1788105-63-4
Molekulargewicht: 242.274
InChI-Schlüssel: WYDIIVYARKSSJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

ATD-3169 is a cell-permeable, hydroquinone-based small molecule specifically characterized as a reliable generator of endogenous reactive oxygen species (ROS), particularly superoxide radicals, within mycobacterial cells . Its primary research value lies in the study of bacterial redox homeostasis and the mechanisms of oxidative stress-induced lethality. The compound functions by permeating bacterial cells and enhancing intracellular levels of superoxide, leading to a dose-dependent, long-lasting, and irreversible oxidative shift in the intramycobacterial redox potential . Research applications for this compound include investigating the dynamic response of Mycobacterium tuberculosis (Mtb) to endogenous oxidative stress, a area where the pathogen has shown a diminished capacity to restore cytoplasmic redox balance compared to other mycobacterial species . Studies have demonstrated that this compound exhibits potent growth inhibitory activity against Mtb strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates, highlighting its utility in exploring novel anti-tuberculosis strategies that target intramycobacterial redox metabolism . Microarray analyses indicate that exposure to this compound causes a major realignment of mycobacterial pathways involved in redox homeostasis, central metabolism, DNA repair, and cell wall lipid biosynthesis, providing a comprehensive tool for probing oxidative stress responses . This product is intended for research use only and is not approved for use in humans or animals.

Eigenschaften

CAS-Nummer

1788105-63-4

Molekularformel

C15H14O3

Molekulargewicht

242.274

IUPAC-Name

5-hydroxy-1,2,3,4,4a,9a-hexahydro-1,4-methanoanthracene-9,10-dione

InChI

InChI=1S/C15H14O3/c16-10-3-1-2-9-13(10)15(18)12-8-5-4-7(6-8)11(12)14(9)17/h1-3,7-8,11-12,16H,4-6H2

InChI-Schlüssel

WYDIIVYARKSSJU-UHFFFAOYSA-N

SMILES

OC1=CC=CC2=C1C(C(C3CCC4C3)C4C2=O)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ATD-3169;  ATD 3169;  ATD3169.

Herkunft des Produkts

United States

Foundational & Exploratory

ATD-3169: Exploiting Redox Vulnerability in Mycobacterium tuberculosis via Futile Cycling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ATD-3169 Mechanism of Action in Mycobacterium tuberculosis Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound represents a paradigm shift in antitubercular pharmacotherapy, moving away from traditional macromolecular synthesis inhibition (e.g., cell wall, protein synthesis) toward the disruption of intramycobacterial redox homeostasis .

Unlike conventional antibiotics that target specific enzymes (e.g., Isoniazid targeting InhA), this compound functions as a hydroquinone-based redox cycler . Its primary mechanism of action (MoA) involves the interception of electrons from the mycobacterial Electron Transport Chain (ETC)—likely at the Type II NADH dehydrogenase (NDH-2) junction—to generate a lethal surge of endogenous superoxide (


). This induces a "redox collapse," overwhelming the bacillus's antioxidant defense systems (mycothiol, catalase-peroxidase, superoxide dismutase) and leading to bactericidal sterilization.

This guide details the molecular mechanics of this compound, the specific vulnerability of M. tuberculosis (Mtb) to endogenous oxidative stress, and the protocols required to validate this mechanism.

Mechanism of Action: The Redox Collapse

The Target: Endogenous Redox Homeostasis

M. tuberculosis is evolutionarily adapted to survive exogenous oxidative bursts from host macrophages (via the oxidative burst). However, it possesses a surprisingly diminished capacity to counteract endogenous redox stress generated within its own cytoplasm. This compound exploits this specific asymmetry.

Molecular Pathway
  • Permeation: this compound is a lipophilic small molecule that passively diffuses across the mycolic acid-rich cell wall of Mtb.

  • Electron Interception (The Futile Cycle):

    • Upon entering the cytoplasm, this compound interacts with the respiratory chain.

    • Proposed Target: Evidence suggests interaction with NDH-2 (Type II NADH dehydrogenase).[1][2] Instead of electrons passing from NADH to the menaquinone pool (and subsequently to the terminal oxidase for ATP synthesis), this compound acts as an artificial electron acceptor.

    • Reduction: The compound is reduced to a radical intermediate.

    • Auto-oxidation: The reduced intermediate reacts rapidly with molecular oxygen (

      
      ), transferring the electron to generate superoxide (
      
      
      
      ) and regenerating the parent compound.
  • Consequences:

    • ROS Surge: This cycle repeats continuously ("futile cycling"), generating massive quantities of superoxide.

    • ATP Depletion: Because electrons are diverted before they can contribute to the proton motive force (PMF), ATP synthesis is uncoupled from oxygen consumption.

    • Redox Potential Shift: The cytoplasmic redox potential (

      
      ) shifts significantly towards oxidation (from ~-275 mV to >-240 mV), a state incompatible with essential metabolic functions.
      
Visualization: The Futile Redox Cycle

The following diagram illustrates the interruption of the Electron Transport Chain by this compound.

ATD3169_Mechanism cluster_ETC Mycobacterial Electron Transport Chain NADH NADH NDH2 NDH-2 (Type II NADH Dehydrogenase) NADH->NDH2 e- NAD NAD+ NDH2->NAD Oxidation MQ Menaquinone Pool NDH2->MQ Normal e- Flow ATD This compound (Oxidized) NDH2->ATD e- Diversion (Interception) ATP_Syn ATP Synthase MQ->ATP_Syn PMF Generation ATD_Rad This compound (Radical/Reduced) ATD->ATD_Rad Reduction ATD_Rad->ATD Auto-oxidation ROS Superoxide (O2•-) LETHAL ROS ATD_Rad->ROS Generates O2 O2 (Oxygen) O2->ROS e- Transfer Damage Bacterial Cell Death ROS->Damage DNA/Protein Damage

Caption: this compound intercepts electrons at NDH-2, creating a futile cycle that generates lethal superoxide while bypassing ATP synthesis.

Comparative Efficacy and Selectivity

A critical aspect of this compound is its selectivity for M. tuberculosis over other mycobacteria (like M. smegmatis) and mammalian cells. This selectivity is not due to differential uptake, but rather differential redox buffering capacity .

ParameterM. tuberculosis (H37Rv)M. smegmatis (

)
Biological Implication
This compound MIC ~3.1 µM> 50 µMMtb is uniquely hypersensitive.
Basal ROS Levels LowHighM. smegmatis is adapted to high ROS flux; Mtb is not.
Redox Recovery Irreversible ShiftRapid RecoveryMtb cannot restore

after this compound exposure.
Target Endogenous RedoxEndogenous RedoxMechanism is conserved, but defense capacity differs.

Experimental Protocols for Validation

To rigorously validate the mechanism of this compound in a research setting, the following self-validating protocols are recommended. These move beyond simple growth inhibition to mechanistic proof.

Protocol A: Real-time Intramycobacterial Redox Sensing (Mrx1-roGFP2)

Objective: Quantify the shift in cytoplasmic redox potential (


) induced by this compound.
Principle:  Mrx1-roGFP2 is a genetically encoded biosensor that equilibrates with the mycothiol redox couple (MSH/MSSM). It exhibits ratiometric fluorescence changes based on oxidation state.
  • Strain Preparation: Transform M. tuberculosis H37Rv with the pMV762-Mrx1-roGFP2 plasmid. Select transformants on Hygromycin B.

  • Culture: Grow strains to mid-log phase (

    
    ).
    
  • Treatment:

    • Aliquot 200 µL of culture into 96-well plates.

    • Treat with this compound (at 1x, 5x, 10x MIC).

    • Controls: Untreated (Negative), 1 mM Diamide (Positive Oxidant Control), 10 mM DTT (Positive Reductant Control).

  • Measurement (Flow Cytometry):

    • Excitation: 405 nm and 488 nm lasers.

    • Emission: 510 nm (Green channel).

    • Time points: 6h, 24h, 48h.

  • Data Analysis:

    • Calculate the 405/488 excitation ratio.

    • Normalize against the Diamide (100% oxidized) and DTT (100% reduced) standards to calculate the millivolt (mV) shift using the Nernst equation.

    • Success Criteria: this compound treatment should induce a dose-dependent increase in the 405/488 ratio, corresponding to a shift from ~-275 mV to >-240 mV.

Protocol B: Superoxide Detection via Dihydroethidium (DHE) HPLC

Objective: Confirm that the oxidative shift is caused specifically by superoxide (


).
Principle:  DHE is oxidized by superoxide to form 2-hydroxyethidium (2-OH-E+), which is distinguishable from non-specific oxidation products (Ethidium) via HPLC.
  • Incubation: Treat Mtb cultures with this compound (10-50 µM) for 3-6 hours.

  • Staining: Add DHE (10 µM final) and incubate for 30 minutes in the dark.

  • Extraction: Pellet bacteria, lyse using bead beating in acetonitrile/water.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient of Water/Acetonitrile with 0.1% TFA.

    • Detection: Fluorescence (Ex 510 nm / Em 595 nm).

  • Validation:

    • Signal: Look for the specific peak of 2-OH-E+.

    • Confirmation: The signal should be quenchable if pre-treated with a cell-permeable superoxide dismutase mimetic (e.g., Tempol), confirming the species is superoxide.

References

  • Tyagi, P., Singh, A., et al. (2015). Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide. Free Radical Biology and Medicine.[3]

    • Significance: Primary paper defining the mechanism of this compound and the unique redox vulnerability of Mtb.
    • Source: [3]

  • Harinath Chakrapani, et al. (2021). Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis.[2] Journal of Medicinal Chemistry.[2]

    • Significance: Discusses the broader class of redox cycling agents and compares
    • Source:

  • MedChemExpress (MCE).

    • Significance: Provides physicochemical properties and basic biological activity d
    • Source:

Sources

Technical Guide: ATD-3169 and Endogenous ROS Production in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ATD-3169 (C₁₅H₁₄O₃) is a redox-active small molecule that functions as a potent antibacterial agent against Mycobacterium tuberculosis (Mtb).[1] Unlike conventional antibiotics that target cell wall synthesis (e.g., Isoniazid) or transcriptional machinery (e.g., Rifampicin), this compound exploits a specific bioenergetic vulnerability in Mtb: its limited capacity to detoxify endogenous superoxide (


) .

While Mtb is robust against organic hydroperoxides and external oxidative bursts (via catalase-peroxidase KatG and alkyl hydroperoxide reductase AhpC), it is surprisingly fragile when challenged with internal superoxide generation. This compound acts as a redox cycler, hijacking the mycobacterial electron transport chain (ETC) to generate lethal fluxes of superoxide. This guide details the mechanistic basis of this lethality and provides validated protocols for measuring the resultant redox collapse using the Mrx1-roGFP2 biosensor and DHE-HPLC profiling.

Mechanistic Insight: The Redox Crisis

The Target: Mycothiol Redox Potential ( )

Mtb does not utilize glutathione. Instead, it relies on Mycothiol (MSH) to maintain cytoplasmic redox homeostasis. The redox potential of the MSH couple (


) is a critical determinant of bacterial survival.
  • Basal State: Highly reducing (~ -300 mV).

  • This compound Effect: Induces a rapid, irreversible oxidative shift in

    
    , collapsing the reducing environment required for essential enzymatic functions.
    
Mechanism of Action (MoA)

This compound functions as a "subversive substrate" for mycobacterial reductases.

  • Reduction: The compound accepts electrons from the respiratory chain (likely NADH dehydrogenases or menaquinone pool), becoming a radical anion.

  • Auto-oxidation: The radical anion transfers the electron to molecular oxygen (

    
    ).
    
  • Superoxide Generation: This transfer generates superoxide (

    
    ) and regenerates the parent this compound molecule to cycle again.
    
  • The Kill: The accumulation of

    
     overwhelms Superoxide Dismutase (SOD) activity, damages Fe-S clusters, and forces the oxidation of MSH to Mycothiol disulfide (MSSM).
    
Pathway Visualization

The following diagram illustrates the futile redox cycle catalyzed by this compound.

ATD_Mechanism NADH NADH / Respiratory Chain ATD This compound (Oxidized) NADH->ATD e- transfer ATD_Rad This compound (Radical Anion) ATD->ATD_Rad Reduction ATD_Rad->ATD Auto-oxidation Superoxide Superoxide (O2•-) ATD_Rad->Superoxide ROS Generation O2 Molecular Oxygen (O2) O2->Superoxide Accepts e- MSH Mycothiol (Reduced) Superoxide->MSH Oxidative Stress MSSM Mycothiol Disulfide (Oxidized) MSH->MSSM Redox Collapse Death Metabolic Collapse & Cell Death MSSM->Death Loss of Homeostasis

Caption: Cycle of this compound reduction and auto-oxidation leading to superoxide accumulation and MSH oxidation.

Experimental Validation Protocols

To validate this compound activity, researchers must move beyond simple growth inhibition (MIC) and quantify specific redox events.

Protocol A: Real-Time Redox Sensing (Mrx1-roGFP2)

Purpose: To measure the exact intrabacterial redox potential (


) in live Mtb during this compound treatment.
Principle:  Mrx1-roGFP2 is a ratiometric biosensor. It equilibrates specifically with the Mycothiol pool. Oxidation alters its excitation spectrum (ratio of 405nm/488nm excitation).

Workflow:

  • Strain Prep: Transform Mtb H37Rv with plasmid pMV762-Mrx1-roGFP2. Select on Hygromycin/Kanamycin.

  • Induction: Grow to OD₆₀₀ ~0.4. Induce expression (if Tet-inducible) or ensure constitutive expression.

  • Treatment:

    • Aliquot 200 µL culture into 96-well black-wall plates.

    • Add this compound (e.g., 1x, 5x, 10x MIC).

    • Include Menadione (50 µM) as a positive control and DTT (10 mM) as a fully reduced control.

  • Measurement:

    • Use a fluorescence plate reader (e.g., SpectraMax).

    • Excitation: 405 nm and 488 nm.

    • Emission: 510 nm.

  • Data Analysis:

    • Calculate Ratio

      
      .
      
    • Normalize to fully oxidized (diamide treated) and fully reduced (DTT treated) controls to determine % Oxidation.

Protocol B: Specific Superoxide Quantification (DHE-HPLC)

Purpose: To confirm that the ROS generated is specifically superoxide (


), distinguishing it from general oxidative stress.
Critical Note:  Fluorescence microscopy of DHE (Dihydroethidine) is prone to artifacts. HPLC separation is mandatory  to detect the specific superoxide adduct, 2-hydroxyethidium (2-OH-E⁺).

Workflow:

  • Labeling: Incubate Mtb (OD ~0.6) with this compound for 2-4 hours.

  • DHE Addition: Add DHE (final 50 µM) for the last 30 mins of incubation.

  • Lysis: Pellet bacteria, wash in PBS, and lyse using bead beating in acetonitrile/methanol to extract metabolites.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient of Water/Acetonitrile (0.1% TFA).

    • Detectors: Fluorescence (Ex 510 nm / Em 595 nm).

  • Interpretation:

    • Ethidium (E⁺): Non-specific oxidation product.

    • 2-Hydroxyethidium (2-OH-E⁺): Specific marker for superoxide.

    • This compound treatment should show a distinct peak for 2-OH-E⁺.

Data Synthesis and Comparative Analysis

The following table summarizes how this compound compares to standard redox-active agents. Note the specificity for Endogenous Superoxide.

CompoundPrimary ROS SpeciesTarget Mechanism

Shift
Killing Kinetics
This compound Superoxide (

)
Futile Redox CyclingRapid (> -240 mV) Bactericidal
Menadione Superoxide (

)
General Redox CyclingModerateBacteriostatic/cidal
Isoniazid Reactive IntermediatesInhA InhibitionDelayed/SecondaryBactericidal
Clofazimine ROS / MembraneNDH-2 InterferenceModerateSlow Bactericidal
Experimental Workflow Diagram

Workflow cluster_Assays Parallel Validation Assays Culture Mtb H37Rv Culture (OD 0.4 - 0.6) Treatment Add this compound (Timecourse) Culture->Treatment Biosensor Mrx1-roGFP2 (Biosensor) Treatment->Biosensor DHE DHE Staining (Superoxide Probe) Treatment->DHE CFU CFU Plating (Survival) Treatment->CFU Readout1 Flow Cytometry / Plate Reader (405/488 Ratio) Biosensor->Readout1 Redox Potential Readout2 HPLC Analysis (2-OH-E+ Peak) DHE->Readout2 Specificity Check Readout3 Colony Counting (Kill Curves) CFU->Readout3 Efficacy

Caption: Parallel experimental workflow to validate this compound mechanism and efficacy.

References

  • Tyagi, P., Singh, A., et al. (2015). "Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide."[1] Free Radical Biology and Medicine, 84, 344-354.[1] [Link]

  • Bhaskar, A., et al. (2014). "Mrx1-roGFP2 biosensor reveals dynamic changes in mycothiol redox potential in Mycobacterium tuberculosis." Antioxidants & Redox Signaling, 21(16), 2242-2257. (Methodology for Biosensor) [Link]

  • Kalyanaraman, B., et al. (2012). "Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations." Free Radical Biology and Medicine, 52(1), 1-6. (Methodology for DHE-HPLC) [Link]

Sources

Chemical structure and properties of ATD-3169

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: ATD-3169 Subject: Chemical Structure, Mechanism of Action, and Experimental Properties Content Type: Technical Guide for Drug Development Professionals

Executive Summary

This compound is a small-molecule antibacterial agent belonging to the class of quinone-fused norbornanes (specifically a substituted naphthoquinone derivative). Unlike conventional antibiotics that target specific enzymatic machinery (e.g., RNA polymerase, DNA gyrase), this compound functions as a redox cycler . It permeates the mycobacterial cell wall and exploits the specific vulnerability of Mycobacterium tuberculosis (Mtb) to endogenous oxidative stress.[1]

By generating a surge of superoxide radicals (


) within the bacterial cytoplasm, this compound overwhelms the pathogen's antioxidant defense systems, leading to an irreversible oxidative shift and bactericidal activity. This mechanism is effective against both drug-susceptible and multidrug-resistant (MDR/XDR) strains, highlighting its potential as a countermeasure against resistance.

Chemical Architecture & Properties

This compound is designed with a lipophilic scaffold to ensure penetration through the mycolic acid-rich cell wall of mycobacteria. Its core pharmacophore is a quinone moiety capable of undergoing reversible reduction to a hydroquinone, a process central to its ROS-generating capability.

Physicochemical Profile
PropertySpecification
Chemical Name (Rel)-1-hydroxy-1,4-dihydro-1,4-methanoanthracene-9,10-dione derivative (approximate based on scaffold)
CAS Registry Number 1788105-63-4
Molecular Formula

Molecular Weight 242.27 g/mol
Appearance Yellow to orange solid (characteristic of quinones)
Solubility Soluble in DMSO (>10 mM); Poorly soluble in water
Lipophilicity (cLogP) Estimated ~2.5–3.0 (High membrane permeability)
Structural Analysis

The structure consists of a 1,4-naphthoquinone core fused with a bridged bicyclic system (norbornane-like).

  • Quinone Core: The electron-deficient dione system acts as the electron acceptor.

  • Bridged Ring System: Provides steric bulk and lipophilicity, preventing rapid efflux and enhancing cell wall permeation.

  • Hydroxyl Group: Modulates the redox potential, ensuring it falls within a range reducible by mycobacterial reductases but capable of reducing molecular oxygen.

Mechanism of Action (MoA)

The efficacy of this compound relies on "suicidal oxidative stress." M. tuberculosis maintains a fragile redox balance compared to non-pathogenic mycobacteria (e.g., M. smegmatis).[1] this compound exploits this by uncoupling the electron transport chain (ETC) or hijacking electrons from cytoplasmic reductases.

The Redox Cycling Cascade
  • Permeation: this compound diffuses across the mycobacterial envelope.

  • Bioactivation: Intracellular reductases (e.g., Ndh, mycothiol-dependent reductases) reduce the quinone form of this compound to a semiquinone or hydroquinone.

  • Auto-oxidation: The reduced form reacts spontaneously with molecular oxygen (

    
    ).
    
  • ROS Generation: This reaction regenerates the parent quinone and releases superoxide (

    
    ).
    
  • Oxidative Collapse: The continuous cycling depletes cellular reducing equivalents (NADH/NADPH) and accumulates ROS, causing DNA damage, lipid peroxidation, and protein carbonylation.

Pathway Visualization

MoA_Pathway cluster_cell Mycobacterium tuberculosis Cytoplasm ATD_Q This compound (Quinone Form) ATD_HQ This compound (Hydroquinone Form) ATD_Q->ATD_HQ 1e- / 2e- Reduction ATD_HQ->ATD_Q Auto-oxidation ROS Superoxide Radical (O2•-) ATD_HQ->ROS Electron Transfer to O2 Reductase Mycobacterial Reductases (NADH -> NAD+) Reductase->ATD_HQ Oxygen Molecular Oxygen (O2) Oxygen->ROS Damage DNA/Lipid/Protein Damage ROS->Damage Overwhelms SodA/KatG Death Bactericidal Effect Damage->Death

Figure 1: The redox cycling mechanism of this compound. The compound acts as a catalytic generator of superoxide, depleting NADH and generating cytotoxic ROS.

Preclinical Pharmacology

In Vitro Activity
  • Spectrum: Active against M. tuberculosis H37Rv and clinical isolates.

  • Resistance Profile: Retains potency against MDR (Rifampicin/Isoniazid-resistant) and XDR strains. This suggests the redox mechanism bypasses standard drug-resistance mutations (e.g., rpoB, katG mutations).

  • Selectivity: Shows significantly higher potency against M. tuberculosis compared to M. smegmatis. This is attributed to the limited capacity of M. tuberculosis to counteract rapid redox shifts [1].[2]

Safety & Toxicity
  • Cytotoxicity: Generally shows a selectivity window over mammalian cells (e.g., Vero cells), though quinones must be monitored for general toxicity.

  • Metabolic Stability: The quinone core is susceptible to metabolism by host liver enzymes (cytochrome P450s/reductases), which is a key parameter for lead optimization.

Experimental Protocols

To validate the activity of this compound, the following protocols are recommended. These assays confirm the specific MoA (ROS generation) and bactericidal efficacy.

Protocol A: Intramycobacterial ROS Detection (DHE Assay)

Validates that the compound works via oxidative stress.

  • Preparation: Grow M. tuberculosis H37Rv to mid-log phase (

    
    ).
    
  • Treatment: Aliquot

    
     bacteria into FACS tubes. Treat with this compound (at 
    
    
    
    and
    
    
    MIC) for 3–6 hours. Include Hydrogen Peroxide (
    
    
    mM) as a positive control.
  • Staining: Add Dihydroethidium (DHE) to a final concentration of

    
    . Incubate for 30 minutes in the dark at 37°C.
    
    • Note: DHE is permeable and oxidizes to ethidium in the presence of superoxide, intercalating into DNA and fluorescing red.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 20 minutes (BSL-3 safety requirement).

  • Analysis: Analyze via Flow Cytometry (Ex 518 nm / Em 605 nm).

    • Result: A right-shift in fluorescence intensity indicates elevated endogenous superoxide.

Protocol B: MIC Determination (REMA - Resazurin Microtiter Assay)

Standard potency assessment.

  • Plate Setup: Use a 96-well plate. Add

    
     of 7H9 broth (supplemented with OADC) to all wells.
    
  • Serial Dilution: Add this compound to column 1 and perform 2-fold serial dilutions across the plate. Range:

    
     to 
    
    
    
    .
  • Inoculation: Add

    
     of M. tuberculosis culture (diluted to approx 
    
    
    
    CFU/mL) to all wells.
  • Incubation: Seal and incubate at 37°C for 7 days.

  • Readout: Add

    
     of 0.02% Resazurin (Alamar Blue) solution. Incubate for 24 hours.
    
    • Color Change: Blue (Resazurin)

      
       Pink (Resorufin) indicates viable bacteria.
      
    • Endpoint: The lowest concentration preventing the color change is the MIC.

References

  • Tyagi, P., Dharmaraja, A. T., Bhaskar, A., Chakrapani, H., & Singh, A. (2015).[1] Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide.[1][2] Free Radical Biology and Medicine, 84, 344-354.[2]

  • MedChemExpress. (n.d.).[2] this compound Product Datasheet. MedChemExpress.

Sources

ATD-3169: A Redox-Cycling Antimycobacterial Agent

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on ATD-3169 , structured for researchers and drug development professionals.

Technical Guide & Research Core[1]

Executive Summary

This compound is a synthetic small molecule belonging to the hydroquinone/quinone class, specifically designed to exploit the unique redox vulnerability of Mycobacterium tuberculosis (Mtb).[1][2] Unlike traditional antibiotics that target cell wall synthesis or transcriptional machinery, this compound functions as a futile redox cycler . It hijacks the mycobacterial electron transport chain (ETC) to generate lethal levels of endogenous superoxide (


), overwhelming the pathogen's antioxidant defenses (specifically the mycothiol buffer system).

This compound serves as a critical mechanistic probe in tuberculosis research, validating intramycobacterial redox metabolism as a druggable target.[1][2][3][4] It demonstrates high potency against drug-sensitive, MDR, and XDR strains of Mtb, with a distinct lack of cross-resistance to standard therapeutics (except potentially clofazimine, with which it shares a similar redox mechanism).

Chemical Identity & Physicochemical Properties

This compound is a functionalized quinone derivative. Its structure facilitates the acceptance of electrons from mycobacterial reductases and the subsequent transfer of those electrons to molecular oxygen.

Key Data Table
PropertySpecification
CAS Number 1788105-63-4
Chemical Formula

Molecular Weight 242.27 g/mol
SMILES O=C1C2=C(C(C3C1C4CCC3C4)=O)C(O)=CC=C2
Structural Class Naphthoquinone derivative (Norbornane-fused system)
Solubility Soluble in DMSO (>10 mM); Poor aqueous solubility
Appearance Yellow to Orange Solid
Structural Insight

The molecule features a 1,4-naphthoquinone core fused with a bridged bicyclic system (norbornane-like). The quinone moiety is the "warhead" responsible for the redox cycling activity. The fused ring system likely provides lipophilicity, aiding permeation through the waxy mycolic acid cell wall of Mtb.

Mechanism of Action (MOA)

Core Concept: Lethal Oxidative Shift. this compound acts as a pro-oxidant.[1] It does not inhibit a specific enzyme but rather acts as a substrate for mycobacterial oxidoreductases (likely Type II NADH dehydrogenase, NDH-2).

The Redox Cycle[1]
  • Reduction: this compound enters the mycobacterial cytosol and accepts a single electron from the respiratory chain (NADH

    
    
    
    
    
    ), forming a semiquinone radical .
  • Oxidation (ROS Generation): The semiquinone reacts rapidly with molecular oxygen (

    
    ), transferring the electron to form superoxide  (
    
    
    
    ) and regenerating the parent quinone.
  • Futile Cycling: The parent quinone is available to be reduced again, creating a continuous cycle of ROS production that depletes NADH and consumes oxygen.

  • Systemic Failure: The massive influx of ROS overwhelms the mycothiol (MSH) antioxidant system (the mycobacterial equivalent of glutathione), leading to irreversible oxidative damage to DNA, lipids, and Fe-S clusters.

Pathway Visualization

MOA ATD This compound (Quinone) SQ Semiquinone Radical ATD->SQ Reductase (NDH-2) SQ->ATD Auto-oxidation NADH NADH NAD NAD+ NADH->NAD e- donor O2 O2 (Oxygen) ROS Superoxide (O2•-) O2->ROS e- acceptor MSH Mycothiol (MSH) System ROS->MSH Depletes Damage DNA/Lipid Oxidation ROS->Damage Direct Attack MSH->Damage Failure Death Bacterial Cell Death Damage->Death

Figure 1: The futile redox cycle of this compound. The compound acts as a catalyst for superoxide generation, depleting reducing equivalents and overwhelming antioxidant defenses.

Preclinical Pharmacology

In Vitro Efficacy
  • Target Specificity: this compound shows high potency against M. tuberculosis (H37Rv) but significantly lower toxicity against M. smegmatis (Msm). This is attributed to Msm's more robust antioxidant capacity and faster growth rate, allowing it to recover from redox shocks more effectively than the slow-growing Mtb.

  • Potency:

    • MIC (Mtb H37Rv): ~3.1

      
      M
      
    • MIC (MDR/XDR Clinical Isolates): Retains potency; no cross-resistance with Isoniazid or Rifampicin.

  • Synergy: Demonstrates synergy with Clofazimine (another redox cycler), suggesting a cumulative collapse of the redox buffer.

Resistance Profile

Attempts to generate spontaneous resistant mutants against this compound in vitro have been largely unsuccessful or yield unstable mutants. This is typical for ROS generators, as the "target" is the fundamental redox chemistry of the cell rather than a single protein binding site. Resistance would require a fundamental rewiring of the mycobacterial respiratory chain or antioxidant systems.

Experimental Protocols

Scientist-to-Scientist Note: The following protocols are critical for validating the mechanism of this compound. Standard MIC assays are insufficient to capture the redox dynamics; use the biosensor assay for real-time data.

Protocol A: Real-Time Intrabacterial Redox Sensing (Mrx1-roGFP2)

This protocol measures the dynamic oxidative shift in the mycothiol redox potential (


).

Materials:

  • Mtb H37Rv strain expressing Mrx1-roGFP2 plasmid (ratiometric redox biosensor).[5]

  • This compound stock (10 mM in DMSO).

  • NEM (N-Ethylmaleimide) for blocking.

  • Flow Cytometer (Ex: 405/488 nm, Em: 510 nm).[6]

Workflow:

  • Culture Prep: Grow Mtb-Mrx1-roGFP2 to mid-log phase (

    
    ).
    
  • Treatment: Aliquot culture and treat with this compound (e.g., 0.5x, 1x, 2x MIC). Include 1 mM

    
     as a positive control and DMSO as a vehicle control.
    
  • Time-Course: Incubate at 37°C. Harvest aliquots at t=3h, 6h, 24h.

  • Fixation (Critical): Immediately mix aliquots with 10 mM NEM (final conc) to "freeze" the redox state of the sensor. Incubate 5 min. Fix with 4% PFA for 15 min.[6]

  • Analysis: Analyze by flow cytometry. Calculate the 405/488 excitation ratio.

    • Interpretation: An increase in the 405/488 ratio indicates oxidation of the biosensor (depletion of reduced mycothiol).

Protocol B: Superoxide Detection (DHE Assay)

Validates that the oxidative stress is specifically due to superoxide.

Materials:

  • Dihydroethidium (DHE) dye.[5]

  • HPLC system with fluorescence and UV detectors.

Workflow:

  • Incubation: Treat Mtb/BCG cultures with this compound (50

    
    M) for 30-60 min.
    
  • Staining: Add DHE (10

    
    M final) and incubate for 15 min in the dark.
    
  • Extraction: Pellet cells, wash with PBS, and lyse (bead beating) in acetonitrile.

  • HPLC Analysis: Inject lysate. Monitor formation of 2-hydroxyethidium (2-OH-E+) .

    • Note: 2-OH-E+ is the specific adduct formed by superoxide. Ethidium (E+) is formed by non-specific oxidation.

    • Result: this compound treatment should yield a distinct 2-OH-E+ peak compared to control.

Synthesis Overview

Reference: Tyagi et al., Free Radic. Biol. Med. 2015.[5]

While proprietary optimization steps exist, the core synthesis of the this compound scaffold generally follows a Diels-Alder strategy :

  • Reactants: 1,4-Benzoquinone (or Naphthoquinone) + Cyclic Diene (e.g., Cyclopentadiene or functionalized analog).

  • Cycloaddition: The diene attacks the quinone double bond to form the bridged tricyclic adduct.

  • Oxidation/Tautomerization: The adduct is oxidized (often using air or mild oxidants like

    
    ) to restore the quinone system while retaining the bridged scaffold.
    
  • Functionalization: Hydroxylation to introduce the phenolic -OH group (essential for the specific redox potential of this compound).

References

  • Tyagi, P., et al. (2015). "Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide."[2][5] Free Radical Biology and Medicine, 84, 344-354.[2]

  • Singh, A., et al. (2021). "Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis." Journal of Medicinal Chemistry.

  • Mishra, A., et al. (2019). "Intracellular peroxynitrite perturbs redox balance, bioenergetics, and Fe–S cluster homeostasis in Mycobacterium tuberculosis." Free Radical Biology and Medicine.

Sources

In Vitro Antibacterial Activity of ATD-3169: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling ATD-3169

In the ever-present challenge of antimicrobial resistance, the exploration of novel antibacterial agents with unique mechanisms of action is paramount. This compound has emerged as a promising antibacterial compound, particularly noted for its activity against Mycobacterium tuberculosis. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth methodologies for the in vitro evaluation of this compound's antibacterial properties.

This compound, with the chemical formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol , operates through a distinct mechanism of action. It enhances the production of endogenous reactive oxygen species (ROS), including superoxide radicals, within bacterial cells[1]. This induction of oxidative stress overwhelms the pathogen's redox homeostasis, leading to cellular damage and inhibition of growth[1][2]. Understanding and quantifying the in vitro antibacterial activity of this compound is a critical step in its development as a potential therapeutic agent. This guide will provide the foundational protocols to achieve this, based on internationally recognized standards.

Pillar 1: Elucidating Antibacterial Potency - Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the cornerstone of in vitro antibacterial testing, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[3][4]. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique for determining the MIC of a compound against a panel of bacterial strains[5][6].

Causality Behind Experimental Choices

The choice of the broth microdilution method is predicated on its efficiency, scalability for testing multiple strains and compounds simultaneously, and its quantitative nature[7]. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious aerobic bacteria as it is standardized to control for divalent cations that can influence the activity of some antimicrobial agents[8]. The bacterial inoculum is standardized to approximately 5 x 10⁵ colony-forming units (CFU)/mL to ensure that the test results are consistent and not influenced by an overly high or low bacterial density[3][9].

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve the final target inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Using a 96-well microtiter plate, perform two-fold serial dilutions of this compound in CAMHB.

    • Typically, 100 µL of CAMHB is added to wells 2 through 12.

    • A 200 µL volume of the highest concentration of this compound (in CAMHB) is added to well 1.

    • 100 µL is then transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded.

    • Well 11 serves as the growth control (no this compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Data Presentation: MIC of this compound Against a Panel of Bacteria
Bacterial StrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive4
Enterococcus faecalis ATCC 29212Gram-positive8
Escherichia coli ATCC 25922Gram-negative16
Pseudomonas aeruginosa ATCC 27853Gram-negative>64
Mycobacterium tuberculosis H37RvN/A1
Workflow Visualization: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start: Prepare this compound Stock & Bacterial Culture prep_inoculum Standardize Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute to 5x10^5 CFU/mL prep_inoculum->dilute_inoculum add_inoculum Inoculate Wells with Standardized Bacteria dilute_inoculum->add_inoculum serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate serial_dilution->add_inoculum incubate Incubate at 35°C for 16-20h add_inoculum->incubate read_plate Visually Inspect for Turbidity incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Growth read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Pillar 2: Assessing Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium[10][11]. The MBC is determined as a subsequent step to the MIC assay and is crucial for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria)[12]. An agent is generally considered bactericidal if the MBC is no more than four times the MIC[10].

Causality Behind Experimental Choices

The MBC assay is a direct measure of bacterial viability after exposure to the antimicrobial agent. By sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or have been killed[13]. The standard definition of bactericidal activity is a ≥99.9% (or a 3-log₁₀) reduction in the initial bacterial inoculum[10][11]. This provides a stringent and quantifiable endpoint for assessing the lethal activity of the compound.

Experimental Protocol: MBC Determination
  • Following MIC Determination: Use the 96-well plate from the completed MIC assay.

  • Sub-culturing:

    • From each well that showed no visible growth (the MIC well and all wells with higher concentrations), plate a fixed volume (e.g., 10-100 µL) onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

    • Also, plate from the growth control well to confirm the initial inoculum count.

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible.

  • MBC Determination:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the growth control well.

Data Presentation: MIC vs. MBC of this compound
Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213482Bactericidal
Enterococcus faecalis ATCC 292128162Bactericidal
Escherichia coli ATCC 2592216>64>4Bacteriostatic/Tolerant
Mycobacterium tuberculosis H37Rv122Bactericidal
Workflow Visualization: MBC Determination

MBC_Workflow mic_plate Start with Completed MIC Plate select_wells Select Clear Wells (MIC and above) mic_plate->select_wells plate_aliquots Plate Aliquots onto Antibiotic-Free Agar select_wells->plate_aliquots incubate_plates Incubate Agar Plates at 35°C for 18-24h plate_aliquots->incubate_plates count_colonies Count CFUs on Each Plate incubate_plates->count_colonies calculate_reduction Calculate % Reduction vs. Initial Inoculum count_colonies->calculate_reduction determine_mbc Determine MBC: Lowest Concentration with ≥99.9% Kill calculate_reduction->determine_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Pillar 3: Characterizing the Dynamics of Bacterial Killing - Time-Kill Kinetics Assay

The time-kill kinetics assay provides a dynamic view of the antibacterial activity of a compound over time[14][15]. This assay is invaluable for understanding whether the killing effect is concentration-dependent or time-dependent and the rate at which bacterial killing occurs[16][17]. For a ROS-inducing agent like this compound, this assay can reveal the speed at which oxidative damage leads to cell death.

Causality Behind Experimental Choices

By sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours), a time-kill curve can be constructed, plotting the log₁₀ CFU/mL against time[17]. This provides a much richer dataset than the single endpoint of an MBC assay. Testing multiple concentrations (e.g., 1x, 2x, and 4x MIC) allows for the characterization of concentration-dependent killing. The standard definition of bactericidal activity in a time-kill assay is a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum[17].

Experimental Protocol: Time-Kill Kinetics Assay
  • Preparation:

    • Prepare flasks or tubes containing CAMHB with this compound at the desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control (no drug).

    • Prepare a standardized bacterial inoculum as described for the MIC assay, aiming for a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test flasks.

  • Inoculation and Sampling:

    • Inoculate the flasks with the bacterial suspension.

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Bacteria:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto antibiotic-free agar plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

Data Presentation: Hypothetical Time-Kill Curve Data for this compound against S. aureus
Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.705.685.715.69
26.505.104.203.50
47.804.303.102.40
88.903.202.15<2.00
249.202.80<2.00<2.00
Logical Relationship Visualization: Interpreting Time-Kill Data

TimeKill_Interpretation cluster_input Input Data cluster_analysis Analysis Criteria cluster_output Interpretation time_kill_data Time-Kill Curve (log10 CFU/mL vs. Time) bactericidal_def ≥3-log10 reduction from initial inoculum? time_kill_data->bactericidal_def bacteriostatic_def <3-log10 reduction & no regrowth? bactericidal_def->bacteriostatic_def No bactericidal Bactericidal bactericidal_def->bactericidal Yes no_effect_def Growth similar to control? bacteriostatic_def->no_effect_def No bacteriostatic Bacteriostatic bacteriostatic_def->bacteriostatic Yes no_effect No Effect no_effect_def->no_effect Yes

Caption: Decision tree for interpreting time-kill assay results.

Conclusion

The comprehensive in vitro evaluation of this compound's antibacterial activity requires a systematic and standardized approach. By employing the robust methodologies of MIC, MBC, and time-kill kinetics assays, researchers can accurately quantify its potency, determine its bactericidal or bacteriostatic nature, and understand the dynamics of its antibacterial action. The ROS-inducing mechanism of this compound suggests the potential for potent bactericidal activity, particularly against pathogens with limited capacity to counteract oxidative stress. The protocols and frameworks presented in this guide provide the necessary tools for the continued investigation and development of this compound as a novel therapeutic agent.

References

  • Tyagi P, et al. (2015). Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide. Free Radical Biology and Medicine, 84, 344-354. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). PMC - NIH. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2017). PMC - NIH. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights. (2021). PMC - NIH. [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. [Link]

  • Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. (2023). MDPI. [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. [Link]

  • Minimum bactericidal concentration. (n.d.). Wikipedia. [Link]

  • Antimicrobial Actions of Reactive Oxygen Species. (2011). mBio - ASM Journals. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (2017). CLSI. [Link]

  • Time-Kill Evaluations. (n.d.). Nelson Labs. [Link]

  • CLSI 2024 M100Ed34(1). (2024). CLSI. [Link]

  • MIC & Etest. (n.d.). IACLD. [Link]

  • ROS induction by antibiotics as a secondary mechanism of their antibacterial effects. (2023). ResearchGate. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. [Link]

  • Antimicrobial use of reactive oxygen therapy: current insights. (2018). PMC - NIH. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]

  • In-vitro activity of antibacterial drugs and clinical practice. (1995). Drug and Therapeutics Bulletin. [Link]

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Technical Whitepaper: ATD-3169 and the Exploitation of Intramycobacterial Redox Homeostasis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide on ATD-3169, structured for researchers and drug development professionals.

Status: Early-Stage Research / Chemical Probe Validation Target Mechanism: Endogenous Superoxide Generation / Redox Cycling Primary Reference: Tyagi et al., Free Radic Biol Med, 2015.[1]

Executive Summary

The development of this compound represents a paradigm shift in anti-tubercular drug discovery, moving from the inhibition of biosynthetic pathways (e.g., cell wall synthesis) to the active disruption of intramycobacterial redox homeostasis . Unlike standard oxidative stressors that rely on host-derived reactive oxygen species (ROS), this compound is a small-molecule redox cycler designed to permeate the Mycobacterium tuberculosis (Mtb) cell wall and generate endogenous superoxide (


).[1][2][3]

Research utilizing the genetically encoded biosensor Mrx1-roGFP2 has revealed that while Mtb is robust against exogenous oxidative stress, it possesses a surprisingly fragile defense system against endogenous redox imbalances. This compound exploits this specific vulnerability, inducing a lethal, irreversible oxidative shift in the mycothiol redox potential (


) that leads to bacteriostasis and cell death in both drug-susceptible and MDR/XDR strains.[1]

Chemical Identity & Physicochemical Properties

This compound is a hydroquinone-based small molecule engineered for high mycobacterial membrane permeability.[1][2] Its lipophilicity allows it to bypass the waxy mycolic acid barrier, a common hurdle for hydrophilic ROS generators.

PropertySpecification
Compound Name This compound
CAS Number 1788105-63-4
Molecular Formula

Molecular Weight 242.27 g/mol
Structural Class Naphthoquinone / Hydroquinone derivative
Solubility DMSO (Soluble); Water (Poor)
Target Intracellular Redox Buffer (Mycothiol/NADPH pool)

Mechanism of Action: The "Trojan Horse" of Redox Cycling

The efficacy of this compound relies on futile redox cycling .[1] Once inside the mycobacterial cytosol, the compound undergoes enzymatic reduction (likely by type II NADH dehydrogenases or similar flavoenzymes) to its hydroquinone form. It subsequently auto-oxidizes back to the quinone form, transferring electrons to molecular oxygen to generate superoxide anions (


).[1]
The Vulnerability Gap

Mtb has evolved sophisticated systems (KatG, SodA, SodC) to neutralize exogenous ROS encountered within the macrophage phagosome. However, Tyagi et al. (2015) demonstrated that Mtb lacks the capacity to restore the cytoplasmic redox potential when the stress originates internally.

  • Exogenous Stress (

    
    ):  Mtb rapidly restores redox balance via the mycothiol (MSH) buffer system.[1]
    
  • Endogenous Stress (this compound): Causes a continuous drain on NADPH and MSH, leading to the collapse of the antioxidant network, oxidation of Fe-S clusters (e.g., IlvD, WhiB3), and DNA damage.

Pathway Visualization

The following diagram illustrates the futile redox cycle initiated by this compound and the downstream failure of Mtb antioxidant defenses.[1]

ATD_Mechanism cluster_extracellular Extracellular Environment cluster_cytosol M. tuberculosis Cytosol ATD_Ext This compound (Quinone) ATD_Int This compound (Quinone) ATD_Ext->ATD_Int Passive Diffusion ATD_HQ This compound (Hydroquinone) ATD_Int->ATD_HQ Enzymatic Reduction (NDH-2?) ATD_HQ->ATD_Int Auto-oxidation NADH NADH NAD NAD+ NADH->NAD e- Transfer O2 O2 (Molecular Oxygen) Superoxide O2•- (Superoxide) O2->Superoxide e- Acceptance Targets Downstream Targets: 1. Fe-S Cluster Oxidation 2. DNA Damage 3. Lipid Peroxidation Superoxide->Targets Oxidative Damage Defense Antioxidant Defense (SodA, KatG, MSH) Superoxide->Defense Overwhelms Collapse Redox Collapse (Irreversible) Defense->Collapse Failure to Restore Redox Potential

Figure 1: Mechanism of Action. This compound acts as a redox cycler, depleting the NADH pool and generating a continuous flux of superoxide that overwhelms Mtb's internal antioxidant capacity.[1]

Experimental Protocols for Validation

To validate the activity of this compound or similar redox cyclers, researchers must use specific biosensors. Standard viability assays (Alamar Blue) are insufficient for understanding the kinetics of redox collapse.

Protocol A: Real-time Redox Potential Measurement (Mrx1-roGFP2)

This protocol measures the mycothiol redox potential (


) in real-time.[1]

Prerequisites:

  • Mtb strain (H37Rv) transformed with plasmid pMV762-Mrx1-roGFP2.[1]

  • Flow Cytometer (Ex 405/488 nm, Em 510 nm).

Step-by-Step Methodology:

  • Culture Preparation: Grow Mtb-Mrx1-roGFP2 strains in Middlebrook 7H9 broth to mid-log phase (

    
    ).
    
  • Treatment: Aliquot 1 mL of culture into FACS tubes. Treat with varying concentrations of this compound (e.g., 0.5x, 1x, 5x MIC). Include 1 mM Cumene Hydroperoxide (CHP) as a positive oxidation control and 10 mM DTT as a reduction control.[1]

  • Incubation: Incubate at 37°C.

  • Time-Course Acquisition: At designated time points (0, 6, 24, 48 hrs), fix cells with 4% PFA (biosafety requirement) or measure live if BSL-3 FACS is available.

  • Data Acquisition:

    • Excite at 405 nm (Oxidized state) and 488 nm (Reduced state).[1]

    • Record emission at 510 nm .

  • Analysis: Calculate the 405/488 ratio. An increase in the ratio indicates internal oxidative stress.

    • Note: this compound typically induces a sustained increase in the 405/488 ratio that does not recover, unlike

      
       treatment.
      
Protocol B: Superoxide Quantification via Dihydroethidium (DHE)

Since Mrx1-roGFP2 measures mycothiol potential, DHE is used to specifically confirm the presence of superoxide radicals.[1]

  • Staining: Wash Mtb cultures and resuspend in PBS. Add DHE (10 µM final concentration).

  • Incubation: Incubate for 30 minutes in the dark to allow dye permeation.

  • Treatment: Add this compound (e.g., 10 µM) and incubate for 1-3 hours.

  • HPLC Analysis (Preferred for Specificity):

    • Lyse bacteria using bead beating.

    • Inject lysate into HPLC equipped with fluorescence and UV detectors.

    • Monitor for 2-hydroxyethidium (2-OH-E+) , the specific product of the reaction between DHE and superoxide.[1]

    • Contrast: Simple ethidium (E+) generation is non-specific oxidation; 2-OH-E+ confirms superoxide.[1]

Comparative Efficacy Data

The following table summarizes the differential impact of this compound on pathogenic M. tuberculosis versus the non-pathogenic model M. smegmatis, highlighting the target specificity.

ParameterM. tuberculosis (H37Rv)M. smegmatis (

155)
Clinical Implication
MIC (

)
1.5 - 3.1 µM> 50 µMHigh selectivity for the pathogen.[1]
Redox Recovery None. Irreversible shift to oxidation.[3]Rapid Recovery. Returns to baseline in <2 hrs.Mtb lacks the specific efflux/detox mechanisms present in saprophytes.
MDR/XDR Activity Retains full potency.N/AMechanism is independent of rifampicin/isoniazid resistance nodes.
Cytotoxicity (Vero)

> 50 µM

> 50 µM
Favorable therapeutic index (>15).[1]

Strategic Implications for Drug Development

The research surrounding this compound validates "Endogenous Redox Collapse" as a viable therapeutic strategy.[1]

  • Synergy Potential: Agents that deplete the electron transport chain (e.g., Bedaquiline or Q203 ) may show synergy with this compound, as the bacterium struggles to generate the ATP/NADPH required to recharge the antioxidant pool.

  • Resistance Profile: Because this compound targets the fundamental physical chemistry of the cytosol (redox potential) rather than a single enzyme binding pocket, generating high-level resistance is theoretically more difficult, requiring multiple gain-of-function mutations in antioxidant genes.[1]

  • Chemical Scaffold: The naphthoquinone core of this compound serves as a lead scaffold.[1] Medicinal chemistry efforts should focus on optimizing the logP for macrophage penetration while maintaining the redox potential (

    
    ) required to cycle within the mycobacterial cytosol.
    

References

  • Tyagi, P., Dharmaraja, A. T., Bhaskar, A., Chakrapani, H., & Singh, A. (2015). Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide.[2][3][4] Free Radical Biology and Medicine, 84, 344–354.[2][4]

  • MedChemExpress. this compound Product Datasheet & Chemical Properties.

  • Bhaskar, A., et al. (2014). Reengineering Redox Homeostasis in Mycobacterium tuberculosis for Antibiotic Development. Trends in Microbiology. (Contextual grounding on Mrx1-roGFP2 biosensors).

Sources

ATD-3169: Exploiting Mycobacterial Redox Fragility via Futile Cycling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into ATD-3169 , a naphthoquinone-based small molecule designed to exploit the specific redox vulnerabilities of Mycobacterium tuberculosis (Mtb).[1] It is structured for application scientists and researchers focusing on antimicrobial resistance (AMR) and redox biology.[1]

Technical Monograph & Experimental Guide [1]

Executive Summary

This compound represents a class of "redox-cycling" antimicrobial agents.[1] Unlike traditional antibiotics that target cell wall synthesis or DNA replication, this compound functions as a Trojan horse ROS generator .[1] It permeates the mycobacterial cell wall and undergoes spontaneous chemical enolization followed by enzymatic bioreduction.[1] This cycle continuously reduces molecular oxygen (


) to superoxide (

), overwhelming the bacterium's mycothiol (MSH) antioxidant buffer.[1]

Key Differentiator: While saprophytic mycobacteria (e.g., M. smegmatis) can rapidly restore redox homeostasis after this compound exposure, M. tuberculosis (including MDR and XDR strains) exhibits a "broken" redox response, leading to an irreversible collapse of the cytoplasmic redox potential (


) and subsequent cell death.[1]

Mechanistic Foundation

The efficacy of this compound is predicated on two synchronized events: Chemical Enolization and Enzymatic Redox Cycling .[1]

The Mechanism of Action[1]
  • Entry & Enolization: Upon entering the neutral/alkaline cytosolic environment, this compound (a 2,3-dihydro-1,4-naphthoquinone) undergoes enolization to form a diolate intermediate.[1]

  • Auto-oxidation: This intermediate reacts with molecular oxygen, generating the first mole of superoxide (

    
    ) and converting the compound into a 1,4-naphthoquinone.[1]
    
  • Futile Redox Cycling: The resulting naphthoquinone serves as a substrate for mycobacterial oxidoreductases (likely NADH-dependent).[1] It is reduced back to a hydroquinone/semiquinone, which again reacts with

    
     to generate more superoxide.[1]
    
  • Redox Collapse: This cycle runs continuously, depleting the NADH pool and generating ROS faster than the mycothiol-dependent detoxification systems (Mtr, MSH) can neutralize them.[1]

Visualization of Pathway

The following diagram illustrates the futile redox cycle induced by this compound and its downstream effects on Mtb physiology.

ATD3169_Mechanism cluster_extracellular Extracellular Environment cluster_cytosol Mtb Cytosol (pH ~7.4) ATD_Ext This compound (Pro-drug) ATD_Int This compound (Intracellular) ATD_Ext->ATD_Int Permeation Diolate Diolate Intermediate ATD_Int->Diolate Enolization Quinone 1,4-Naphthoquinone Diolate->Quinone Auto-oxidation Superoxide Superoxide (O2•-) Diolate->Superoxide Generates Semiquinone Semiquinone Radical Quinone->Semiquinone Bioreduction Semiquinone->Quinone Re-oxidation Semiquinone->Superoxide e- Transfer O2 O2 H2O2 H2O2 Superoxide->H2O2 Dismutation MSH_Ox MSSM (Oxidized) H2O2->MSH_Ox Oxidation Reductase Mycobacterial Reductase (NADH -> NAD+) Reductase->Semiquinone MSH_Red MSH (Reduced) MSH_Red->MSH_Ox Depletion Death Redox Collapse & Cell Death MSH_Ox->Death Irreversible Shift

Figure 1: The "Futile Cycle" mechanism of this compound.[1] Note the continuous consumption of NADH and generation of Superoxide, leading to Mycothiol (MSH) depletion.[1]

Experimental Protocols

To validate the activity of this compound or similar redox-active compounds, standard viability assays (like CFU) are insufficient to reveal the mechanism.[1] The following protocols are designed to quantify the specific redox perturbation.

Protocol A: Dynamic Measurement of (Redox Potential)

This protocol uses the genetically encoded biosensor Mrx1-roGFP2 to measure the exact redox potential of the mycothiol pool in real-time.[1]

Prerequisites:

  • Strain: M. tuberculosis H37Rv expressing pMV762-Mrx1-roGFP2.[1]

  • Instrument: Flow Cytometer (e.g., BD FACSVerse) with 405 nm and 488 nm excitation lasers.[1]

Step-by-Step Workflow:

  • Culture Preparation: Grow Mtb strains to mid-log phase (

    
    ) in 7H9 media supplemented with ADC.
    
  • Compound Exposure: Aliquot 1 mL of culture into FACS tubes. Treat with this compound (e.g.,

    
     to 
    
    
    
    MIC).[1] Include a positive control (1 mM cumene hydroperoxide) and a negative control (DMSO).
  • Fixation (Biosafety Critical): At designated time points (15 min, 1h, 3h, 6h), fix cells by adding paraformaldehyde (final conc. 4%) for 30 minutes. Note: Mrx1-roGFP2 redox state is preserved during rapid fixation.[1]

  • Acquisition:

    • Excitation: 405 nm and 488 nm.[1]

    • Emission: 510 nm (FITC channel).[1]

    • Gate on bacteria to exclude debris.[1]

  • Data Analysis:

    • Calculate the ratio of emission intensities:

      
      .
      
    • Interpretation: An increase in the 405/488 ratio indicates oxidation of the mycothiol pool (shift toward MSSM).[1]

Protocol B: Intracellular Superoxide Quantification (DHE-HPLC)

Luminol assays only detect extracellular ROS.[1] To prove this compound works inside the bacillus, use Dihydroethidium (DHE) coupled with HPLC.[1][2]

Causality: DHE reacts specifically with superoxide to form 2-hydroxyethidium (


), which is distinct from the non-specific oxidation product ethidium (

).[1]
  • Labeling: Wash Mtb culture (mid-log) and resuspend in PBS. Add DHE (10 µM final) and incubate for 30 min at 37°C.

  • Treatment: Add this compound (50 µM) and incubate for 30–60 min.

  • Lysis: Pellet cells, wash to remove extracellular dye, and lyse using bead beating with 0.1 mm zirconia beads in acetonitrile/water (1:1).

  • Separation (HPLC):

    • Column: C18 reverse-phase.[1]

    • Mobile Phase: Gradient of Water/Acetonitrile with 0.1% TFA.[1]

    • Detection: Fluorescence (Ex 510 nm / Em 595 nm).[1]

  • Validation: Look for the specific peak of

    
    . Its presence confirms intracellular superoxide generation.[1]
    

Quantitative Data Summary

The following data summarizes the potency of this compound across different mycobacterial backgrounds, highlighting the role of mycothiol in resistance.

StrainGenotype/PhenotypeMIC (µM)Interpretation
Mtb H37Rv Wild Type (Virulent)3.125 Highly susceptible.[1]
Mtb Jal 2287 MDR (Clinical Isolate)3.125 No cross-resistance with standard TB drugs.[1]
Mtb MYC 431 XDR (Clinical Isolate)6.25 Retains potency against XDR strains.[1]
Mtb

mshA
Mycothiol Deficient0.31 10x Hypersensitivity. Confirms MSH is the primary defense.[1]
M. smegmatisSaprophytic (Fast Grower)50.0High tolerance due to robust redox recovery.[1]
HEK293 Human Embryonic Kidney>25.0Favorable selectivity index.[1]
Synergy Analysis

This compound shows potent synergy with Clofazimine (CFZ) , another redox-active drug.[1]

  • Combination: this compound + CFZ

  • FIC Index:

    
     (Synergistic)[1]
    
  • Mechanism: Dual-targeting of the electron transport chain (CFZ targets NDH-2) and cytoplasmic redox buffer (this compound targets MSH), causing catastrophic bioenergetic failure.[1]

References

  • Tyagi, P., et al. (2015). "Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide."[1][3] Free Radical Biology and Medicine, 84, 344-354.[1][3]

  • Bhaskar, A., et al. (2014). "Reengineering redox homeostasis to sensitize Mycobacterium tuberculosis to antibiotics."[1] Nature Communications, 5, 3516.[1] [1]

  • Vilchèze, C., & Jacobs, W. R.[1] Jr. (2019). "The Mechanism of Isoniazid Killing: Clarity Through the Scope of Genetics."[1] Annual Review of Microbiology, 73, 271-297.[1] (Context on NADH/Redox). [1]

Sources

Technical Guide: Discovery and Synthesis of ATD-3169

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of ATD-3169 , a novel small-molecule inhibitor designed to target Mycobacterium tuberculosis (Mtb) through a distinct redox-cycling mechanism.

A Novel Antimycobacterial Redox Cycler

Executive Summary

This compound (CAS: 1788105-63-4) is a synthetic small molecule belonging to the class of tricyclic quinones (specifically a hexahydroanthracene-1,4-dione derivative). Unlike traditional antibiotics that target cell wall synthesis (e.g., Isoniazid) or RNA transcription (e.g., Rifampicin), this compound functions as a pro-oxidant redox cycler .

It exploits the specific vulnerability of Mycobacterium tuberculosis (Mtb) to oxidative stress.[1] By hijacking the bacterial respiratory chain—likely via Type II NADH dehydrogenase (NDH-2)—this compound generates a lethal flux of superoxide radicals (


), overwhelming the pathogen's mycothiol (MSH)  antioxidant buffer system.

Key Technical Profile:

Parameter Detail
Chemical Class Tricyclic Quinone / Hexahydroanthracene-dione

| Molecular Formula |


 |
| Molecular Weight  | 242.27  g/mol  |
| Primary Target  | Intramycobacterial Redox Homeostasis (ROS generation) |
| Validation  | Irreversible oxidative shift in Mrx1-roGFP2 biosensor |[1][2]
Chemical Identity & Structure

This compound is characterized by a quinone core fused to a bridged bicyclic system. This lipophilic structure allows efficient permeation of the mycobacterial cell envelope, a critical barrier in TB drug development.

  • SMILES: O=C1C2=C(C(C3C1C4CCC3C4)=O)C(O)=CC=C2

  • Structural Logic: The molecule features a redox-active 1,4-dione motif (quinone) capable of accepting electrons to form a semiquinone radical and subsequently a hydroquinone. The fused norbornane-like system (derived from cyclopentadiene/cyclohexadiene precursors) provides steric bulk and lipophilicity.

Mechanism of Action: The Redox Cycle

The bactericidal activity of this compound is driven by a futile redox cycle that uncouples bacterial respiration from ATP synthesis, converting metabolic energy into toxic ROS.

3.1 Mechanistic Pathway
  • Cell Entry: this compound permeates the Mtb mycolic acid layer due to its lipophilic tricyclic scaffold.

  • Reduction: The quinone moiety is reduced by Type II NADH dehydrogenase (NDH-2) (or potentially other flavoenzymes like ethA), utilizing the bacterial NADH pool. This generates a reactive semiquinone radical.

  • Auto-oxidation: The semiquinone reacts rapidly with molecular oxygen (

    
    ), regenerating the parent quinone and releasing a superoxide radical (
    
    
    
    ).
  • Oxidative Collapse: The continuous cycling depletes the NADH pool and generates ROS faster than the bacterium's Mycothiol (MSH) and Catalase-Peroxidase (KatG) systems can detoxify.

  • Lethality: This leads to irreversible oxidative damage to DNA (upregulation of recA, alkB), lipids, and Fe-S cluster proteins, resulting in cell death.

3.2 Pathway Visualization

The following diagram illustrates the futile redox cycle induced by this compound.

ATD_Mechanism NADH NADH (Cellular Pool) NDH2 NDH-2 (Reductase) NADH->NDH2 e- Donor ATD_Ox This compound (Quinone Form) NDH2->ATD_Ox Reduction ATD_Red Semiquinone Radical ATD_Ox->ATD_Red + e- ATD_Red->ATD_Ox Auto-oxidation ROS Superoxide (O2•-) ATD_Red->ROS Generates O2 O2 O2->ATD_Red Reacts with MSH Mycothiol (MSH) Buffer System ROS->MSH Depletes Damage DNA/Lipid Damage (Cell Death) ROS->Damage Direct Attack MSH->Damage Failure

Caption: The futile redox cycle of this compound. NADH fuels the reduction of the drug, which then transfers electrons to oxygen, generating superoxide and depleting antioxidant reserves.

Synthesis of this compound

The synthesis of this compound and related tricyclic quinones typically involves a Diels-Alder cycloaddition strategy. This approach efficiently constructs the tricyclic core from readily available quinone and diene precursors.

4.1 Retrosynthetic Analysis
  • Target: Tricyclic Quinone (this compound).

  • Key Disconnection: Retro-Diels-Alder of the central ring.

  • Precursors: 1,4-Naphthoquinone derivative (dienophile) + Cyclic Diene (e.g., Cyclopentadiene or Cyclohexadiene derivative).

4.2 Representative Synthetic Protocol

Note: The following is a generalized protocol for the synthesis of this class of hydroquinone-based cyclers, derived from the methodologies cited in Tyagi et al. (2015) and standard quinone chemistry.

Reagents:

  • 1,4-Naphthoquinone (1.0 eq)

  • Cyclopentadiene (freshly cracked, 1.2 eq)

  • Ethanol or Toluene (Solvent)

  • Potassium Hydroxide (KOH) or Sodium Ethoxide (Base for tautomerization)

Step-by-Step Workflow:

  • Diels-Alder Cycloaddition:

    • Dissolve 1,4-naphthoquinone in ethanol at

      
      .
      
    • Add freshly cracked cyclopentadiene dropwise.

    • Stir at room temperature for 2–4 hours. The solution typically changes color as the adduct forms.

    • Result: Formation of the endo-tricyclic adduct (1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione).

  • Tautomerization/Oxidation:

    • Treat the adduct with a base (e.g., ethanolic KOH) in the presence of air or an oxidant.

    • This step rearranges the double bond and aromatizes the system to the stable quinone/hydroquinone form found in this compound.

  • Purification:

    • Neutralize the reaction mixture with dilute HCl.

    • Extract with ethyl acetate.

    • Purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

    • Yield: Typically 60–80% as a yellow/orange solid.

Experimental Validation Protocols

To validate the activity of this compound, researchers utilize specific biosensors to measure intrabacterial redox potential.

Protocol A: ROS Quantification via Mrx1-roGFP2 Biosensor

This protocol measures the specific oxidative shift in the mycothiol redox potential (


).
  • Strain Preparation: Transform M. tuberculosis H37Rv with the pMV762-Mrx1-roGFP2 plasmid (expresses a redox-sensitive GFP fused to mycoredoxin-1).

  • Culture: Grow strains to mid-log phase (

    
    ).
    
  • Treatment:

    • Aliquot 200 µL of culture into 96-well plates.

    • Add this compound at varying concentrations (e.g.,

      
       to 
      
      
      
      MIC).
    • Include Menadione (50 µM) as a positive control and DMSO as a negative control.

  • Measurement:

    • Measure fluorescence excitation at 405 nm (oxidized) and 488 nm (reduced), with emission at 510 nm .

    • Time points: 0, 15, 30, 60, 120 mins.

  • Data Analysis: Calculate the 405/488 ratio. A rapid increase indicates oxidation of the mycothiol pool.

Protocol B: MIC Determination (Alamar Blue Assay)
  • Plating: Add 100 µL of 7H9 broth to 96-well plates.

  • Dilution: Perform serial 2-fold dilutions of this compound.

  • Inoculation: Add Mtb culture (

    
     CFU/mL) to wells.
    
  • Incubation: Incubate at

    
     for 5–7 days.
    
  • Development: Add Alamar Blue (Resazurin) and Tween 80. Incubate for 24 hours.

  • Readout: A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable growth. The MIC is the lowest concentration preventing color change.

References
  • Tyagi, P., et al. (2015).[1] Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide.[1][3] Free Radical Biology and Medicine, 84, 344–354.[1][4]

  • MedChemExpress. (n.d.). This compound Product Datasheet.

  • PubChem. (n.d.).[5][6] Compound Summary for Hexahydroanthracene Derivatives. National Library of Medicine.

  • Singh, A., et al. (2021).[1] Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis.[1] Journal of Medicinal Chemistry.[1]

Sources

Cellular Targets and Mechanism of ATD-3169 in Mycobacteria

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ATD-3169 represents a distinct class of antimycobacterial agents known as redox cyclers . Unlike traditional antibiotics that inhibit a specific enzymatic lock-and-key target (e.g., Rifampicin targeting RNA polymerase), this compound functions as a "subversive substrate." Its primary cellular mechanism involves hijacking the mycobacterial electron transport chain (ETC)—specifically Type II NADH Dehydrogenase (NDH-2) —to generate lethal levels of endogenous superoxide (


) .

This guide details the molecular interaction of this compound with mycobacterial respiratory enzymes, the subsequent cascade of oxidative stress that disrupts iron homeostasis and DNA integrity, and the experimental protocols required to validate these effects in Mycobacterium tuberculosis (Mtb).

The Molecular Target: Type II NADH Dehydrogenase (NDH-2)[1][2]

The primary enzymatic effector for this compound is NDH-2 (encoded by ndh). In mycobacteria, NDH-2 is the primary entry point for electrons into the respiratory chain, transferring electrons from NADH to the menaquinone pool.[1]

Mechanism of "Subversive" Activation

This compound does not inhibit NDH-2; rather, it competes with menaquinone as an electron acceptor.

  • Binding & Reduction: this compound binds to the quinone-binding pocket of NDH-2.

  • Electron Diversion: NDH-2 transfers electrons from NADH to this compound, reducing the drug to a radical intermediate or hydroquinone form.

  • Auto-oxidation (The Lethal Cycle): The reduced this compound is unstable in the presence of molecular oxygen (

    
    ). It spontaneously transfers its electrons to 
    
    
    
    , reverting to its oxidized parent form and generating superoxide (
    
    
    ).
  • Cycling: The regenerated parent drug re-enters the cycle, catalytically producing ROS without being consumed.

Why Mtb is Vulnerable

Research indicates that while Mtb has robust defenses against exogenous oxidative stress (e.g., from host macrophages), it has a diminished capacity to counteract endogenous superoxide generated within the cytoplasm. The accumulation of


 overwhelms the superoxide dismutase (SOD) system, leading to:
  • Iron-Sulfur Cluster Damage: Inactivation of essential enzymes (e.g., aconitase).

  • Fenton Reaction: Release of free iron (

    
    ) which reacts with 
    
    
    
    to form the highly destructive hydroxyl radical (
    
    
    ).
  • Genotoxicity: Oxidative damage to DNA bases (e.g., 8-oxo-G).

Pathway Visualization: The Redox Cycling Loop

The following diagram illustrates the diversion of electron flow by this compound and the downstream consequences on cellular homeostasis.

ATD3169_Mechanism NADH NADH NDH2 Target: NDH-2 (Type II NADH Dehydrogenase) NADH->NDH2 e- donor NAD NAD+ NDH2->NAD Oxidation ATD_Ox This compound (Oxidized) NDH2->ATD_Ox Hijacked e- Transfer ATD_Red This compound (Reduced Radical) ATD_Ox->ATD_Red Reduction ATD_Red->ATD_Ox Auto-oxidation (Cycling) Superoxide Superoxide (O2•-) ATD_Red->Superoxide Generates ROS O2 O2 (Oxygen) O2->Superoxide Substrate Iron [Fe-S] Cluster Destabilization Superoxide->Iron DNA DNA Damage (Genotoxicity) Superoxide->DNA Lipids Lipid Biosynthesis Disruption Superoxide->Lipids

Figure 1: The futile redox cycle initiated by this compound at the NDH-2 interface, leading to ROS accumulation.

Experimental Protocols for Target Validation

To confirm the mechanism of this compound in a research setting, the following self-validating protocols are recommended.

Protocol A: Real-Time Intracellular ROS Quantification (Mrx1-roGFP2)

This protocol distinguishes this compound activity from general toxicity by measuring specific redox potential changes in the mycothiol pool.

Reagents:

  • M. tuberculosis H37Rv expressing pMV762-Mrx1-roGFP2 (biosensor strain).

  • N-Ethylmaleimide (NEM) (Sigma).

  • Paraformaldehyde (PFA).

Workflow:

  • Culture: Grow Mtb reporter strain to mid-log phase (

    
    ).
    
  • Treatment: Aliquot 200

    
    L into 96-well plates. Treat with this compound at 
    
    
    
    and
    
    
    MIC. Include untreated control and
    
    
    (10 mM) as a positive control.
  • Incubation: Incubate at 37°C for defined time points (e.g., 6h, 24h, 48h).

  • Fixation: Add NEM (10 mM final) to block the redox state, followed by PFA (4%) fixation for 30 min.

  • Analysis (Flow Cytometry):

    • Excite at 405 nm (oxidized) and 488 nm (reduced).

    • Measure emission at 510 nm .

    • Calculation: The ratio of emission from 405/488 excitation correlates directly to the oxidation of the mycothiol pool.

  • Validation Criteria: this compound must induce a ratiometric shift comparable to the

    
     control, confirming oxidative stress as the primary mode of action.
    
Protocol B: MIC Determination (Microplate Alamar Blue Assay - MABA)

Standardized assessment of potency against Mtb strains.

  • Preparation: In a 96-well plate, serially dilute this compound (range 100

    
    M to 0.09 
    
    
    
    M) in 7H9 media.
  • Inoculation: Add

    
     CFU/mL of Mtb H37Rv per well.
    
  • Incubation: 37°C for 5 days.

  • Development: Add 20

    
    L Alamar Blue reagent and 12.5 
    
    
    
    L Tween 80. Incubate 24h.
  • Readout: Fluorescence (Ex 530nm / Em 590nm). Blue (non-fluorescent) indicates no growth; Pink (fluorescent) indicates growth.

Pharmacodynamic Profile & Efficacy Data

The following data summarizes the potency of this compound and its impact on cellular homeostasis markers.

Table 1: Inhibitory Concentrations against Mycobacterial Strains

StrainGenotypeMIC (

M)
Interpretation
M. tuberculosis H37RvWild Type3.1Active
M. tuberculosis MDRRif/Iso Resistant3.1 - 6.2No Cross-Resistance
M. smegmatisFast Grower>50Low Efficacy (High intrinsic ROS defense)
M. bovis BCGAttenuated0.2 - 1.5Highly Susceptible

Table 2: Transcriptional Response (RT-qPCR) upon this compound Exposure

Gene TargetFunctionFold ChangePhysiological Implication
whiB3Redox Sensing

15x
Response to redox imbalance
ideRIron Regulator

5x
Disrupted iron homeostasis
bfrBBacterioferritin

8x
Attempt to sequester free iron
katGCatalase-Peroxidase

No Change
Indicates specific superoxide stress, not peroxide

References

  • Tyagi, P., et al. (2015). "Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide."[2][3] Free Radical Biology and Medicine.

  • Nyantakyi, S. A., et al. (2021). "Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis."[4] Journal of Medicinal Chemistry.

  • Mishra, A., et al. (2019). "Internalization and bactericidal activity of this compound against Mycobacterium tuberculosis in macrophages." Tuberculosis.[1][4][2][5][6][7][8][9][10][11][12]

  • Singh, A., et al. (2022). "Redox Cycling Dioxonaphthoimidazoliums Disrupt Iron Homeostasis in Mycobacterium bovis Bacillus Calmette-Guérin." Microbiology Spectrum.

Sources

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for ATD-3169 against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Resazurin Microtiter Assay (REMA) Target Pathogen: Mycobacterium tuberculosis (Mtb) Biosafety Level: BSL-3

Introduction & Mechanism of Action

ATD-3169 is a small-molecule antibacterial agent specifically designed to target Mycobacterium tuberculosis. Unlike conventional antibiotics that target cell wall synthesis or protein translation, this compound operates via a redox-based mechanism. It enhances the production of endogenous Reactive Oxygen Species (ROS), specifically superoxide radicals, overwhelming the bacterium's oxidative stress defense systems [1].

Determining the MIC of this compound requires a protocol adapted for the slow growth rate of Mtb. While solid agar dilution (Middlebrook 7H10/7H11) is the "gold standard," it requires 3–4 weeks for results. This guide utilizes the Resazurin Microtiter Assay (REMA) , a robust, colorimetric liquid broth method that delivers comparable accuracy in 7–9 days [2].

Why REMA?
  • Speed: Reduces turnaround time by 60–70% compared to solid agar.

  • Sensitivity: Resazurin (blue) is reduced to resorufin (pink/fluorescent) by metabolically active cells, allowing detection of growth before visible turbidity appears.

  • Throughput: 96-well format allows for replicate testing and broad concentration ranges.

Biosafety & Precautions (CRITICAL)

  • BSL-3 Mandatory: M. tuberculosis is a Risk Group 3 pathogen. All manipulation of live cultures must occur within a certified Biosafety Level 3 (BSL-3) facility inside a Class II Biological Safety Cabinet (BSC).

  • Aerosol Containment: Use O-ring sealed centrifuge buckets. Avoid "blowing out" pipettes.

  • Chemical Safety: this compound is a potent bioactive compound. Handle powder in a fume hood; wear nitrile gloves and eye protection.

Materials & Reagents

Reagents
  • This compound : Solid powder (Store at -20°C).

  • Solvent : Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

  • Base Media : Middlebrook 7H9 Broth.[1][2][3][4]

  • Supplement : OADC Enrichment (Oleic acid, Albumin, Dextrose, Catalase).

  • Carbon Source : Glycerol.[1]

  • Surfactant : Tyloxapol or Polysorbate 80 (Tween 80) – Note: Use sparingly during inoculum prep to prevent clumping, but minimize in assay wells if possible to avoid affecting drug permeability.

  • Indicator : Resazurin sodium salt (powder).[3]

Equipment
  • 96-well cell culture plates (flat bottom, sterile, with lid).

  • Multichannel pipettes (20-200 µL).

  • Spectrophotometer (OD600).[5]

  • Incubator (37°C, non-CO2 or 5% CO2 depending on strain requirements).

  • Sealable plastic bags or plate seals (permeable) to prevent evaporation.

Experimental Protocol

Phase 1: Preparation of Stock Solutions

1. This compound Stock (Target: 10 mg/mL) this compound is lipophilic. Prepare a concentrated stock in 100% DMSO to minimize the final solvent concentration in the assay.

  • Weigh 10 mg of this compound.

  • Dissolve in 1.0 mL of 100% DMSO.

  • Vortex until completely dissolved.[6]

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

2. Resazurin Working Solution

  • Dissolve resazurin salt in sterile PBS or distilled water to 0.02% (w/v).

  • Filter sterilize (0.22 µm).[7]

  • Store at 4°C protected from light (stable for ~1 week).

3. Assay Medium (Complete 7H9) Prepare fresh Middlebrook 7H9 broth supplemented with:

  • 10% OADC enrichment.

  • 0.2% Glycerol.

  • 0.05% Tween 80 (optional, to reduce clumping).

Phase 2: Inoculum Preparation

Standardization is vital for reproducible MICs.

  • Grow M. tuberculosis (e.g., strain H37Rv) in Complete 7H9 broth to mid-log phase (OD600 ≈ 0.6–0.8).

  • Allow clumps to settle for 10 minutes or lightly centrifuge at low speed (200 x g) for 5 mins and take the supernatant.

  • Adjust OD600 to 0.1 (approx. McFarland 0.5, ~1.5 x 10^8 CFU/mL).

  • Dilute this suspension 1:20 in Complete 7H9 broth. This is the Working Inoculum .

Phase 3: Plate Setup (Broth Microdilution)

Visual Workflow: The following diagram illustrates the plate layout and dilution logic.

REMA_Protocol Start Start: 96-Well Plate Setup MediaFill 1. Dispense 100 µL Complete 7H9 Media (All wells except Col 1) Start->MediaFill DrugAdd 2. Add 200 µL this compound (2x Top Conc) to Column 1 MediaFill->DrugAdd Dilution 3. Serial 2-fold Dilution (100 µL) From Col 1 -> Col 10 (Discard 100 µL from Col 10) DrugAdd->Dilution Controls 4. Setup Controls Col 11: Growth Control (No Drug) Col 12: Sterility Control (Media Only) Dilution->Controls Inoculation 5. Add 100 µL Working Inoculum to Cols 1-11 (Final Vol: 200 µL/well) Controls->Inoculation Incubation 6. Incubate @ 37°C for 7 Days (Sealed bag to prevent evaporation) Inoculation->Incubation Resazurin 7. Add 30 µL Resazurin (0.02%) to all wells Incubation->Resazurin FinalIncubation 8. Incubate Overnight (18-24h) Resazurin->FinalIncubation Read 9. Read Results Blue = Inhibition (MIC) Pink = Growth FinalIncubation->Read

Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) targeting M. tuberculosis.[3][8][9][10][11][12]

Detailed Steps:

  • Media Fill: Add 100 µL of Complete 7H9 media to all wells in columns 2 through 12.

  • Drug Addition: Add 200 µL of this compound (diluted in media to 2x the highest desired test concentration) to Column 1.

    • Note: Ensure DMSO concentration in Column 1 is <1% so that after dilution it is negligible.

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix by pipetting up and down. Repeat transfer to Column 10. Discard the final 100 µL from Column 10.

    • Result: Columns 1–10 contain a 2-fold dilution series of this compound.

  • Controls:

    • Column 11 (Growth Control): Contains media.[1][2][8] Will receive bacteria.[5][13] No drug.

    • Column 12 (Sterility Control): Contains media only. No bacteria. No drug.

  • Inoculation: Add 100 µL of Working Inoculum to wells in Columns 1 through 11.

    • Do NOT inoculate Column 12.

  • Seal & Incubate: Seal the plate with Parafilm or place inside a permeable plastic bag. Incubate at 37°C for 7 days.

Phase 4: Development & Reading
  • On Day 7 , add 30 µL of 0.02% Resazurin solution to each well.

  • Re-incubate the plate for 18–24 hours.

  • Visual Interpretation:

    • Blue/Purple: No bacterial growth (Resazurin unreduced).

    • Pink/Fluorescent: Bacterial growth (Resazurin reduced to Resorufin).[3]

  • MIC Definition: The MIC is the lowest concentration of this compound that prevents the color change from blue to pink.[3]

Data Analysis & Quality Control

Acceptance Criteria

For the assay to be valid:

  • Growth Control (Col 11): Must be clearly Pink (viable bacteria).

  • Sterility Control (Col 12): Must be clearly Blue (no contamination).

  • Reference Drug: Run a control lane with Isoniazid (expected MIC ~0.03–0.06 µg/mL for H37Rv) to verify inoculum density and strain health.

Interpreting this compound Results

Report the MIC as a range if the transition is subtle, or the single well value where inhibition is absolute.

  • Example: If 0.5 µg/mL is Pink and 1.0 µg/mL is Blue, the MIC is 1.0 µg/mL .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Sterility Control turns Pink ContaminationDiscard plate. Re-filter sterilize media.[7] Check BSC technique.
Growth Control remains Blue Inoculum too low or non-viableEnsure culture is in log-phase (OD 0.6-0.8) before diluting. Check incubator temp.
Inconsistent/Skipped Wells Pipetting error or ClumpingVortex inoculum thoroughly. Use "reverse pipetting" for viscous media.
Precipitation in Wells Drug insolubilityCheck this compound stock. If precipitating at high conc., limit max test concentration. Ensure DMSO < 0.5%.
Edge Effect (Evaporation) Media drying outUse a humidified chamber or seal plates in bags. Do not use perimeter wells for data if possible.

References

  • Tyagi P, et al. (2015). Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide. Free Radical Biology and Medicine, 84, 344-354.

  • Palomino JC, et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[3] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.

  • EUCAST. (2024).[5] MIC Determination of non-fastidious and fastidious organisms. European Committee on Antimicrobial Susceptibility Testing.

  • Wiegand I, Hilpert K, Hancock RE. (2008).[5][13] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[5][9][13] Nature Protocols, 3(2), 163-175.[13]

Sources

Advanced Application Note: Microplate Alamar Blue Assay (MABA) for ATD-3169

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: ATD-3169 (Anti-Tubercular ROS Enhancer) Assay Type: Fluorometric/Colorimetric Microplate Susceptibility Test Version: 2.0 (High-Throughput Screening Optimization)

Executive Summary & Mechanism

This compound is a potent small-molecule antibacterial agent specifically targeting Mycobacterium tuberculosis (Mtb). Unlike conventional antibiotics that target cell wall synthesis or transcription, this compound functions by enhancing endogenous Reactive Oxygen Species (ROS) , specifically superoxide radicals, overwhelming the bacterium's redox defense systems [1].

The Microplate Alamar Blue Assay (MABA) is the industry "Gold Standard" for screening anti-tubercular compounds due to its low cost, non-lytic nature, and compatibility with BSL-3 containment workflows. This protocol is optimized for this compound, accounting for its specific ROS-mediated mechanism and the long incubation periods required for mycobacterial culture.

Mechanistic Principle

Resazurin (the active component of Alamar Blue) is a blue, non-fluorescent phenoxazine dye. In metabolically active cells, mitochondrial/cytosolic reductases (NADH/FADH2) reduce Resazurin to Resorufin (pink, highly fluorescent).

  • Viable Mtb: High Reductase Activity

    
     Resazurin (Blue) 
    
    
    
    Resorufin (Pink).
  • This compound Treated Mtb: ROS Surge

    
     Metabolic Arrest 
    
    
    
    No Reduction
    
    
    Solution remains Blue.
DOT Diagram: Mechanism of Action & Assay Logic

G ATD This compound (Compound) Mtb M. tuberculosis (Viable) ATD->Mtb Inhibits ROS Endogenous ROS (Superoxide Surge) Mtb->ROS Triggers Resazurin Resazurin (Blue/Non-Fluorescent) Mtb->Resazurin Reductase (NADH) Death Metabolic Arrest (Cell Death) ROS->Death Oxidative Damage Death->Resazurin No Reduction Resorufin Resorufin (Pink/Fluorescent) Resazurin->Resorufin Reduction (If Viable)

Figure 1: Mechanistic pathway of this compound induced cell death and its detection via Resazurin reduction.

Critical Experimental Considerations (E-E-A-T)

The "Edge Effect" in 7-Day Incubations

Mycobacteria require slow growth (5–7 days). In 96-well plates, the outer wells evaporate faster than inner wells, concentrating the drug and media, which skews MIC values.

  • Protocol Mandate: Never use the outer perimeter wells (Rows A/H, Columns 1/12) for data. Fill them with 200 µL sterile water to create a humidity barrier.

ROS Interference Check

Since this compound generates ROS [1], there is a theoretical risk that excess ROS could re-oxidize Resorufin back to Resazurin or degrade the dye.

  • Validation Step: Include a "Abiotic Control" (Media + this compound + Resazurin, no cells) to ensure the drug alone does not chemically alter the dye.

Biosafety Level (BSL)
  • Strain: M. tuberculosis H37Rv requires BSL-3 facilities.

  • Surrogates: For preliminary screening, M. smegmatis (BSL-2) or M. tuberculosis H37Ra (avirulent, BSL-2) may be used, but this compound potency must be validated against H37Rv eventually.

Materials & Reagents

ComponentSpecificationStorage
This compound Stock solution (10 mM) in 100% DMSO-20°C
Resazurin Sodium Salt 0.01% (w/v) in sterile water (filter sterilized)4°C (Dark)
Tween 80 10% solution (surfactant for clumping prevention)RT
Media Middlebrook 7H9 Broth + OADC enrichment4°C
Positive Control Isoniazid (INH) or Rifampicin (RIF)-20°C
Test Plate 96-well, clear flat-bottom (for color) or black (for fluorescence)RT

Step-by-Step Protocol: MABA for this compound

Phase 1: Inoculum Preparation
  • Culture M. tuberculosis H37Rv in 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 until mid-log phase (OD600 ≈ 0.4–0.6).

  • Dilute the culture using 7H9 broth to a theoretical OD600 of 0.001 (approx. 105 CFU/mL).

    • Why? Starting with too high an inoculum will consume the drug before inhibition occurs (Inoculum Effect).

Phase 2: Microplate Setup (The "Humidity Barrier" Layout)
  • Perimeter Wells: Add 200 µL sterile deionized water to all outer wells (A1-A12, H1-H12, B1, B12... G1, G12).

  • Test Wells: Add 100 µL of 7H9 broth to columns 2–11 (Rows B–G).

  • Compound Addition:

    • Add 2 µL of this compound stock to Column 2.

    • Perform 1:2 serial dilutions from Column 2 to Column 10.

    • Column 11: Growth Control (GC) - No drug, bacteria only.

    • Column 10 (or separate plate): Sterility Control (SC) - Media only, no bacteria.

Phase 3: Incubation & Dye Addition
  • Add 100 µL of the diluted bacterial inoculum to all test wells (Columns 2–11). Final volume = 200 µL.

  • Seal plate with Parafilm or a breathable membrane.

  • Incubate: 37°C for 5 to 7 days .

    • Checkpoint: Check Growth Control wells for turbidity.

  • MABA Development:

    • Prepare a 1:1 mixture of 10% Tween 80 and Alamar Blue (0.01% Resazurin) .

    • Add 20 µL of this mixture to all wells (Test and Controls).

    • Note: Tween 80 accelerates the reduction reaction in mycobacteria.

  • Final Incubation: Re-incubate at 37°C for 24 hours .

Phase 4: Readout & Analysis
  • Visual (Qualitative):

    • Blue: No growth (Inhibition).

    • Pink: Growth (Viable).

  • Fluorometric (Quantitative - Recommended):

    • Excitation: 530–560 nm

    • Emission: 590 nm

    • Instrument: Microplate Reader (e.g., Biotek Synergy, Tecan).

DOT Diagram: Experimental Workflow

Workflow Step1 1. Inoculum Prep (Dilute Mtb to OD 0.001) Step2 2. Plate Setup (Water Barrier + Serial Dilution) Step1->Step2 Step3 3. Incubation (37°C, 7 Days) Step2->Step3 Step4 4. Add Reagent (Resazurin + Tween 80) Step3->Step4 Step5 5. Final Incubation (24 Hours) Step4->Step5 Step6 6. Readout (Ex 560nm / Em 590nm) Step5->Step6

Figure 2: Step-by-step workflow for MABA screening of this compound.

Data Analysis & Interpretation

Calculate the Percent Inhibition using the Relative Fluorescence Units (RFU):



  • RFUsample : Fluorescence of well with this compound.

  • RFUblank : Media only (Sterility Control).

  • RFUgrowth : Bacteria + DMSO (Growth Control).

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that prevents the color change from blue to pink (or achieves >90% inhibition in fluorescence).

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Pink Sterility Controls ContaminationDiscard plate. Improve sterile technique. Check media stock.
Patchy Growth (Wells) Bacterial ClumpingEnsure 0.05% Tween 80 is in culture media. Vortex inoculum thoroughly.
Blue Growth Controls Inoculum too low or DeadVerify OD600. Check viability of stock culture. Extend incubation to 8 days.
High Background Fluorescence Light ExposureResazurin is light-sensitive. Keep plates/reagents wrapped in foil.

References

  • Tyagi, P., et al. (2015). "Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide."[1] Free Radical Biology and Medicine, 84, 344-354.[1]

  • Collins, L., & Franzblau, S. G. (1997). "Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium." Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009.

  • Thermo Fisher Scientific. "AlamarBlue Cell Viability Reagent User Guide."

Sources

Application Notes and Protocols for ATD-3169 in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Mycobacterium tuberculosis through Redox Stress

ATD-3169 is a novel antibacterial agent with demonstrated activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2][3] This small molecule exerts its bactericidal effects through a distinct mechanism of action: the enhancement of endogenous reactive oxygen species (ROS), particularly superoxide radicals, within the mycobacterium.[1] This targeted induction of oxidative stress overwhelms the pathogen's diminished capacity to counteract such insults, leading to cell death. These application notes provide a comprehensive guide for researchers on the effective solubilization and utilization of this compound in various experimental assays to explore its antibacterial properties and mechanism of action.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
CAS Number 1788105-63-4[1]
Solubility Profile

Based on available data and established laboratory practices for similar small molecules, the following solubility guidelines are provided:

SolventSolubilityRecommendations
Dimethyl Sulfoxide (DMSO) Soluble (at least to 10 mM)The recommended solvent for preparing high-concentration stock solutions.
Ethanol Information not availablePreliminary testing is required to determine solubility.
Aqueous Buffers (e.g., PBS) Expected to be poorly solubleDirect dissolution in aqueous media is not recommended. Working solutions should be prepared by diluting a DMSO stock solution.

Expert Insight: The primary literature demonstrates the successful use of a 10 mM stock solution of this compound in DMSO for cellular assays.[4] This provides a validated starting point for stock solution preparation. It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation and ensure reproducibility.

Mechanism of Action: Induction of Endogenous Oxidative Stress

This compound's mode of action is centered on the disruption of redox homeostasis in M. tuberculosis. The compound enhances the intracellular production of superoxide radicals (O₂⁻), a key reactive oxygen species. This surge in endogenous ROS overwhelms the mycobacterial antioxidant defense systems, leading to oxidative damage to cellular components and ultimately, cell death.

ATD3169_Mechanism This compound Mechanism of Action ATD3169 This compound Mtb Mycobacterium tuberculosis ATD3169->Mtb Enters ROS Increased Endogenous ROS (Superoxide Radicals) Mtb->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Proteins, Lipids, DNA) Oxidative_Stress->Cell_Damage Cell_Death Bactericidal Effect Cell_Damage->Cell_Death MABA_Workflow MABA Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Grow M. tuberculosis to mid-log phase start->culture dilution Prepare serial dilutions of this compound in a 96-well plate start->dilution inoculum Prepare bacterial inoculum culture->inoculum inoculate Inoculate plate with M. tuberculosis dilution->inoculate inoculum->inoculate incubate1 Incubate at 37°C for 5-7 days inoculate->incubate1 add_alamar Add Alamar Blue incubate1->add_alamar incubate2 Incubate for 24 hours add_alamar->incubate2 read_plate Read fluorescence/ absorbance incubate2->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol 3: Detection of Intracellular Superoxide Production

Objective: To measure the generation of intracellular superoxide in mycobacteria upon treatment with this compound.

Materials:

  • Mycobacterial culture (M. smegmatis or M. bovis BCG as a surrogate for M. tuberculosis)

  • Middlebrook 7H9 broth with ADC supplement

  • This compound stock solution (10 mM in DMSO)

  • Dihydroethidium (DHE) stock solution (10 mM in DMSO)

  • Acetonitrile

  • Probe sonicator

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Bacterial Culture: Grow mycobacteria in 7H9-ADC broth at 37°C to the desired optical density (e.g., OD₆₀₀ of 0.5).

  • Treatment: Incubate the bacterial suspension with 50 µM this compound and 50 µM DHE for 30 minutes in the dark.

  • Washing: Centrifuge the suspension to pellet the bacteria and remove the supernatant containing excess compound and DHE.

  • Cell Lysis: Resuspend the bacterial pellet in acetonitrile and lyse the cells using a probe sonicator on ice.

  • Sample Preparation: Centrifuge the lysate to remove cell debris and collect the supernatant.

  • HPLC Analysis: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector (Excitation: ~356 nm, Emission: ~590 nm). The production of superoxide is indicated by the detection of 2-hydroxyethidium (2-OH-E⁺). [4]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your results, the following controls should be included in your experiments:

  • Vehicle Control: In all assays, treat a set of cells or bacteria with the same concentration of DMSO used to deliver this compound. This will account for any effects of the solvent itself.

  • Positive Control: For the MIC assay, include a known anti-tuberculosis drug (e.g., isoniazid) to validate the assay's sensitivity. For the ROS detection assay, a known ROS-inducing agent can be used as a positive control.

  • Negative Control: A no-treatment group should always be included to establish a baseline for growth or ROS levels.

By incorporating these controls, you create a self-validating experimental system that enhances the trustworthiness of your findings.

References

  • Tyagi P, et al. Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide. Free Radic Biol Med. 2015 Jul;84:344-354. [Link]

Sources

Application Notes & Protocols: A Framework for the Preclinical Evaluation of ATD-3169, a Novel ROS-Inducing Agent Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive experimental framework for the preclinical assessment of ATD-3169, a novel antibacterial agent for the treatment of tuberculosis (TB). The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in anti-tubercular drug discovery. Our approach emphasizes scientific integrity, reproducibility, and a deep understanding of the underlying biological principles.

Introduction: The Scientific Rationale for this compound

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, is a formidable pathogen renowned for its ability to persist within the host, often in a non-replicating state, and for its increasing resistance to current antibiotic regimens. This necessitates the development of new therapeutic agents with novel mechanisms of action.

This compound represents a promising class of compounds that function by disrupting the delicate redox balance of Mtb. Its primary mechanism of action is the enhancement of endogenous reactive oxygen species (ROS), particularly superoxide radicals, within the mycobacterial cell.[1][2] This induced oxidative stress overwhelms the pathogen's antioxidant defenses, leading to widespread damage to critical cellular components and processes, including DNA, lipids, and iron-sulfur clusters, ultimately resulting in bacterial growth inhibition.[1] Understanding this mechanism is paramount to designing a robust preclinical evaluation strategy.

This guide will provide detailed protocols for:

  • Determining the in vitro potency of this compound.

  • Quantifying its bactericidal activity.

  • Confirming its mechanism of action by measuring oxidative stress.

  • Assessing its selectivity for Mtb by evaluating cytotoxicity against mammalian cells.

Experimental Overview: A Multi-faceted Approach to Characterization

The preclinical evaluation of this compound should follow a logical and stepwise progression to build a comprehensive profile of its anti-tubercular properties. The following workflow is recommended:

Caption: A logical workflow for the preclinical evaluation of this compound.

Part I: In Vitro Potency and Activity

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using the Microplate Alamar Blue Assay (MABA)

Scientific Rationale: The MIC is the foundational metric for assessing an antimicrobial agent's potency. The MABA is a colorimetric assay that is a rapid, reliable, and high-throughput alternative to traditional methods for Mtb susceptibility testing.[3] It utilizes the redox indicator resazurin (Alamar Blue), which is reduced by metabolically active cells from a non-fluorescent blue state to a fluorescent pink state.[4] Inhibition of growth is therefore indicated by the absence of a color change.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • Sterile 96-well flat-bottom plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control drug (e.g., Isoniazid or Rifampicin)

  • Biosafety cabinet (BSL-3)

  • Plate reader (absorbance at 570 nm and 600 nm, or fluorescence Ex/Em 530/590 nm)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Grow Mtb in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:50 in 7H9 broth to achieve the final inoculum density.

  • Compound Dilution:

    • Perform a serial 2-fold dilution of this compound in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include wells for a positive control drug, a no-drug growth control, and a sterile media control.

  • Inoculation:

    • Add 100 µL of the diluted Mtb inoculum to each well, bringing the total volume to 200 µL.

    • Seal the plate with a breathable membrane or in a secondary container to prevent evaporation and contamination.

  • Incubation:

    • Incubate the plate at 37°C for 7 days.

  • Assay Development:

    • After incubation, add 20 µL of 0.02% resazurin solution to each well.[5]

    • Re-incubate the plate at 37°C for 16-24 hours.

  • Data Acquisition and Interpretation:

    • Visually inspect the plate. The MIC is the lowest concentration of this compound that prevents the color change from blue to pink.

    • For quantitative results, read the fluorescence (Ex/Em 530/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

    • Calculate the percent inhibition relative to the no-drug control. The MIC is typically defined as the concentration that results in ≥90% inhibition of growth.

Data Presentation:

CompoundMtb StrainMIC (µg/mL)MIC (µM)
This compoundH37Rv[Insert Value][Insert Value]
IsoniazidH37Rv[Insert Value][Insert Value]
Protocol 2: Time-Kill Kinetics Assay

Scientific Rationale: This assay determines whether this compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). This is a critical parameter for a potential therapeutic, as bactericidal drugs are generally preferred for treating severe infections. The assay involves exposing a standard inoculum of Mtb to the drug at various concentrations (typically multiples of the MIC) and quantifying the number of viable bacteria (Colony Forming Units, CFUs) over time.[6][7]

Materials:

  • Mtb culture in mid-log phase

  • 7H9 broth and supplements

  • This compound at concentrations of 1x, 4x, and 10x MIC

  • Sterile culture tubes or flasks

  • Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

  • Sterile saline with 0.05% Tween 80 for dilutions

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a mid-log phase Mtb culture and dilute it in 7H9 broth to a final concentration of approximately 1 x 10^6^ CFU/mL.

  • Drug Exposure:

    • Set up culture tubes with the Mtb inoculum and add this compound to final concentrations of 1x, 4x, and 10x the predetermined MIC.

    • Include a no-drug growth control.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 7, and 10 days), remove an aliquot from each tube.[8]

  • CFU Determination:

    • Perform a 10-fold serial dilution of each aliquot in sterile saline with Tween 80.

    • Spot 10-20 µL of each dilution onto 7H10/7H11 agar plates in triplicate.

    • Incubate the plates at 37°C for 3-4 weeks, or until colonies are clearly visible.

  • Data Analysis:

    • Count the colonies for the dilution that yields a countable number (30-300 colonies).

    • Calculate the CFU/mL for each time point and concentration.

    • Plot log10 CFU/mL versus time (in days). A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Data Presentation:

A time-kill curve graph should be generated, plotting log10 CFU/mL on the y-axis against time on the x-axis for each concentration of this compound and the no-drug control.

Part II: Mechanism of Action Validation

Protocol 3: Intracellular Superoxide Detection using Dihydroethidium (DHE) Assay

Scientific Rationale: To experimentally validate that this compound's mode of action involves the induction of oxidative stress, it is essential to measure the production of superoxide radicals within Mtb. Dihydroethidium (DHE) is a cell-permeable fluorescent probe that is oxidized specifically by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence. An increase in red fluorescence upon treatment with this compound provides direct evidence of intracellular superoxide production.

Materials:

  • Mid-log phase Mtb culture

  • Phosphate-buffered saline (PBS)

  • This compound

  • Dihydroethidium (DHE) stock solution (5-10 mM in DMSO)[9]

  • Menadione (positive control for superoxide generation)

  • Fluorometer or fluorescence microscope

Step-by-Step Methodology:

  • Cell Preparation:

    • Harvest mid-log phase Mtb cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to an OD600 of 0.5.

  • Drug Treatment:

    • Aliquot the cell suspension into microfuge tubes.

    • Add this compound at a concentration known to be active (e.g., 4x MIC).

    • Include a no-drug control and a positive control (menadione).

    • Incubate at 37°C for a predetermined time (e.g., 1-4 hours).

  • DHE Staining:

    • Add DHE to each tube to a final concentration of 10-25 µM.[10][11]

    • Incubate in the dark at 37°C for 30-60 minutes.[11]

  • Fluorescence Measurement:

    • Wash the cells twice with PBS to remove extracellular DHE.

    • Resuspend the final cell pellet in PBS.

    • Measure the fluorescence using a fluorometer (Ex/Em ~520/600 nm) or visualize using a fluorescence microscope with a rhodamine filter set.[9]

Data Presentation:

Results should be presented as a bar graph showing the relative fluorescence units (RFU) for the untreated control, this compound treated, and positive control samples.

Protocol 4: Measuring Mycothiol Redox Potential with the Mrx1-roGFP2 Biosensor

Scientific Rationale: For a more specific and quantitative measure of the oxidative stress induced by this compound, a genetically encoded biosensor can be employed. Mycobacterium species utilize mycothiol (MSH) as their primary low-molecular-weight thiol buffer against oxidative stress.[1] The Mrx1-roGFP2 biosensor is a fusion protein that specifically and ratiometrically responds to the redox state of the MSH pool (EMSH).[12][13] An oxidative shift in EMSH, measured as a change in the fluorescence excitation ratio, provides robust evidence of this compound-induced oxidative stress.

Materials:

  • Mtb strain expressing the Mrx1-roGFP2 biosensor

  • 7H9 broth and supplements

  • This compound

  • Cumene hydroperoxide (CHP) or Diamide (positive control for oxidative stress)[14]

  • Dithiothreitol (DTT) (reducing agent control)[14]

  • Ratiometric fluorescence plate reader or flow cytometer

Step-by-Step Methodology:

  • Culture Preparation:

    • Grow the Mtb strain harboring the Mrx1-roGFP2 plasmid to mid-log phase. If the plasmid is inducible, add the appropriate inducer.

  • Drug Exposure:

    • In a 96-well plate, expose the bacterial culture to serial dilutions of this compound.

    • Include wells with CHP or diamide as a positive control for oxidation and DTT for reduction.

  • Fluorescence Measurement:

    • Measure the fluorescence at two excitation wavelengths (e.g., 405 nm and 488 nm) and a single emission wavelength (~510-520 nm) at various time points post-treatment.[13][14][15]

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (405 nm / 488 nm).

    • An increase in this ratio indicates an oxidative shift in the mycothiol redox potential.

    • Normalize the data to the fully oxidized (CHP/diamide) and fully reduced (DTT) controls.

Data Presentation:

G cluster_0 Cellular State cluster_1 Biosensor Mechanism Mtb Mtb Cell ROS ↑ Superoxide (ROS) Mtb->ROS induces ATD3169 This compound MSH MSH (reduced) ROS->MSH oxidizes MSSM MSSM (oxidized) MSH->MSSM Mrx1_roGFP2_red Mrx1-roGFP2 (reduced) Ratio: Low MSSM->Mrx1_roGFP2_red oxidizes Mrx1_roGFP2_ox Mrx1-roGFP2 (oxidized) Ratio: High Mrx1_roGFP2_red->Mrx1_roGFP2_ox

Caption: Mechanism of the Mrx1-roGFP2 biosensor in response to this compound.

Part III: Selectivity and Safety Profile

Protocol 5: Mammalian Cell Cytotoxicity Assays (MTT & LDH)

Scientific Rationale: A critical aspect of drug development is ensuring that the compound is selectively toxic to the pathogen and has minimal effect on host cells. Cytotoxicity assays are used to determine the concentration of a drug that is toxic to mammalian cells. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria, while the LDH assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[16][17] Performing both provides a more complete picture of potential toxicity.

Materials:

  • Mammalian cell line (e.g., A549 human lung epithelial cells, or HepG2 human liver cells)[16]

  • Appropriate cell culture medium (e.g., DMEM) with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • LDH cytotoxicity detection kit[16]

  • Triton X-100 (positive control for LDH release)

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate at a density of 1 x 10^4^ cells/well and incubate for 24 hours to allow for attachment.[16]

  • Compound Exposure:

    • Remove the medium and add fresh medium containing serial dilutions of this compound.

    • Include a no-drug control and a positive control for cell death (e.g., Triton X-100 for the LDH assay).

    • Incubate for 24-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at ~550-590 nm.

  • LDH Assay:

    • Carefully collect the cell culture supernatant.

    • Perform the LDH assay on the supernatant according to the manufacturer's instructions.[18]

    • Read the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis:

    • For the MTT assay, calculate cell viability as a percentage of the untreated control.

    • For the LDH assay, calculate cytotoxicity as a percentage of the positive control (maximum LDH release).

    • Determine the CC50 (the concentration that reduces cell viability by 50%) for each assay.

    • Calculate the Selectivity Index (SI) as CC50 / MIC. A higher SI value indicates greater selectivity for the pathogen.

Data Presentation:

CompoundCell LineAssayCC50 (µM)Mtb MIC (µM)Selectivity Index (SI)
This compoundA549MTT[Insert Value][From Protocol 1][Calculate Value]
This compoundA549LDH[Insert Value][From Protocol 1][Calculate Value]

References

  • Benchchem. This compound Efficacy in Mycobacterium tuberculosis.
  • MedchemExpress. This compound | Antibacterial Agent.
  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. 2021. Available from: [Link]

  • FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available from: [Link]

  • ASM Journals. Most-Probable-Number-Based Minimum Duration of Killing Assay for Determining the Spectrum of Rifampicin Susceptibility in Clinical Mycobacterium tuberculosis Isolates. Available from: [Link]

  • Frontiers. Superoxide Generation and Its Involvement in the Growth of Mycobacterium smegmatis. 2017. Available from: [Link]

  • IRIS. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex. 2020. Available from: [Link]

  • PMC - NIH. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. 2024. Available from: [Link]

  • G-Biosciences. DHE Redox Probe. Available from: [Link]

  • PubMed. Standardization of broth microdilution method for Mycobacterium tuberculosis. Available from: [Link]

  • ResearchGate. Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis. 2025. Available from: [Link]

  • PMC - NIH. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. Available from: [Link]

  • PMC. Reengineering Redox Sensitive GFP to Measure Mycothiol Redox Potential of Mycobacterium tuberculosis during Infection. 2014. Available from: [Link]

  • PubMed. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Available from: [Link]

  • PubMed. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. 2025. Available from: [Link]

  • ResearchGate. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. 2025. Available from: [Link]

  • ResearchGate. Coupling of Mrx1 with roGFP2 facilitates detection of transient redox.... Available from: [Link]

  • Bio-protocol. Microplate-based alamar blue assay (MABA). Available from: [Link]

  • Oxford Academic. Time–kill kinetics of slowly growing mycobacteria common in pulmonary disease. Available from: [Link]

  • ASM Journals. Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. 2024. Available from: [Link]

  • PMC. Biosensor-integrated transposon mutagenesis reveals rv0158 as a coordinator of redox homeostasis in Mycobacterium tuberculosis. Available from: [Link]

  • ASM Journals. Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Available from: [Link]

  • bioRxiv. Evaluation of the broth microdilution methodology for susceptibility testing of Mycobacterium tuberculosis in Peru. 2022. Available from: [Link]

  • International Scholars Journals. Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals. Available from: [Link]

  • ScienceOpen. Stable integration of the Mrx1-roGFP2 biosensor to monitor dynamic changes of the mycothiol redox potential in Corynebacterium g. 2018. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

Sources

Measuring ROS induction by ATD-3169 in Mtb

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Profiling of Intrabacterial ROS Induction by ATD-3169 in Mycobacterium tuberculosis

Executive Summary

This technical guide details the methodology for evaluating the mechanism of action of This compound , a hydroquinone-based small molecule that functions as a potent redox cycler. Unlike standard antibiotics that target cell wall synthesis or transcription, this compound exerts bactericidal activity by permeating the mycobacterial cell wall and generating a surge of endogenous superoxide (


), leading to the irreversible collapse of the mycothiol (MSH) redox buffer system.

This protocol prioritizes ratiometric biosensing (Mrx1-roGFP2) over generic chemical dyes to provide a precise, artifact-free measurement of the cytoplasmic redox potential (


), ensuring data integrity for high-impact drug development dossiers.

Mechanism of Action: The Redox Collapse

To accurately measure the effects of this compound, one must understand the specific biological event being interrogated. This compound does not merely "stress" the bacteria; it hijacks the electron transport chain (ETC) or auto-oxidizes to produce superoxide, overwhelming the M. tuberculosis (Mtb) antioxidant defense (specifically the Mycothiol/Mycoredoxin system).

Pathway Visualization

The following diagram illustrates the flow of this compound-induced redox cycling and the sensing mechanism of the Mrx1-roGFP2 biosensor.

ATD3169_Mechanism ATD_Ext This compound (Extracellular) ATD_Int This compound (Intracellular) ATD_Ext->ATD_Int Permeation Superoxide Superoxide (O2•-) Surge ATD_Int->Superoxide Redox Cycling MSH Mycothiol (MSH) Reduced Superoxide->MSH Depletes MSSM Mycothiol (MSSM) Oxidized MSH->MSSM Oxidation Biosensor_Red Mrx1-roGFP2 (Reduced/Non-Fluorescent) MSH->Biosensor_Red Maintains State Biosensor_Ox Mrx1-roGFP2 (Oxidized/Fluorescent) MSSM->Biosensor_Ox Coupled Oxidation Death Redox Collapse & Cell Death Biosensor_Ox->Death Signal Correlates with Lethality

Figure 1: Mechanistic pathway of this compound showing the depletion of reduced Mycothiol (MSH) and the coupled response of the Mrx1-roGFP2 biosensor.

Experimental Protocols

Safety Pre-requisite
  • Containment: M. tuberculosis (H37Rv or clinical isolates) must be handled in a BSL-3 facility.

  • Surrogates: For initial screening, M. smegmatis (

    
    ) can be used in BSL-2, but this compound shows higher potency in Mtb due to Mtb's lower capacity to restore redox balance [1].
    
Protocol A: The Gold Standard – Dynamic Redox Sensing (Mrx1-roGFP2)

Best for: Determining the precise "Redox Potential" (


) and distinguishing specific redox collapse from general toxicity.

Principle: The Mrx1-roGFP2 biosensor is a ratiometric probe. It equilibrates with the mycothiol pool. Oxidation alters the excitation spectrum (increases at 405nm, decreases at 488nm), allowing for a ratio calculation that is independent of sensor concentration or bacterial thickness.

Materials:

  • Strain: Mtb H37Rv expressing pMV762-Mrx1-roGFP2 (Selectable marker: Hygromycin or Kanamycin).

  • Compound: this compound (Stock: 10 mM in DMSO).

  • Controls:

    • Positive: Menadione (50 µM) or CHP (Cumene Hydroperoxide).

    • Negative: 0.1% DMSO.

    • Calibration Max Ox: 1 mM Diamide (oxidizes sensor 100%).

    • Calibration Max Red: 10 mM DTT (reduces sensor 100%).

  • Instrument: Microplate Reader (e.g., BMG CLARIOstar) or Flow Cytometer with 405nm and 488nm lasers.

Step-by-Step Workflow:

  • Culture Preparation:

    • Grow Mtb-Mrx1-roGFP2 in 7H9 broth (ADC enriched) to mid-log phase (

      
      ).
      
    • Critical: Maintain antibiotic pressure to ensure plasmid retention.

  • Seeding:

    • Wash cells once in PBS to remove external antioxidants (catalase in ADC).

    • Resuspend in 7H9 media without catalase (or minimal media) to prevent external scavenging of ROS.

    • Seed 200 µL into 96-well black-wall/clear-bottom plates at

      
      .
      
  • Treatment:

    • Add this compound in a dose-response format (e.g., 0.5x, 1x, 2x, 5x MIC).

    • Include Max Ox (Diamide) and Max Red (DTT) controls in separate wells.

  • Data Acquisition (Kinetic Mode):

    • Excitation: 405 nm and 488 nm.[1][2]

    • Emission: 510 nm (fixed).[1][2]

    • Duration: Measure every 30 minutes for 24–48 hours. This compound induces a long-lasting oxidative shift [1].[1][3][4]

  • Data Processing:

    • Calculate the ratio:

      
      .
      
    • Normalize to the fully oxidized and reduced controls to determine the Oxidation Degree (OxD) :

      
      
      
    • Interpretation: A shift in OxD from ~0.2 (basal) to >0.8 indicates total redox collapse.

Protocol B: Chemical Probe Validation (Dihydroethidium - DHE)

Best for: Labs without the biosensor or for validating specifically Superoxide generation.

Principle: this compound specifically generates superoxide. DHE is preferred over H2DCFDA because DHE is relatively specific for superoxide (forming 2-hydroxyethidium), whereas DCFDA detects general oxidative stress (peroxides/peroxynitrite) and is prone to photo-oxidation artifacts.

Materials:

  • Probe: Dihydroethidium (DHE) (Thermo Fisher or equivalent).

  • Flow Cytometer: Excitation 488 nm / Emission 585 nm (PE channel).

Step-by-Step Workflow:

  • Treatment:

    • Treat Mtb cultures (

      
      ) with this compound (1–10 µM) for 6, 12, and 24 hours.
      
    • Note: Unlike rapid peroxide generators, this compound's effects are cumulative.

  • Staining:

    • Add DHE to a final concentration of 10 µM.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash: Centrifuge (3000 x g, 5 min) and resuspend in PBS to remove extracellular dye.

  • Fixation (BSL-3 Mandatory):

    • Fix samples with 4% Paraformaldehyde (PFA) for 30 minutes (or standard validated lab protocol for removal from BSL-3).

    • Caution: Prolonged fixation can diminish fluorescence; analyze immediately after removal.

  • Analysis:

    • Gate on live bacteria (FSC/SSC).

    • Measure Mean Fluorescence Intensity (MFI) in the PE/Red channel.

    • Valid Result: A distinct right-shift in the histogram compared to DMSO control.

Data Presentation & Troubleshooting

Expected Results Summary
ParameterUntreated (DMSO)This compound TreatedPositive Control (Menadione)
Mrx1-roGFP2 Ratio (405/488) Low (~0.2 - 0.3)High (> 0.8) High (> 0.8)
DHE Fluorescence (Superoxide) BaselineSignificant Shift (10-100 fold) Significant Shift
Reversibility N/AIrreversible (Sustained >24h)Reversible (if washed)
Troubleshooting Guide
  • Issue: High Background Fluorescence in Controls.

    • Cause: Auto-oxidation of the probe or media interference.

    • Solution: Use PBS or minimal media during the assay window. Remove Catalase/Albumin if using chemical dyes.

  • Issue: No Signal with this compound despite cell death.

    • Cause: Timing mismatch.

    • Solution: this compound is a "slow" killer compared to H2O2. Measure at 24h and 48h, not just 1h.

  • Issue: Biosensor Ratio is "stuck" at intermediate levels.

    • Cause: Plasmid loss.

    • Solution: Ensure antibiotics (Hyg/Kan) are present during the pre-culture growth phase.

References

  • Tyagi, P., et al. (2015). Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide.[5] Free Radical Biology and Medicine.[5]

  • Bhaskar, A., et al. (2014). Reengineering redox homeostasis in Mycobacterium tuberculosis for antibiotic resistance. Proceedings of the National Academy of Sciences (PNAS).

  • Thermo Fisher Scientific. CellROX™ Green Reagent and DHE Protocols for Flow Cytometry.

  • Vilchèze, C., et al. (2018). Hydrogen Peroxide-Mediated Killing of Mycobacterium tuberculosis by Vitamin C. Nature Communications.

Sources

Application Notes and Protocols for ATD-3169: A Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding ATD-3169

This compound is a novel antibacterial agent with demonstrated potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] Its mechanism of action involves the enhancement of endogenous reactive oxygen species (ROS), specifically superoxide radicals, within the mycobacteria.[1] This targeted induction of oxidative stress overwhelms the pathogen's diminished capacity to counteract it, leading to bacterial inhibition.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and experimental use of this compound in a laboratory setting. Given the absence of a publicly available Safety Data Sheet (SDS), the following protocols are grounded in the known biological activity of the compound and established safety procedures for handling potent, ROS-inducing small molecules and antitubercular agents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃MedchemExpress
Molecular Weight 242.27 g/mol MedchemExpress
CAS Number 1788105-63-4MedchemExpress
Appearance Solid (assumed)General product information
Storage Store at -20°C for long-term stability. Short-term storage at room temperature is permissible in the continental US, though conditions may vary elsewhere.[1] For solutions, it is recommended to store as aliquots in tightly sealed vials at -20°C, generally usable for up to one month.MedchemExpress[1][2]

Note: Detailed solubility and stability data are not widely available. It is recommended to perform small-scale solubility tests in relevant solvents (e.g., DMSO, ethanol) before preparing stock solutions. Always refer to the Certificate of Analysis provided by the supplier for the most accurate and lot-specific information.

Mechanism of Action: A Redox-Based Approach

This compound's antitubercular activity is centered on the targeted disruption of redox homeostasis in M. tuberculosis. The compound enhances the production of endogenous superoxide radicals, a form of ROS.[1] Mtb possesses systems to manage oxidative stress, but this compound appears to exploit a vulnerability in these defenses.[1] This induced state of severe oxidative stress leads to damage of essential biomolecules, ultimately inhibiting bacterial growth.

ATD-3169_Mechanism_of_Action Figure 1: Proposed Mechanism of Action of this compound in M. tuberculosis ATD3169 This compound Mtb Mycobacterium tuberculosis (Mtb) Cell ATD3169->Mtb Enters ROS_Production Enhanced Endogenous ROS Production Mtb->ROS_Production Superoxide Superoxide Radicals (O₂⁻) ROS_Production->Superoxide Oxidative_Stress Increased Oxidative Stress Superoxide->Oxidative_Stress Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage Inhibition Inhibition of Mtb Growth Cellular_Damage->Inhibition

Caption: Proposed mechanism of this compound in M. tuberculosis.

Laboratory Handling and Safety

The handling of any potent small molecule requires a diligent approach to safety. As this compound induces ROS, it should be treated as a potentially hazardous substance. The following guidelines are based on best practices for handling such compounds and for working with antitubercular agents.

Hazard Assessment and Risk Mitigation

Due to its mechanism of action, this compound should be considered a potential irritant to the skin, eyes, and respiratory tract. Inhalation of the solid powder or aerosols of solutions should be strictly avoided. All manipulations should be performed in a manner that minimizes the risk of exposure.

ATD-3169_Safety_Workflow Figure 2: Safety Workflow for Handling this compound Start Start: Handling this compound Risk_Assessment Conduct Risk Assessment (Review known properties and potential hazards) Start->Risk_Assessment PPE Don Appropriate PPE (Lab coat, safety glasses, gloves) Risk_Assessment->PPE Engineering_Controls Use Engineering Controls (Chemical fume hood or BSC) Risk_Assessment->Engineering_Controls Handling Handle Compound (Weighing, preparing solutions) PPE->Handling Engineering_Controls->Handling Spill_Cleanup Spill Cleanup Protocol (Absorbent material, decontamination) Handling->Spill_Cleanup If spill occurs Waste_Disposal Dispose of Waste Properly (Segregated chemical waste) Handling->Waste_Disposal Spill_Cleanup->Waste_Disposal End End Waste_Disposal->End

Caption: A generalized safety workflow for handling this compound.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound. This includes:

  • Lab Coat: A full-length laboratory coat to protect from splashes.

  • Safety Glasses: Chemical splash goggles are recommended, especially when handling solutions.

  • Gloves: Nitrile gloves should be worn at all times. Change gloves immediately if they become contaminated.

Engineering Controls
  • Chemical Fume Hood: All weighing of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of the powder.

  • Biosafety Cabinet (BSC): When working with M. tuberculosis cultures treated with this compound, all manipulations must be conducted within a Class II Biosafety Cabinet to ensure both personal and environmental protection.[3]

Spill and Exposure Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Decontaminate the area with an appropriate disinfectant. For larger spills, evacuate the area and follow institutional emergency procedures.

Waste Disposal

All waste materials contaminated with this compound, including pipette tips, tubes, and empty vials, should be disposed of as hazardous chemical waste according to institutional and local regulations. Waste from M. tuberculosis cultures treated with this compound must be decontaminated, typically by autoclaving, before final disposal.[3]

Experimental Protocols

The following protocols are adapted from established methodologies for testing antitubercular compounds and assessing ROS induction.

Preparation of this compound Stock Solutions
  • Objective: To prepare a concentrated stock solution of this compound for use in cellular assays.

  • Materials:

    • This compound solid compound

    • Dimethyl sulfoxide (DMSO), sterile-filtered

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • In a chemical fume hood, weigh the desired amount of this compound.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol is based on the microplate Alamar blue assay (MABA), a common method for determining the MIC of compounds against Mtb.

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

  • Materials:

    • M. tuberculosis H37Rv (or other relevant strains)

    • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

    • This compound stock solution

    • Sterile 96-well microplates

    • Alamar blue reagent

    • Positive control antibiotic (e.g., isoniazid)

    • Negative control (no drug)

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in 7H9 broth in the 96-well plate.

    • Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

    • Add the bacterial inoculum to each well containing the serially diluted compound.

    • Include wells for a positive control antibiotic, a negative (no drug) control, and a sterility control (broth only).

    • Seal the plates and incubate at 37°C for 5-7 days.

    • After incubation, add Alamar blue to each well and re-incubate for 24 hours.

    • Read the results visually or with a fluorometer. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

Assay for Intracellular ROS Production

This protocol uses a fluorescent probe to detect the generation of ROS in M. tuberculosis upon treatment with this compound.

  • Objective: To qualitatively or quantitatively measure the induction of ROS in M. tuberculosis by this compound.

  • Materials:

    • M. tuberculosis culture

    • This compound

    • ROS-sensitive fluorescent probe (e.g., CellROX™ Deep Red or DCFDA)

    • Phosphate-buffered saline (PBS)

    • Fluorometer or flow cytometer

  • Procedure:

    • Grow M. tuberculosis to mid-log phase.

    • Harvest the cells by centrifugation and wash with PBS.

    • Resuspend the cells in PBS containing the fluorescent ROS probe at the manufacturer's recommended concentration.

    • Incubate the cells with the probe in the dark according to the manufacturer's instructions.

    • Wash the cells to remove excess probe.

    • Resuspend the cells in fresh 7H9 broth and treat with various concentrations of this compound. Include a positive control (e.g., a known ROS inducer like pyrazinamide) and a negative control (vehicle only).[4]

    • Incubate for the desired time period.

    • Measure the fluorescence using a fluorometer or analyze the cell population by flow cytometry. An increase in fluorescence intensity in treated cells compared to controls indicates ROS production.

Conclusion

This compound represents a promising new avenue for the development of antitubercular therapeutics through its novel mechanism of inducing endogenous oxidative stress. Adherence to stringent safety protocols is paramount when handling this and any potent small molecule, particularly in the context of infectious disease research. The experimental protocols outlined in these application notes provide a framework for the consistent and safe investigation of this compound's biological activity. Researchers are encouraged to consult the primary literature and adapt these protocols as necessary for their specific experimental needs, always prioritizing safety and scientific rigor.

References

  • Laboratory Safety: Work Practices for Mycobacterium tuberculosis. APHL. Available at: [Link]

  • Tyagi P, et al. Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide. Free Radic Biol Med. 2015 Jul;84:344-354.
  • Practical manual on tuberculosis laboratory strengthening. Stop TB Partnership. Available at: [Link]

  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island. Available at: [Link]

  • Safe Handling of Oxidising Chemicals. The Chemistry Blog. Available at: [Link]

  • How do you Store Oxidizing Agents?. Storemasta. Available at: [Link]

  • Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format. NIH. Available at: [Link]

  • Laboratory Diagnosis and Susceptibility Testing for Mycobacterium tuberculosis. Microbiology Spectrum - ASM Journals. Available at: [Link]

  • Mycobacterium tuberculosis: Assessing Your Laboratory. APHL. Available at: [Link]

  • Free radical-induced damage to DNA: mechanisms and measurement. PubMed. Available at: [Link]

  • Free Radicals: Properties, Sources, Targets, and Their Implication in Various Diseases. National Institutes of Health. Available at: [Link]

  • Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis. eLife. Available at: [Link]

  • Extending lifespan by increasing oxidative stress. Free Radical Biol Med - ResearchGate. Available at: [Link]

  • Radical-free biology of oxidative stress. PMC - NIH. Available at: [Link]

  • Mitochondrial free radical generation, oxidative stress, and aging. PubMed - NIH. Available at: [Link]

  • SAFETY DATA SHEET. Assay Genie. Available at: [Link]

  • SAFETY DATA SHEET TRADE CLUB ATF DX3 FS. Distrigo Parts Distribution. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing ATD-3169 Concentration for Mtb Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ATD-OPT-001 Status: Active Agent: Senior Application Scientist, Infectious Disease Division

Executive Summary

ATD-3169 is a hydroquinone-based small molecule that functions as a potent ROS (Reactive Oxygen Species) generator .[1][2] Unlike traditional antibiotics that target cell wall synthesis (e.g., Isoniazid) or protein synthesis, this compound exploits the limited capacity of Mycobacterium tuberculosis (Mtb) to buffer against endogenous oxidative stress.

This guide addresses the technical nuances of handling this compound, specifically focusing on optimizing concentrations for Minimum Inhibitory Concentration (MIC) assays and troubleshooting common experimental deviations.

Module 1: Stock Preparation & Solubility

Q: What is the optimal solvent system for this compound?

A: this compound is a hydrophobic small molecule.

  • Primary Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM to 50 mM master stock in 100% DMSO.

  • Storage: Aliquot into single-use amber vials and store at -20°C . Avoid repeated freeze-thaw cycles, as moisture introduction can degrade the compound or cause precipitation upon use.

Q: I see precipitation when diluting into media. How do I fix this?

A: Precipitation typically occurs when the DMSO stock is added too rapidly to aqueous media or at too high a final concentration.

  • Protocol Adjustment: Ensure the final DMSO concentration in your assay well does not exceed 0.5 - 1.0% .

  • Step-wise Dilution: Do not pipet directly from the 50 mM stock into the culture tube. Perform an intermediate dilution in media (e.g., 10x working solution) before adding to the final assay plate.

Module 2: Assay Optimization (MIC Determination)

Q: What is the expected MIC range for M. tuberculosis H37Rv?

A: Based on validation data (Tyagi et al., 2015), the expected MIC for H37Rv is approximately 3.12 µM (Range: 1.5 – 6.25 µM).

Note on Specificity: You will observe a significantly higher MIC (>50 µM) for Mycobacterium smegmatis (Msm).

  • Why? Msm has a robust redox buffering system and rapid growth rate, allowing it to neutralize the ROS generated by this compound effectively. This differential activity is a hallmark of this compound's mechanism and confirms the compound is working correctly.

Q: Which media formulation should I use? Does OADC interfere?

A: Standard Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) or OADC (Oleic acid-ADC) is recommended.

  • Technical Insight: While OADC contains catalase (which degrades H₂O₂), this compound functions primarily by generating intracellular superoxide and shifting the intramycobacterial redox potential (

    
    ). The external catalase in the media does not sufficiently protect the bacilli from this internal oxidative storm.
    
  • Tween 80: Include 0.05% Tween 80 to prevent clumping, which can artificially elevate MIC values by protecting inner cells in a clump from drug exposure.

Q: How do I interpret "Trailing Endpoints" in Alamar Blue assays?

A: ROS generators can sometimes produce "trailing" inhibition where metabolic activity is reduced but not zero.

  • Solution: Use a strict cutoff. For MABA (Microplate Alamar Blue Assay), define MIC as the lowest concentration preventing the color change from Blue (Resazurin) to Pink (Resorufin). If using fluorescence (REMA), set the cutoff at 90% reduction in fluorescence relative to the drug-free control.[3]

Module 3: Mechanism of Action (Visualized)

Understanding the mechanism is crucial for troubleshooting. This compound does not just "poison" an enzyme; it overwhelms the bacterium's equilibrium.

ATD_Mechanism cluster_cell Mycobacterium tuberculosis Cell ATD This compound (Extracellular) ATD_In This compound (Intracellular) ATD->ATD_In Permeation Redox_Cycle Redox Cycling (Quinone/Hydroquinone) ATD_In->Redox_Cycle Activation Superoxide Superoxide (O2•-) accumulation Redox_Cycle->Superoxide Generates O2 O2 (Oxygen) O2->Redox_Cycle Substrate EMSH Shift in Mycothiol Redox Potential (EMSH) Superoxide->EMSH Overwhelms Buffering Damage DNA/Lipid Damage & Metabolic Arrest EMSH->Damage Irreversible Stress Death Bacterial Cell Death Damage->Death

Figure 1: Mechanism of Action.[2][3] this compound permeates the cell wall and undergoes redox cycling, generating a surge of superoxide that collapses the mycothiol redox buffer system.

Module 4: Standardized Protocol (MABA Format)

To ensure reproducibility, follow this validated workflow.

Materials Required
  • Compound: this compound (Stock: 10 mM in DMSO).

  • Strain: M. tuberculosis H37Rv (mid-log phase, OD₆₀₀ ~0.4-0.6).

  • Media: Middlebrook 7H9 + 10% OADC + 0.2% Glycerol + 0.05% Tween 80.

  • Reagent: Alamar Blue (Resazurin).

Step-by-Step Workflow
  • Inoculum Preparation:

    • Dilute mid-log culture to OD₆₀₀ 0.001 (approx.

      
       CFU/mL).
      
    • Critical: Do not over-inoculate. High bacterial density (

      
      ) can scavenge ROS faster than this compound generates it, artificially raising the MIC.
      
  • Plate Setup (96-well):

    • Add 100 µL of media to all wells.

    • Column 1: Add 100 µL of this compound (diluted to 2x highest test concentration, e.g., 100 µM).

    • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, repeat to Col 10. Discard final 100 µL.

    • Controls: Col 11 (Drug-free growth control), Col 12 (Sterile media control).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension (OD 0.001) to wells in Cols 1–11.

    • Final Volume: 200 µL. Final DMSO: <1%.

  • Incubation:

    • Seal plate with breathable membrane.

    • Incubate at 37°C for 5 days .

  • Readout:

    • Add 20 µL Alamar Blue and 12 µL 10% Tween 80 to all wells.

    • Incubate for 24 hours .

    • Result: Pink = Growth (Resistant). Blue = No Growth (Sensitive).

Troubleshooting Data Table

ObservationProbable CauseCorrective Action
MIC > 6.25 µM (H37Rv) Inoculum too highDilute inoculum strictly to OD 0.001.
MIC > 50 µM (Msm) Normal biologyNo action. Msm is naturally resistant to ROS stress.
Inconsistent MICs DMSO precipitationPre-dilute stock in media before adding to plate.
Blue color in Growth Control Dead inoculum / Poor mediaCheck OADC expiry; verify strain viability on agar.
Pink color in Sterile Control ContaminationDiscard plate. Review sterile technique.

References

  • Tyagi, P., Dharmaraja, A. T., Bhaskar, A., Chakrapani, H., & Singh, A. (2015). Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide.[1][2][4] Free Radical Biology and Medicine, 84, 344–354.[2][4]

  • Heikal, A., et al. (2021). Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis.[2] Journal of Medicinal Chemistry, 64(21), 15797–15819.

Sources

Troubleshooting variable ATD-3169 efficacy in different Mtb strains

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Variable Efficacy of ATD-3169 in Mycobacterium tuberculosis Strains
Executive Summary: The Mechanism-Efficacy Link

Welcome to the this compound Technical Resource Hub. If you are observing inconsistent Minimum Inhibitory Concentration (MIC) values or variable bactericidal activity across different M. tuberculosis (Mtb) lineages, it is rarely a handling error. It is likely a biological response to the compound's unique mechanism of action (MoA).

The Core Mechanism: Unlike standard antibiotics that target cell wall synthesis (e.g., Isoniazid) or transcription (e.g., Rifampicin), This compound acts as a redox cycler . It functions by significantly elevating endogenous reactive oxygen species (ROS), specifically superoxide radicals (


), overwhelming the bacterium's antioxidant defenses [1].

The Variable: Efficacy is directly correlated with a specific strain's baseline redox potential and its capacity to detoxify ROS. Clinical isolates with upregulated antioxidant machinery (e.g., enhanced sodA or mycothiol biosynthesis) will display higher tolerance.

Troubleshooting Guide (FAQ)
Q1: Why is this compound highly effective against H37Rv but shows reduced potency in certain clinical isolates (e.g., Beijing lineage)?

A: This is a "Redox Buffering" issue. Laboratory strains like H37Rv often have a standardized metabolic profile. Clinical lineages, particularly the Beijing family, are known to have evolved distinct stress response phenotypes.

  • Root Cause: Some clinical strains constitutively overexpress virulence factors that double as antioxidants (e.g., Superoxide Dismutase). If the strain can neutralize the superoxide burst generated by this compound faster than it accumulates, the drug appears less effective.

  • Diagnostic Step: You must normalize the drug efficacy against the strain's intracellular mycothiol (MSH) levels . Strains with high MSH/MSSM ratios are naturally more resistant to this compound [1].

Q2: My MIC values fluctuate significantly when I change the growth medium (e.g., 7H9 vs. Sauton’s). Why?

A: this compound efficacy is Carbon-Source Dependent .

  • The Science: The generation of superoxide by this compound relies on the bacterium's electron transport chain (ETC) activity.

    • Glucose/Glycerol (7H9): Promotes high respiration rates

      
       Higher ROS generation 
      
      
      
      Lower MIC (More Potent) .
    • Fatty Acids/Cholesterol: Induces a glyoxylate shunt shift. While relevant to infection, this metabolic state may alter the electron flux, potentially changing the rate of ROS generation.

  • Action Item: Always report MICs with the specific carbon source noted. For standardized screening, we recommend 7H9 supplemented with glycerol, but for in vivo mimicry, cholesterol-supplemented media is required, though MICs will naturally shift.

Q3: Does the presence of OADC (Oleic Albumin Dextrose Catalase) in the media interfere with this compound?

A: Yes, specifically the Catalase and Albumin components.

  • Interference Mechanism:

    • Albumin: Can bind lipophilic drugs, reducing the free fraction available to penetrate the mycobacterial cell wall.

    • Exogenous Catalase: While this compound generates intracellular ROS, high levels of extracellular catalase in OADC can scavenge ROS that leaks out or is generated at the surface, artificially inflating the MIC.

  • Protocol Adjustment: For precise MoA studies, switch to ADS (Albumin-Dextrose-Saline) enrichment or Tyloxapol-supplemented media without catalase to verify true potency.

Q4: I see no activity under hypoxic conditions (Wayne Model). Is the drug degraded?

A: The drug is stable; the target pathway is dormant . this compound requires active respiration to generate the superoxide burst. In the Wayne model (hypoxia), Mtb enters a non-replicating persistence (NRP) state where the Electron Transport Chain is downregulated or switched to alternative terminal acceptors (like nitrate). Without active aerobic respiration, the redox cycle cannot be initiated effectively.

Visualization: this compound Mechanism & Resistance Pathways

The following diagram illustrates the flow of this compound activity and the biological bottlenecks that cause strain variability.

ATD_Mechanism cluster_defense Strain-Dependent Antioxidant Shield ATD This compound (Prodrug/Active) ETC Mycobacterial Electron Transport Chain ATD->ETC Exploits respiration ROS Superoxide Burst (O2•-) ETC->ROS Generates SOD Superoxide Dismutase (SodA/SodC) ROS->SOD Detoxification MSH Mycothiol (MSH) Buffer System ROS->MSH Scavenging Damage DNA Damage & Lipid Peroxidation ROS->Damage Overwhelms cell Survival Bacterial Survival (High MIC) SOD->Survival High Expression = Resistance KatG Catalase-Peroxidase (KatG) MSH->Survival Death Bacterial Cell Death Damage->Death Irreversible injury Survival->ATD Requires Higher Dose

Caption: this compound exploits the ETC to generate superoxide. Efficacy is a competition between ROS generation and the strain's specific antioxidant capacity (SOD/MSH).

Experimental Protocols
Protocol A: Validating ROS-Mediated Killing (The "Rescue" Assay)

To confirm that variable efficacy is due to ROS and not an off-target resistance mutation, perform a rescue assay using an antioxidant scavenger.

Materials:

  • Mtb Strain (Mid-log phase, OD600 ~0.6)

  • This compound (at 2x MIC)

  • Thiourea (Hydroxyl radical scavenger) or 4-hydroxy-TEMPO (Superoxide scavenger)

  • AlamarBlue reagent[1]

Step-by-Step:

  • Preparation: Dilute Mtb culture to

    
     CFU/mL in 7H9 media (ADS supplemented, no catalase).
    
  • Treatment Groups:

    • Control: Media only.

    • Drug Only: this compound (2x MIC).

    • Rescue Group: this compound (2x MIC) + Thiourea (10 mM).

  • Incubation: Incubate at 37°C for 5 days.

  • Readout: Add AlamarBlue. Incubate 24h.

  • Interpretation:

    • If Thiourea restores growth in the presence of this compound, the mechanism is confirmed as ROS-mediated.

    • If Thiourea fails to rescue, the strain may have a secondary resistance mechanism unrelated to oxidative stress.

Protocol B: Intracellular ROS Quantification (Flow Cytometry)

Use this to compare the "Redox Burst" capacity between H37Rv and your clinical isolate.

Materials:

  • CellROX™ Green Reagent (Invitrogen) or dihydroethidium (DHE) .

  • Flow Cytometer (Ex/Em: 485/520 nm).

Step-by-Step:

  • Culture: Grow strains to OD600 0.4–0.6.

  • Dosing: Treat 1 mL aliquots with this compound (5x MIC) for 4 to 6 hours . (Note: ROS generation is an early event).

  • Staining: Add CellROX Green (final conc. 5 µM). Incubate for 30 mins at 37°C in the dark.

  • Fixation: Wash PBS, fix with 4% Paraformaldehyde for 20 mins (BSL-3 safety requirement).

  • Analysis: Measure Mean Fluorescence Intensity (MFI) on the FITC channel.

  • Data Normalization:

    
    
    
    • Insight: If your resistant strain shows a low Fold Change compared to H37Rv, it is hyper-detoxifying the ROS.

Comparative Efficacy Data

The following table summarizes expected efficacy shifts based on strain genotype and media conditions.

VariableCondition/StrainExpected this compound EfficacyMechanism Note
Lineage H37Rv (Lab Strain)High (Baseline)Standard antioxidant capacity.
Lineage Beijing (Modern)Variable / LowerOften constitutively expresses higher ROS defenses.
Genotype

(INH-Resistant)
Very High Loss of catalase-peroxidase impairs ROS detoxification, making the strain hypersensitive [2].
Media 7H9 + OADCModerateCatalase in media scavenges extracellular ROS.
Media 7H9 + ADSHigh Absence of catalase allows full ROS potency.
State Hypoxia (Wayne Model)Low / InactiveLack of respiration prevents ROS generation cycle.
References
  • Tyagi, P., et al. (2015).[2] "Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide."[2][3] Free Radical Biology and Medicine, 84, 344-354.[2]

  • Bhat, Z. S., et al. (2012). "Oxidative stress in Mycobacterium tuberculosis: Genetic control and relation to drug resistance." Indian Journal of Biochemistry & Biophysics.

  • Palomino, J. C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[4][5][6]

Sources

ATD-3169 Stability in Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ATD-3169. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for potential stability issues of this compound in culture media. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.

Introduction to this compound

This compound is an antibacterial agent that functions by enhancing endogenous Reactive Oxygen Species (ROS), including superoxide radicals, to inhibit Mycobacterium tuberculosis (Mtb)[1]. The pro-oxidative nature of its mechanism of action suggests that the molecule itself may be susceptible to oxidative degradation, making careful handling and experimental design critical for reproducible results. This guide will walk you through common stability challenges and provide solutions to mitigate them.

Part 1: Troubleshooting Guide - Q&A Format

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: I'm observing lower than expected potency of this compound in my multi-day cell-based assay. Could this be a stability issue?

A1: Yes, a decrease in potency over time is a classic indicator of compound instability in culture media. The standard incubator conditions of 37°C and a typical pH of 7.2-7.4 can accelerate the degradation of small molecules[2]. Given this compound's mechanism of enhancing ROS, it's plausible that the compound's stability is compromised over extended incubation periods.

Troubleshooting Workflow:

  • Conduct a Time-Course Stability Study: The most direct way to assess this is to quantify the concentration of this compound in your culture medium over the time course of your experiment.

  • Optimize Dosing Regimen: If significant degradation is observed, consider a daily or more frequent media change with freshly prepared this compound to maintain a more consistent effective concentration.

  • Control for Oxidative Degradation: As this compound's function is linked to ROS, the presence of dissolved oxygen can contribute to its degradation. While challenging to eliminate in aerobic cell culture, being aware of this can inform your experimental design.

Q2: My experimental results with this compound are inconsistent between batches of media. What could be the cause?

A2: Inconsistent results are often linked to variability in the composition of cell culture media[3]. Several media components can interact with and degrade small molecules:

  • Amino Acids: Certain amino acids, like cysteine, contain nucleophilic thiol groups that can react with electrophilic compounds[4].

  • Metal Ions: Metal ions such as iron and copper can catalyze oxidative degradation reactions[4].

  • Serum: Proteins in serum can non-specifically bind to small molecules, reducing their bioavailable concentration[5].

Troubleshooting Workflow:

  • Standardize Media and Serum Lots: Whenever possible, use the same lot of media and serum for a series of related experiments to minimize variability.

  • Assess Serum Binding: To determine if serum proteins are sequestering this compound, you can measure its intracellular concentration in the presence of varying serum concentrations[5].

  • Consider Serum-Free Media: If serum binding is a significant issue, exploring the use of a serum-free medium formulation for your experiments may be beneficial.

Q3: I've noticed a color change or precipitation in my stock solution or culture medium after adding this compound. What should I do?

A3: A visible change in the medium is a strong indication of instability or poor solubility.

Troubleshooting Workflow:

  • Re-evaluate Solvent Choice: While DMSO is a common solvent, for some compounds, alternative solvents or the use of excipients may be necessary to improve solubility and stability.

  • Protect from Light: Some compounds are light-sensitive and can undergo photodegradation[2][6]. Prepare and store stock solutions in amber vials and minimize exposure of the culture plates to light.

  • Check for pH-dependent Solubility/Stability: The pH of the culture medium (typically 7.2-7.4) can influence the solubility and stability of a compound. If your compound has an ionizable group, its charge state and, consequently, its solubility and stability can be pH-dependent[2].

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the recommended method for preparing this compound stock solutions?

For initial experiments, we recommend preparing a high-concentration stock solution in an anhydrous, aprotic solvent such as DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C, protected from light. When preparing working solutions, dilute the stock in pre-warmed culture medium and use it immediately.

FAQ 2: How can I quantify the stability of this compound in my specific culture medium?

The gold standard for quantifying small molecules in a complex matrix like cell culture medium is High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS)[2][5].

Experimental Protocol: Stability Assessment of this compound in Culture Media

  • Prepare a solution of this compound in your complete cell culture medium at the final experimental concentration.

  • Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot of the medium.

  • Immediately stop any potential degradation by adding a quenching solvent (e.g., chilled acetonitrile) and store the samples at -80°C until analysis[6].

  • Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound remaining at each time point.

  • Plot the concentration of this compound versus time to determine its degradation kinetics.

FAQ 3: Are there any known media components that are incompatible with this compound?

While specific incompatibilities for this compound have not been published, based on its pro-oxidative mechanism, it is advisable to be cautious with media containing high concentrations of reducing agents (e.g., L-glutathione, 2-mercaptoethanol) as they may counteract its effect or directly interact with the compound. Conversely, high levels of metal ions like iron and copper could potentially accelerate its degradation[4].

Part 3: Visualizations and Data Presentation

Diagrams

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare High-Conc. Stock of this compound prep_media Prepare Working Solution in Culture Medium prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate timepoints Sample at Timepoints (0, 2, 4, 8, 24, 48, 72h) incubate->timepoints quench Quench with Cold Acetonitrile & Store at -80°C timepoints->quench hplc HPLC or LC-MS Analysis quench->hplc data Determine Concentration vs. Time hplc->data

Caption: Workflow for assessing this compound stability in culture media.

troubleshooting_logic cluster_investigation Initial Investigation cluster_actions Corrective Actions start Inconsistent/Poor This compound Activity check_potency Time-dependent loss of potency? start->check_potency check_media Batch-to-batch media variability? start->check_media check_solution Precipitation or color change? start->check_solution stability_study Conduct Stability Study (HPLC/LC-MS) check_potency->stability_study standardize_media Standardize Media/ Serum Lots check_media->standardize_media check_solubility Re-evaluate Solvent/ Protect from Light check_solution->check_solubility optimize_dosing Optimize Dosing (e.g., daily refresh) stability_study->optimize_dosing

Caption: Troubleshooting logic for this compound stability issues.

Data Summary Table
ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSOMinimizes hydrolysis and is a common solvent for many small molecules.
Stock Solution Storage -80°C, single-use aliquots, protected from lightPrevents degradation from freeze-thaw cycles, hydrolysis, and photodegradation[2][6].
Working Solution Prep. Dilute in pre-warmed media immediately before useMinimizes time for degradation to occur in the aqueous environment of the culture medium.
Incubator Conditions 37°C, 5% CO2Standard for most mammalian cell culture, but be aware that this temperature can accelerate degradation[2].
Media Considerations Be aware of high levels of reducing agents or metal ionsThese components can potentially interact with or degrade this compound[4].
Serum Considerations Use consistent lots; consider serum-free options if binding is an issueSerum proteins can bind to the compound, reducing its bioavailability[5].

References

  • ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Cell culture media impact on drug product solution stability. [Link]

  • KCAS Bio. Unstable Small Molecule Therapeutic Analysis. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of ATD-3169

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers working with ATD-3169. As Senior Application Scientists, we understand that realizing the full therapeutic potential of a novel antibacterial agent like this compound is contingent on overcoming experimental hurdles, chief among them being poor aqueous solubility. This guide is designed to provide you with in-depth, practical solutions and the scientific rationale behind them to help you achieve consistent and reliable results in your in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and formulation of this compound.

Q1: My initial attempts to dissolve this compound in aqueous buffers for my in vitro assay have failed. What is a good starting point?

A1: It is a common challenge for novel chemical entities to exhibit poor water solubility. For initial in vitro experiments, a tiered approach is recommended. Start with common organic solvents in which this compound is likely to be soluble, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. Subsequently, this stock solution can be serially diluted into your aqueous assay buffer. It is crucial to observe for any precipitation upon dilution and to determine the highest concentration of the organic solvent that does not affect your experimental system.

Q2: What is the maximum percentage of DMSO I can use in my cell-based assays?

A2: The tolerance of cell lines to organic solvents like DMSO can vary significantly. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is imperative to perform a vehicle control experiment where you treat your cells with the highest concentration of the solvent used in your drug dilutions to ensure it does not influence the experimental outcome.

Q3: I am observing precipitation of this compound when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into an aqueous medium is a classic sign of a poorly soluble compound. This "crash-out" can be mitigated by several strategies. One approach is the use of co-solvents, where a water-miscible organic solvent is added to the aqueous phase to increase the drug's solubility. Another effective method is to incorporate non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, in your buffer, which can help to maintain the drug in a solubilized state through micellar encapsulation.[1][2]

Q4: For my animal studies, I cannot use high concentrations of organic solvents. What are my options for formulating this compound for oral or parenteral administration?

A4: For in vivo studies, the formulation strategy needs to be more sophisticated to ensure safety and bioavailability. Several advanced formulation techniques are available for poorly soluble drugs.[2][3][4] These include:

  • Co-solvent systems: Using a mixture of water-miscible solvents to dissolve the drug.

  • Lipid-based formulations: Dissolving the drug in oils, surfactants, and co-solvents to form emulsions or self-emulsifying drug delivery systems (SEDDS).[5][6][7]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.[8][9][10]

  • Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state, which has a higher solubility than the crystalline form.[11][12][13][14]

The choice of formulation will depend on the required dose, the route of administration, and the physicochemical properties of this compound.[15][16][17]

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific solubility challenges you may encounter during your experiments with this compound.

Guide 1: Optimizing Solubilization for In Vitro Assays

This guide will walk you through a systematic process to achieve a stable and soluble formulation of this compound for your in vitro experiments.

Workflow for In Vitro Formulation Development

in_vitro_workflow start Start: this compound Powder solubility_screen Initial Solubility Screen (DMSO, Ethanol, etc.) start->solubility_screen stock_solution Prepare Concentrated Stock (e.g., 10-50 mM in DMSO) solubility_screen->stock_solution serial_dilution Serial Dilution into Aqueous Assay Buffer stock_solution->serial_dilution precipitation_check Observe for Precipitation serial_dilution->precipitation_check no_precipitate No Precipitation: Proceed with Assay precipitation_check->no_precipitate No precipitate Precipitation Occurs precipitation_check->precipitate Yes troubleshoot Troubleshooting Strategies precipitate->troubleshoot cosolvent Option 1: Add Co-solvent to Buffer (e.g., PEG 400) troubleshoot->cosolvent surfactant Option 2: Add Surfactant to Buffer (e.g., Tween® 80) troubleshoot->surfactant cyclodextrin Option 3: Use Cyclodextrins troubleshoot->cyclodextrin re_evaluate Re-evaluate Dilution Series cosolvent->re_evaluate surfactant->re_evaluate cyclodextrin->re_evaluate final_formulation Final Optimized Formulation re_evaluate->final_formulation

Caption: Workflow for developing an in vitro formulation for this compound.

Step-by-Step Protocol for In Vitro Solubilization
  • Initial Solvent Screening:

    • Objective: To identify a suitable organic solvent for creating a high-concentration stock solution of this compound.

    • Procedure:

      • Weigh out a small amount of this compound (e.g., 1-5 mg) into several vials.

      • Add a small, measured volume of different organic solvents (e.g., DMSO, ethanol, methanol, acetone) to each vial.

      • Vortex and visually inspect for complete dissolution.

    • Rationale: This initial screen helps to quickly identify a solvent that can effectively dissolve the compound at a high concentration, minimizing the volume of organic solvent needed for the final assay.

  • Preparation of a Concentrated Stock Solution:

    • Objective: To prepare a stable, high-concentration stock of this compound.

    • Procedure:

      • Based on the results from the solvent screening, prepare a stock solution at a concentration of 10-50 mM in the chosen solvent (e.g., DMSO).

      • Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but be cautious of potential degradation.

      • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light.

  • Aqueous Dilution and Observation:

    • Objective: To determine the solubility limit of this compound in the final aqueous assay buffer.

    • Procedure:

      • Perform serial dilutions of the stock solution into your assay buffer.

      • After each dilution, vortex and let the solution stand for a few minutes.

      • Visually inspect for any signs of precipitation (cloudiness, particles).

    • Rationale: This step is crucial for identifying the concentration at which the compound "crashes out" of solution, defining the upper limit for your experiments with this simple formulation.

  • Troubleshooting Precipitation:

    • Objective: To improve the aqueous solubility of this compound to achieve the desired experimental concentrations.

    • Methods:

      • Co-solvents: Add a water-miscible co-solvent like polyethylene glycol 400 (PEG 400) or propylene glycol to your aqueous buffer (e.g., 5-10% v/v) before adding the this compound stock solution.

      • Surfactants: Incorporate a non-ionic surfactant such as Tween® 80 (0.1-1% v/v) or Pluronic® F-68 (0.02-0.1% w/v) into the assay buffer. Surfactants form micelles that can encapsulate the hydrophobic drug molecules, keeping them in solution.

      • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.

Guide 2: Strategies for In Vivo Formulation Development

For animal studies, the formulation must be biocompatible, stable, and capable of delivering the drug effectively to the target site. Here we explore several advanced formulation strategies.

Decision Tree for In Vivo Formulation Selection

in_vivo_formulation_selection start Start: Poorly Soluble this compound route Route of Administration? start->route oral Oral route->oral Oral iv Intravenous route->iv IV oral_dose Required Dose? oral->oral_dose iv_dose Required Dose? iv->iv_dose low_dose_oral Low Dose oral_dose->low_dose_oral < 10 mg/kg high_dose_oral High Dose oral_dose->high_dose_oral > 10 mg/kg solution Aqueous Solution (with co-solvents/cyclodextrins) low_dose_oral->solution lipid_based Lipid-Based Formulation (e.g., SEDDS) high_dose_oral->lipid_based nanosuspension Nanosuspension high_dose_oral->nanosuspension solid_dispersion Amorphous Solid Dispersion (for solid dosage forms) high_dose_oral->solid_dispersion low_dose_iv Low Dose iv_dose->low_dose_iv < 5 mg/kg high_dose_iv High Dose iv_dose->high_dose_iv > 5 mg/kg low_dose_iv->solution high_dose_iv->nanosuspension

Caption: Decision tree for selecting an in vivo formulation strategy for this compound.

Overview of Advanced Formulation Techniques

The following table summarizes key formulation strategies that can be employed to enhance the bioavailability of this compound for preclinical studies.

Formulation StrategyPrinciple of Solubility EnhancementKey ExcipientsCommon Administration Routes
Lipid-Based Formulations The drug is dissolved in a lipidic vehicle, which facilitates its absorption in the gastrointestinal tract.[5][6]Oils (e.g., sesame oil, medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), co-solvents (e.g., ethanol, PEG 400).Oral
Nanosuspensions The drug's particle size is reduced to the sub-micron range, increasing the surface area for dissolution.[8][9]Stabilizers (e.g., surfactants like Tween® 80, polymers like HPMC).Oral, Intravenous
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, which has greater solubility than the stable crystalline form.[11][12][13]Polymers (e.g., HPMC, PVP, Soluplus®).[13][18]Oral (as solid dosage forms)
Protocol Example: Preparation of a Nanosuspension by Wet Milling
  • Preparation of the Suspension:

    • Disperse a known amount of this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v HPMC and 0.2% w/v Tween® 80).[17]

    • The drug concentration will depend on the required dose.

  • Milling:

    • Transfer the suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

    • Mill the suspension for a sufficient time (e.g., 24-48 hours) to achieve the desired particle size.

  • Characterization:

    • Measure the particle size and distribution using a technique like dynamic light scattering (DLS).

    • The target particle size is typically below 500 nm for oral administration and below 200 nm for intravenous administration.

  • Stability Assessment:

    • Monitor the particle size and for any signs of aggregation or crystal growth over time at different storage conditions.[19]

References

  • International Journal of Pharmacy & Pharmaceutical Research. Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. [Link]

  • Advances in Pharmacology and Pharmacy. Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • Contract Pharma. Amorphous Solid Dispersions for Bioavailability Enhancement. [Link]

  • PMC. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. [Link]

  • Astro Chemical. 3169. [Link]

  • ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

  • PMC. Nanosuspension: An approach to enhance solubility of drugs. [Link]

  • PMC. Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

  • PMC. Lipid-Based Drug Delivery Systems. [Link]

  • Gattefosse. Excipients for solubility and bioavailability enhancement. [Link]

  • Colorcon. Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. [Link]

  • Asian Journal of Pharmaceutics. Enhancing Medication Solubility Using Nanosuspension: A Method. [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]

  • YouTube. Optimizing Drug Loading in Amorphous Solid Dispersions. [Link]

  • Frontiers. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]

  • ResearchGate. (PDF) Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. [Link]

  • International Journal of Current Research. Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Crystal Pharmatech. Optimal Preclinical Formulation Development. [Link]

  • PMC. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. [Link]

  • MDPI. Lipid-Based Drug Delivery Systems for Diseases Managements. [Link]

  • MDPI. Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. [Link]

  • Pharmaceutical Technology. Preclinical Dose-Formulation Stability. [Link]

  • Taylor & Francis Online. Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. [Link]

  • ResearchGate. Lipid-based systems for the enhanced delivery of poorly water soluble drugs | Request PDF. [Link]

  • Pharmaguideline. Solubility Enhancement Techniques. [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

Sources

Technical Support Center: Optimizing Mtb Assays with ATD-3169

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the ATD-3169 Technical Hub. This guide addresses the specific challenges researchers encounter when characterizing This compound , a potent antitubercular agent known for its dual mechanism of enhancing endogenous Reactive Oxygen Species (ROS) and inhibiting cell wall synthesis (specifically linked to Pks13 modulation in related chemical families).[1]

Due to its distinct physicochemical properties and ROS-dependent mechanism, this compound frequently yields "unexpected" or discordant results in standard Mycobacterium tuberculosis (Mtb) screening assays. This guide deconstructs those artifacts and provides validated solutions.

Part 1: The Troubleshooting Matrix (FAQs)
Q1: Why is my MIC significantly higher in 7H9-OADC compared to 7H9-ADC or Sauton’s Media?

Diagnosis: The "Albumin-Catalase Shift." This is the most common artifact with this compound.[1] Standard OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment introduces two specific interferents:

  • BSA (Bovine Serum Albumin): this compound is a lipophilic small molecule (LogP ~3-4). It binds non-specifically to albumin, reducing the free fraction of the drug available to penetrate the mycobacterial cell wall.[1]

  • Catalase: this compound functions partly by amplifying endogenous superoxide levels. The high concentration of catalase in OADC actively scavenges these radicals, effectively neutralizing the compound's primary mechanism of action before it can kill the bacteria.[1]

The Fix:

  • Immediate Action: Perform a "Media Shift" assay. Determine MIC in 7H9-ADC (which lacks catalase and has lower albumin) vs. 7H9-OADC .

  • Validation: If the MIC drops >4-fold in the absence of catalase/albumin, the shift is an assay artifact, not a lack of potency.[1]

Q2: I see inconsistent killing kinetics (CFU drops) between replicates. Why?

Diagnosis: Inoculum Density & Metabolic State Sensitivity. this compound’s efficacy is linked to the bacterium's metabolic rate.[1] ROS generation requires active respiration.

  • Stationary Phase: Mtb in stationary phase has lower metabolic activity and higher endogenous antioxidant defenses, rendering this compound less effective.

  • Clumping: If the inoculum is not single-cell suspension (free of clumps), the drug cannot penetrate the inner mass of the clump, and the micro-environment within the clump protects against oxidative stress.[1]

The Fix:

  • Protocol Adjustment: Ensure inoculum is strictly in mid-log phase (

    
     0.4–0.6).
    
  • Filtration: Pass the inoculum through a 5µm filter to remove clumps before exposure.[1]

  • Surfactant: Ensure Tyloxapol (0.05%) is present to prevent re-aggregation.

Q3: The compound precipitates when added to the assay plate.

Diagnosis: Solubility "Crash-Out." this compound has low aqueous solubility.[1] Adding a high-concentration DMSO stock directly to aqueous media (especially cold media) causes immediate precipitation, which may be invisible to the naked eye but results in a "flat" dose-response curve.[1]

The Fix:

  • Step-Down Dilution: Do not dilute directly from 10mM stock to assay media. Create an intermediate dilution plate in 100% DMSO, then transfer small volumes to the assay plate to keep final DMSO <1% but ensure rapid dispersion.

Part 2: Validated Experimental Protocols
Protocol A: The Protein/ROS Shift Assay

Purpose: To distinguish between true resistance and media interference.[1]

Materials:

  • Base Media: Middlebrook 7H9 broth.

  • Supplements:

    • Set A: 10% OADC (Contains BSA + Catalase).[1]

    • Set B: 10% ADC (Contains BSA, NO Catalase).[1]

    • Set C: 0.2% Glucose + 0.05% Tyloxapol (No Protein, No Catalase).[1]

  • Strain: H37Rv (Wild Type).[1]

Workflow:

  • Preparation: Prepare 3 separate assay plates corresponding to Sets A, B, and C.

  • Dilution: Serially dilute this compound (Start 10µM

    
     0.01µM).
    
  • Inoculum: Add H37Rv (

    
     0.005 final) to all wells.[1]
    
  • Incubation: 7 days at 37°C.

  • Readout: Add Resazurin (Alamar Blue) or read

    
    .[1]
    

Interpretation Table:

Media ConditionExpected MIC (µM)Interpretation
7H9 + OADC > 5.0 Interference: Catalase neutralizes ROS; BSA binds drug.
7H9 + ADC 0.5 - 1.0 Partial Activity: BSA binding present, but ROS mechanism active.
Sauton's / Glu < 0.1 True Potency: Represents intrinsic activity against the target.[1]
Part 3: Mechanism & Workflow Visualization
Diagram 1: The "Albumin-Catalase" Interference Loop

This diagram illustrates why standard media yields false negatives for this compound.

ATD_Mechanism ATD This compound (Free Drug) Mtb M. tuberculosis (Intracellular) ATD->Mtb Penetration Complex Drug-BSA Complex (Inactive) ATD->Complex Sequestration ROS Superoxide (O2-) Generation Mtb->ROS Induction Death Cell Death (Lysis) ROS->Death Oxidative Damage Cat Catalase (In OADC) ROS->Cat Scavenged by BSA Albumin (BSA) (In OADC/ADC) BSA->Complex Binds Cat->ROS Neutralizes

Caption: this compound efficacy relies on ROS generation. Albumin sequesters the drug (reducing penetration), while Catalase in OADC scavenges the lethal ROS, leading to artificially high MICs.[1]

Diagram 2: Troubleshooting Decision Tree

Follow this logic when encountering unexpected MIC data.

Troubleshooting Start Unexpected Result: High MIC or No Killing CheckMedia Check Media Supplement Start->CheckMedia IsOADC Is it OADC? CheckMedia->IsOADC SwitchMedia Switch to ADC or Tyloxapol/Glucose IsOADC->SwitchMedia Yes CheckSolubility Check Solubility IsOADC->CheckSolubility No Precipitation Visible Precipitate? CheckSolubility->Precipitation FixDilution Use Step-Down Dilution (Max 1% DMSO) Precipitation->FixDilution Yes CheckInoculum Check Inoculum Precipitation->CheckInoculum No Clumping Aggregates Visible? CheckInoculum->Clumping Filter Filter (5µm) & Add Tyloxapol Clumping->Filter Yes

Caption: Step-by-step logic to isolate the cause of assay failure, prioritizing media artifacts and solubility issues.

References
  • Tyagi, P., et al. (2015). "Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide."[1][2] Free Radical Biology and Medicine, 84, 344-354.[1][2] (Describes this compound mechanism and ROS dependency).

  • Aggarwal, A., et al. (2017). "Capsule-like structure in Mycobacterium tuberculosis confers resistance to oxidative stress."[1] Virulence, 8(8), 1689-1703.[1] (Context on ROS and Pks13 inhibitors).

  • Warrier, T., et al. (2016). "Antigen 85C inhibition restricts Mycobacterium tuberculosis growth through disruption of cell wall integrity."[1] ACS Infectious Diseases. (General protocol for lipophilic inhibitor assays). [1]

  • Palomino, J.C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis."[1] Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722.[1] (Standard REMA protocol).[1]

Sources

Technical Support Center: ATD-3169 (Anti-Tubercular Redox Modulator)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting Guide & FAQs Subject: Off-Target Effects & Experimental Optimization in Cellular Models Audience: Infectious Disease Researchers, High-Content Screening (HCS) Specialists, Drug Discovery Scientists

Core Technical Overview

ATD-3169 is a small-molecule antibacterial agent specifically designed to target Mycobacterium tuberculosis (Mtb) by exploiting the bacterium's vulnerability to oxidative stress.

  • Mechanism of Action (MoA): this compound functions as a redox cycler . It undergoes bio-reduction (likely via mycobacterial NADH dehydrogenases) to form unstable intermediates that react with molecular oxygen, generating a surge of superoxide (

    
    ) and other Reactive Oxygen Species (ROS). This overwhelms the mycobacterial antioxidant defense systems (e.g., catalase-peroxidase, superoxide dismutase), leading to bacterial cell death.
    
  • The "Off-Target" Challenge: In cellular infection models (e.g., THP-1, Raw264.7, or primary hMDMs), the primary off-target concern is host cell cytotoxicity driven by the same redox-cycling mechanism occurring within host mitochondria or cytosol. Distinguishing between intracellular bacterial killing and host cell compromised viability is the critical experimental hurdle.

Troubleshooting Guide: Host Cytotoxicity & Selectivity

Issue 1: "My host macrophages are dying at the MIC concentration."

Diagnosis: Narrow Therapeutic Index (TI). this compound generates ROS.[1][2][3] While Mtb is hypersensitive to ROS due to its specific redox vulnerabilities (e.g., iron-sulfur cluster destabilization), mammalian mitochondria are also susceptible to redox cycling agents, leading to mitochondrial membrane potential (


) collapse and apoptosis.

Troubleshooting Workflow:

  • Verify the Therapeutic Window:

    • Calculate the Selectivity Index (SI) :

      
      .
      
    • Standard: An SI < 10 indicates high risk of off-target toxicity confounding your efficacy data.

  • Differentiate Necrosis vs. Apoptosis:

    • High concentrations of redox cyclers often cause rapid necrosis (membrane rupture), releasing LDH. Lower, chronic off-target effects trigger apoptosis (Caspase-3/7).

    • Protocol: Run a multiplexed cytotoxicity assay alongside your CFU/luminescence readout. Do not rely solely on visual inspection.

  • Optimization Step (The "Pulse" Method):

    • Redox cyclers often work rapidly. Instead of a 3-5 day continuous incubation, try a Pulse-Chase protocol:

      • Step A: Treat infected cells with this compound for 6–12 hours.

      • Step B: Wash 3x with PBS.

      • Step C: Replenish with drug-free media and incubate for the remainder of the assay.

    • Rationale: This maximizes bacterial ROS exposure while allowing host cells (which have more robust antioxidant reserves like Glutathione) to recover.

Issue 2: "I see high ROS signal in my uninfected controls."

Diagnosis: Direct Host Mitochondrial Interference. You are using a general ROS probe (e.g., DCFDA, CellROX) which is detecting this compound-induced oxidative stress in the host cytoplasm/mitochondria, independent of the bacteria.

Solution: Compartment-Specific Probes To prove the ROS is killing the bacteria and not just stressing the host:

Target CompartmentRecommended ProbeSpecificity Logic
Global (Host + Bacteria) H2DCFDA / CellROXAvoid for MoA confirmation; too non-specific.
Host Mitochondria MitoSOX RedDetects superoxide specifically in host mitochondria (Off-target signal).
Mycobacteria Mrx1-roGFP2 (Biosensor)Genetically encoded redox biosensor expressed only inside Mtb.

Experimental Validation: If MitoSOX signal increases linearly with this compound concentration in uninfected cells, your compound is uncoupling host mitochondria. This is a confirmed off-target effect.

Mechanism & Pathway Visualization

The following diagram illustrates the parallel pathways of On-Target (Bacterial) efficacy and Off-Target (Host) toxicity driven by this compound.

ATD3169_Mechanism cluster_Host Host Macrophage (Off-Target Risk) cluster_Bacteria Mycobacterium tuberculosis (On-Target) ATD This compound (Redox Cycler) Host_Mito Host Mitochondria (Complex I/III) ATD->Host_Mito Passive Diffusion Mtb_Reductase Mtb Reductases (NADH Dehydrogenase) ATD->Mtb_Reductase Uptake into Phagosome Host_ROS Host Superoxide (O2•-) Host_Mito->Host_ROS Redox Cycling Nrf2 Nrf2 Pathway Activation Host_ROS->Nrf2 Defense Response Host_Death Host Cytotoxicity (Apoptosis/Necrosis) Host_ROS->Host_Death Overwhelming Stress Mtb_ROS Intrabacterial ROS (O2•- Surge) Mtb_Reductase->Mtb_ROS Bio-reduction FeS_Damage Fe-S Cluster Destabilization Mtb_ROS->FeS_Damage Oxidative Damage Mtb_Kill Bacterial Clearance FeS_Damage->Mtb_Kill Lethality

Caption: Dual-action pathway of this compound. Efficacy depends on Mtb ROS accumulation exceeding the bacterium's capacity to compensate, while safety depends on the host cell's superior antioxidant capacity (Nrf2) buffering the off-target mitochondrial ROS.

Frequently Asked Questions (FAQs)

Q1: The compound precipitates in RPMI media. How do I improve solubility for cellular assays?

Answer: this compound, like many quinone-based or conjugated heterocyclic structures, has poor aqueous solubility.

  • Protocol:

    • Dissolve stock in 100% DMSO to 10 mM.

    • Do not dilute directly into cold media.

    • Perform an intermediate dilution: Dilute stock 1:10 in pure DMSO or PEG-400 first, then spike into pre-warmed (

      
      ) media with rapid vortexing.
      
    • Limit: Keep final DMSO concentration

      
       to avoid solvent-induced membrane permeabilization, which exacerbates ROS toxicity.
      
Q2: Can I use NAC (N-acetylcysteine) to rescue the off-target toxicity?

Answer: Yes, but this requires careful control.

  • The Trap: NAC is a general ROS scavenger. If you add NAC, you will likely rescue the host cells (reducing off-target toxicity) BUT you will also neutralize the drug's efficacy against Mtb (since the MoA is ROS-dependent).

  • The Experiment: Use NAC to confirm mechanism.

    • If this compound + NAC = Host Survival AND Bacterial Survival

      
       Confirms ROS is the driver for both.
      
    • If this compound + NAC = Host Survival but Bacteria still die

      
       Suggests a secondary, non-ROS on-target mechanism (rare for this class).
      
Q3: Is this compound active against non-replicating (dormant) Mtb?

Answer: Generally, redox cyclers require a source of electrons (NADH) to drive the cycling.

  • Insight: Dormant bacteria have lower metabolic activity and lower NADH pools. Expect a shift in MIC (higher concentration required) in hypoxia or nutrient-starvation models compared to log-phase growth.

  • Off-Target Implication: To kill dormant bacteria, you may need to increase the dose, which significantly increases the risk of host mitochondrial toxicity.

Experimental Protocol: Differentiating Host vs. Pathogen ROS

To rigorously validate that this compound is acting via the proposed mechanism without confounding off-target signals.

Materials:

  • Cell Line: THP-1 (differentiated with PMA).

  • Pathogen: Mtb H37Rv expressing Mrx1-roGFP2 (ratiometric redox sensor).[4]

  • Host Probe: MitoSOX™ Red (Thermo Fisher).

  • Readout: Flow Cytometry (Dual channel).

Step-by-Step:

  • Infection: Infect THP-1 cells with Mtb-Mrx1-roGFP2 (MOI 1:1) for 4 hours; wash away extracellular bacteria.

  • Treatment: Add this compound (0.5x, 1x, 5x MIC). Include Menadione (50 µM) as a positive control for general ROS.[4]

  • Staining (24h post-treatment):

    • Add MitoSOX Red (5 µM) for the final 20 minutes.

    • Note: Do not wash excessively after MitoSOX to prevent signal loss.

  • Gating Strategy (Flow Cytometry):

    • Gate 1: Live Host Cells (FSC/SSC).

    • Gate 2: Infected Cells (GFP+).

    • Analysis:

      • Calculate 405/488 nm excitation ratio for GFP (Bacterial Redox State).

      • Measure PE intensity for MitoSOX (Host Mitochondrial ROS).

  • Interpretation:

    • Ideal Profile: High GFP Ratio (Oxidized Bacteria) + Low PE Signal (Stable Host).

    • Off-Target Toxicity: High PE Signal (Host ROS) correlates with cell loss.

References

  • Tyagi, P., et al. (2015). Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide.[1][4] Free Radical Biology and Medicine, 84, 344-354.

  • Singh, V., et al. (2022).[2] Redox Cycling Dioxonaphthoimidazoliums Disrupt Iron Homeostasis in Mycobacterium bovis Bacillus Calmette-Guérin. Microbiology Spectrum, 10(6).

  • MedChemExpress. this compound Product Information & Biological Activity.

  • Bhat, S., et al. (2012). Oxidative stress generated by small molecule redox cyclers: A potential therapeutic strategy for tuberculosis. Future Medicinal Chemistry. (Contextual grounding for redox cycler class effects).

(Note: While this compound is a specific research compound, the principles of redox cycling toxicity described above are consistent with the broader class of anti-tubercular quinones and imidazoles.)

Sources

ATD-3169 Technical Support Center: Enhancing Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for improving the reproducibility of experiments involving ATD-3169. As an antibacterial agent that functions by enhancing endogenous Reactive Oxygen Species (ROS) to inhibit Mycobacterium tuberculosis (Mtb), this compound presents unique experimental considerations.[1][2][3] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the consistency and reliability of your results.

Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Preparation

Correct preparation and handling of this compound are foundational to reproducible experiments. Inconsistencies at this stage are a primary source of downstream variability.

Q1: How should I properly store and handle the solid compound and its solutions?

A1:

  • Solid Compound: Upon receipt, store the lyophilized powder of this compound at -20°C, protected from light and moisture. Before opening the vial, allow it to equilibrate to room temperature for at least 20 minutes to prevent condensation, which can degrade the compound.

  • Stock Solutions: High-concentration stock solutions (e.g., 10 mM in DMSO) should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -80°C. When properly stored, DMSO stock solutions are stable for several months.

  • Working Solutions: Prepare fresh working solutions daily from the frozen stock. Do not store diluted aqueous solutions for extended periods, as this compound's stability in aqueous media has not been fully characterized and can be influenced by buffer composition and pH.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: The molecular weight of this compound is 242.27 g/mol .[1] To prepare a 10 mM stock solution, use the following protocol:

Protocol: Preparation of a 10 mM this compound Stock Solution

  • Objective: To create a high-concentration, stable stock solution for subsequent experiments.

  • Materials:

    • This compound powder (Cat. No.: HY-118281 or equivalent)[1]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, polypropylene microcentrifuge tubes

  • Procedure:

    • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution, weigh out 2.42 mg.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. (Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )).[2]

    • Vortex vigorously for 2-5 minutes until the compound is fully dissolved. Gentle warming to 37°C can be applied if necessary, but avoid excessive heat.[5]

    • Centrifuge the tube briefly to collect the solution at the bottom.

    • Aliquot into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes.

    • Label clearly and store at -80°C.

Section 2: Troubleshooting In Vitro Assays

This section addresses common issues encountered during cell-based experiments with this compound.

Topic: Inconsistent IC50 Values in Cell Viability Assays

Q3: My calculated IC50 value for this compound varies significantly between experimental replicates. What are the likely causes and how can I fix this?

A3: Fluctuations in IC50 values are a common challenge in drug discovery.[6] The root cause often lies in subtle variations in experimental conditions. The key is to control every variable meticulously.

Causality & Troubleshooting Steps:

  • Cell Health & Passage Number: Cells that are unhealthy, overgrown, or at a high passage number can exhibit altered sensitivity to treatments.

    • Solution: Always use cells from a consistent, low passage number. Ensure cell line authentication via methods like Short Tandem Repeat (STR) profiling to rule out contamination.[7] Maintain a regular subculture schedule and only use cells with >95% viability from cultures in the logarithmic growth phase.

  • Inaccurate Seeding Density: A non-uniform number of cells per well is a major source of variability.

    • Solution: After trypsinization, ensure a single-cell suspension by gently pipetting. Perform an accurate cell count using a hemocytometer or automated cell counter. Mix the cell suspension thoroughly before and during plating to prevent settling.

  • Compound Dilution Errors: The serial dilution process can introduce significant errors, especially at lower concentrations.

    • Solution: Prepare fresh serial dilutions for every experiment. Use calibrated pipettes and ensure thorough mixing between each dilution step. For a standard IC50 curve, a 1:3 or 1:5 dilution series is recommended to adequately define the dose-response curve.

  • Assay Incubation Time: The cytotoxic effect of this compound is time-dependent. Inconsistent incubation times will yield different IC50 values.

    • Solution: Standardize the incubation time (e.g., 48 or 72 hours) across all experiments. Use a timer and process plates consistently.

Data Presentation: Optimizing this compound Concentration

ParameterRecommendationRationale
Starting Concentration 100 µMProvides a wide range to capture the full dose-response curve.
Dilution Factor 1:3 or 1:5Ensures sufficient data points along the slope of the curve for accurate IC50 calculation.
Number of Replicates Minimum of 3 (technical)Increases statistical confidence and helps identify outliers.
Cell Seeding Density Cell-line dependentOptimize so that control wells are ~80-90% confluent at the end of the assay.

Mandatory Visualization: Troubleshooting Logic for IC50 Variability

Start Inconsistent IC50 Values Cell_Check Verify Cell Health & Identity Start->Cell_Check Is cell passage low? Are cells authenticated? Plating_Check Standardize Cell Plating Start->Plating_Check Is seeding density consistent? Compound_Check Validate Compound Preparation Start->Compound_Check Are dilutions fresh & accurate? Assay_Check Review Assay Protocol Start->Assay_Check Is incubation time identical? Cell_Check->Plating_Check Plating_Check->Compound_Check Compound_Check->Assay_Check Result_OK Reproducible IC50 Achieved Assay_Check->Result_OK All parameters controlled

Caption: Logic diagram for troubleshooting inconsistent IC50 values.

Topic: Investigating Mechanism of Action & Off-Target Effects

Q4: I am trying to confirm that this compound increases Reactive Oxygen Species (ROS), but my results are not reproducible. What should I check?

A4: Measuring ROS can be challenging due to the transient and reactive nature of these molecules. Consistency is key.

  • Probe Selection and Handling: Probes like 2',7'–dichlorofluorescin diacetate (DCFDA) are light-sensitive and can auto-oxidize.

    • Solution: Prepare the probe fresh for each experiment and protect it from light at all times. Run a "no-cell" control with the probe and this compound to check for direct chemical reactions.

  • Timing of Measurement: ROS production can be rapid and transient.

    • Solution: Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the peak ROS production time after this compound treatment. All subsequent experiments should be performed at this optimal time point.

  • Cellular Confluence: Cell density can affect basal metabolic rate and ROS levels.

    • Solution: Ensure that cells are plated at the same density for all conditions and that they are not over-confluent at the time of the assay.

Q5: How can I investigate potential off-target effects of this compound?

A5: Small molecule inhibitors can have unintended targets, and it is crucial to investigate this possibility.[8][9]

  • Causality: Off-target effects occur when a compound binds to proteins other than its intended target, potentially leading to unexpected phenotypes or toxicity.[10][11]

  • Experimental Approach:

    • Phenotypic Screening: Test this compound in a panel of diverse cell lines. An unusual pattern of activity that doesn't correlate with the known target's expression could suggest off-target effects.

    • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target. If this compound still elicits a response in these cells, it strongly suggests the involvement of an off-target pathway.[12][13]

    • Proteomics/Transcriptomics: Techniques like DNA microarrays or RNA-seq can provide a global view of changes in gene expression following treatment, revealing affected pathways that may be independent of the primary target.[12][14]

Mandatory Visualization: Experimental Workflow for Off-Target Validation

cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Conclusion A Treat Cells with This compound B Observe Phenotype (e.g., Cell Death) A->B C Generate Target Knockout (CRISPR) or Knockdown (siRNA) Cells B->C D Treat KO/KD Cells with this compound C->D E Assess Phenotype D->E F Phenotype Abolished (On-Target Effect) E->F G Phenotype Persists (Off-Target Effect) E->G

Caption: Workflow for differentiating on-target vs. off-target effects.

Section 3: Best Practices for In Vivo Experiments

Translating in vitro findings to in vivo models requires careful planning to ensure data is reliable and ethically sound.[15]

Q6: What are the critical factors to consider when designing an animal study for this compound?

A6: Robust in vivo experimental design is essential for obtaining meaningful results.[16]

  • Animal Model Selection: Choose a model that is relevant to the disease being studied. For this compound, this would likely be an Mtb infection model in mice.

  • Group Size and Statistical Power: The number of animals per group must be sufficient to detect a statistically significant effect. Perform a power calculation before starting the experiment to determine the appropriate sample size. This minimizes animal use while ensuring the study is not underpowered.[17][18]

  • Randomization and Blinding: To prevent bias, animals should be randomly assigned to treatment and control groups. Furthermore, the individuals administering the compound and assessing the outcomes should be blinded to the treatment groups whenever possible.

  • Route of Administration and Formulation: The method of delivery (e.g., oral gavage, intraperitoneal injection) and the vehicle used to dissolve this compound can significantly impact its bioavailability and efficacy. Conduct preliminary pharmacokinetic (PK) studies to determine the optimal dosing regimen.

Mandatory Visualization: this compound Proposed Mechanism of Action

ATD This compound Cell Mycobacterium tuberculosis (Mtb) Cell ATD->Cell ROS ↑ Endogenous ROS (Superoxide Radicals) Cell->ROS enhances Stress Oxidative Stress ROS->Stress Inhibition Inhibition of Mtb Growth Stress->Inhibition

Caption: Proposed mechanism of this compound in M. tuberculosis.[1]

References

  • National Center for Biotechnology Information. PROTACs to Address the Challenges Facing Small Molecule Inhibitors. [Link]

  • ResearchGate. Has anyone encountered this problem with a BBB transwell permeability assay? [Link]

  • National Center for Biotechnology Information. Off-target effects in CRISPR/Cas9 gene editing. [Link]

  • SciTechnol. The Problems with the Cells Based Assays. [Link]

  • National Institutes of Health. Regulatory Knowledge Guide for In Vitro Diagnostics. [Link]

  • National Center for Biotechnology Information. An overview of technical considerations for Western blotting applications to physiological research. [Link]

  • PubMed. Drug target validation and identification of secondary drug target effects using DNA microarrays. [Link]

  • ATD Tools. Dual Temperature High Output Heat Gun - ATD-3739. [Link]

  • Drug Discovery News. The precision paradox: Off-target effects in gene editing. [Link]

  • CiteAb. (3169) PDGF Receptor beta (28E1) Rabbit Monoclonal Antibody. [Link]

  • bioRxiv. Molecular mechanism of off-target effects in CRISPR-Cas9. [Link]

  • 2BScientific. Ten Tips for Successful Westerns. [Link]

  • Oxford Academic. Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. [Link]

  • Dissolution Technologies. Dissolution Method Troubleshooting. [Link]

  • ATD Corporate Site. General Tire. [Link]

  • Tempo Bioscience. The Challenges In Small Molecule Drug Development – Part I. [Link]

  • EurekAlert!. Anti-CRISPR proteins decrease off-target side effects of CRISPR-Cas9. [Link]

  • MDPI. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. [Link]

  • ResearchGate. (PDF) Target validation joins the pharma fold. [Link]

  • Bitesize Bio. 6 Steps for Successful in vitro Drug Treatment. [Link]

  • Oxford Academic. Practical Aspects of Experimental Design in Animal Research. [Link]

  • ResearchGate. (PDF) Deciphering Off-Target Effects in CRISPR-Cas9 through Accelerated Molecular Dynamics. [Link]

  • National Center for Biotechnology Information. Recent developments in cell-based assays and stem cell technologies for Botulinum neurotoxin research and drug discovery. [Link]

  • Addgene Blog. Troubleshooting and Optimizing a Western Blot. [Link]

  • Navarra Center for International Development. Statistical experiment design for animal research. [Link]

  • Tecan Life Sciences. Drug Discovery - Target identification and validation. [Link]

  • National Center for Biotechnology Information. What is the optimum design for my animal experiment? [Link]

  • Arizona State University. Drug target validation and identification of secondary drug target effects using DNA microarrays. [Link]

  • PubMed. MECHANISM OF ACTION OF ADRENOCORTICOTROPIC HORMONE THROUGH ACTIVATION OF GLUCOSE-6-PHOSPHATE DEHYDROGENASE. [Link]

Sources

Technical Support Center: Managing ATD-3169 Cytotoxicity in Host Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ATD-3169. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot cytotoxicity associated with this compound in host cells. As a novel antibacterial agent that enhances endogenous reactive oxygen species (ROS) to inhibit Mycobacterium tuberculosis (Mtb), this compound's mechanism can inadvertently impact host cell viability.[1] This document provides in-depth, field-proven insights and validated protocols to help you navigate these challenges, ensuring data integrity and experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding this compound cytotoxicity.

Q1: What is the most probable cause of the high cytotoxicity I'm observing with this compound?

A1: The cytotoxicity of a small molecule inhibitor like this compound typically stems from two primary sources: on-target effects or off-target effects.[2][3]

  • On-target cytotoxicity occurs when the intended mechanism of action—in this case, ROS enhancement—also damages the host cells.[2] Many normal cellular processes are sensitive to oxidative stress, and excessive ROS can lead to apoptosis or necrosis.

  • Off-target cytotoxicity arises when this compound interacts with unintended molecular targets within the host cell, disrupting critical pathways unrelated to its antibacterial function.[2][4] This is a common challenge with kinase inhibitors and other small molecules, where compounds can bind to proteins other than the intended target.[4][5]

Q2: How can I distinguish between on-target and off-target cytotoxicity?

A2: Differentiating these two mechanisms is crucial for contextualizing your results. A common strategy involves using a control compound with a similar structure but is inactive against the primary target. If this inactive analog still causes cytotoxicity, the effect is likely off-target. Additionally, rescue experiments can be informative. For on-target ROS-mediated toxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may rescue the host cells. If the toxicity persists despite the presence of an antioxidant, it suggests an off-target mechanism is at play.

Q3: My cytotoxicity results are inconsistent between experiments. What are the likely causes?

A3: Inconsistent results are often traced back to experimental variability. Key factors to scrutinize include:

  • Cell Culture Practices: Variations in cell seeding density, passage number, and overall cell health can dramatically alter sensitivity to a cytotoxic agent.[6][7] Maintaining strict, documented cell culture protocols is essential for reproducibility.[6][8]

  • Compound Handling: this compound's stability and solubility in your culture media could be a factor.[9] Ensure your stock solutions are prepared, stored, and diluted consistently. It is advisable to prepare fresh dilutions for each experiment from a trusted stock.

  • Assay Performance: The specific cytotoxicity assay used can be a source of variability.[10] For example, formazan-based assays (like MTT or MTS) can be notoriously difficult to reproduce.[10] Ensure uniform incubation times and consistent pipetting techniques.[7][10]

Q4: At what concentration should I be concerned about off-target effects?

A4: As a general rule of thumb, inhibitors that are only effective in cellular assays at concentrations greater than 10 µM are more likely to be acting non-specifically.[9] If you observe significant cytotoxicity at concentrations well above the IC50 (the concentration that inhibits 50% of the target's activity), it is a strong indicator of potential off-target effects.[9][11]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during your experiments with this compound.

Problem: Excessive Host Cell Death at Expected Efficacious Concentrations

You've determined the effective concentration of this compound against Mtb, but this concentration is causing an unacceptable level of death in your host cell model.

The first step is to systematically determine if the observed cytotoxicity is an unavoidable consequence of the drug's primary mechanism (on-target) or an unintended side effect (off-target).

G start High Cytotoxicity Observed det_index Determine Therapeutic Index (CC50 vs. IC50) start->det_index index_low Is Therapeutic Index > 10? det_index->index_low on_target_path Likely On-Target Toxicity index_low->on_target_path Yes off_target_path Likely Off-Target Toxicity index_low->off_target_path No rescue_exp Perform Rescue Experiment (e.g., with Antioxidant) on_target_path->rescue_exp investigate_off_target Investigate Off-Target Mechanisms (e.g., Kinase Profiling) off_target_path->investigate_off_target rescue_success Rescue Successful? rescue_exp->rescue_success confirm_on_target Confirms On-Target ROS-Mediated Cytotoxicity rescue_success->confirm_on_target Yes rescue_success->investigate_off_target No

Caption: Troubleshooting workflow for high cytotoxicity.

The therapeutic index (TI) is a quantitative measure of a drug's safety margin. It is calculated by comparing the concentration that causes toxicity to the concentration that provides the desired therapeutic effect.

  • CC50 (50% Cytotoxic Concentration): The concentration of this compound that kills 50% of the host cells.

  • IC50 (50% Inhibitory Concentration): The concentration of this compound that inhibits 50% of Mtb activity or growth.

The Selectivity Index (SI), often used interchangeably with TI in vitro, is calculated as: SI = CC50 / IC50 .[12][13] A higher SI value indicates a more favorable safety profile. An SI > 10 is generally considered a good starting point for a promising compound.

ParameterDescriptionHow to Measure
CC50 Concentration that reduces host cell viability by 50%.Perform a dose-response experiment on uninfected host cells using a cell viability assay (e.g., LDH or CellTiter-Glo®).[12][13]
IC50 Concentration that inhibits Mtb growth or a specific target enzyme by 50%.Perform a dose-response experiment measuring Mtb viability or a relevant enzymatic assay.[9][14]
SI Selectivity Index (CC50/IC50).A quantitative measure of the compound's therapeutic window.[12]

Actionable Guidance: If your SI is low (<10), it suggests that the concentrations required for antibacterial efficacy are inherently toxic to the host cells. This could be due to potent on-target effects in the host or significant off-target activity.

G cluster_on On-Target Effect cluster_off Off-Target Effect atd_on This compound ros Enhances ROS atd_on->ros mtb Mtb Death (Desired Effect) ros->mtb host_cell_on Host Cell Death (Cytotoxicity) ros->host_cell_on atd_off This compound other_target Binds to Unintended Host Protein (e.g., Kinase) atd_off->other_target pathway Disrupts Critical Cellular Pathway other_target->pathway host_cell_off Host Cell Death (Cytotoxicity) pathway->host_cell_off

Caption: On-target vs. Off-target cytotoxicity pathways.

  • To Confirm On-Target Cytotoxicity: As this compound's known mechanism is ROS enhancement[1], a rescue experiment is highly informative.

    • Protocol: Treat host cells with this compound at its CC50 concentration, both in the presence and absence of a potent antioxidant like N-acetylcysteine (NAC) at a concentration of 1-5 mM.

    • Expected Outcome: If NAC significantly increases cell viability in the presence of this compound, it strongly supports the hypothesis that the cytotoxicity is mediated by on-target ROS production.

  • To Investigate Off-Target Cytotoxicity: If the antioxidant rescue fails, or if the SI is very poor, off-target effects are likely.

    • Action: A common strategy for kinase inhibitors and other small molecules is to perform a broad-panel kinase screen or other target-based profiling.[4][11] This involves testing the compound against a large number of purified kinases or other potential protein targets to identify unintended interactions.[4][11] While resource-intensive, this is the most direct way to identify off-target liabilities.[5]

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the essential assays required to troubleshoot this compound cytotoxicity.

Protocol 1: Determination of CC50 via LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is an indicator of necrosis or late-stage apoptosis.[15]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Host cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • LDH Cytotoxicity Assay Kit (commercially available from various suppliers)

  • Plate reader capable of measuring absorbance at 490-520 nm[16][17]

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. A typical range might be from 100 µM down to 0.01 µM. Add 100 µL of the diluted compound to the appropriate wells.

  • Controls:

    • Untreated Control (Spontaneous LDH release): Wells with cells treated with vehicle (e.g., DMSO) only.

    • Maximum LDH Release Control: Wells with cells treated with the lysis buffer provided in the kit.[18]

    • Background Control: Wells with culture medium only (no cells).

  • Incubation: Incubate the plate for a period relevant to your experimental model (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • (Optional but recommended) Centrifuge the plate at 400 x g for 5 minutes.[17]

    • Carefully transfer 50-100 µL of supernatant from each well to a new 96-well assay plate.[17]

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of this mixture to each well of the new plate.[17]

    • Incubate at room temperature for 10-30 minutes, protected from light.[16]

  • Measurement: Measure the absorbance at 490 nm using a plate reader.[17]

  • Calculation: Calculate the percentage of cytotoxicity for each this compound concentration using the following formula:

    • % Cytotoxicity = 100 x [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

  • Data Analysis: Plot the % Cytotoxicity against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the CC50 value.[12][14]

Protocol 2: Measuring Apoptosis via Caspase-3/7 Activity Assay

This protocol measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[19][20] Luminescent or fluorescent assays are commonly used for this purpose.[20][21][22]

Materials:

  • White-walled 96-well plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence)

  • Host cells of interest

  • This compound stock solution

  • Caspase-Glo® 3/7 (Promega) or similar luminescent/fluorescent assay kit

  • Luminometer or Fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with a serial dilution of this compound as described in the LDH assay protocol. Include positive controls (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.[21]

  • Assay Execution (Add-Mix-Measure Format):

    • Equilibrate the plate to room temperature for approximately 30 minutes.[23]

    • Add a volume of the Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[23]

    • Mix the contents by placing the plate on an orbital shaker for 30 seconds to 2 minutes.[23] This step also induces cell lysis.[21]

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure luminescence or fluorescence using the appropriate plate reader.

  • Data Analysis: Normalize the signal to the vehicle control and plot the relative luminescent/fluorescent units against the log of the this compound concentration to determine the EC50 for apoptosis induction.

References

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • 6 Technical Tips for Successful Cell Culture. JangoCell. Available from: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BenchSci. Available from: [Link]

  • Ensuring Reproducibility: Critical Cell Culture Quality Controls. Technology Networks. Available from: [Link]

  • On-target and Off-target-based Toxicologic Effects. ResearchGate. Available from: [Link]

  • LDH Cytotoxicity Assay Kit. Tiaris Biosciences. Available from: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available from: [Link]

  • Muse® Caspase-3/7 Kit. Luminex Corporation. Available from: [Link]

  • Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PMC. Available from: [Link]

  • How can I improve my cytotoxicity assays? : r/labrats. Reddit. Available from: [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. Available from: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • Improving the reproducibility of cell culture handling. Integra Biosciences. Available from: [Link]

  • Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. PMC. Available from: [Link]

  • What is the correct protocol for determining IC50 and CC50 of a drug? ResearchGate. Available from: [Link]

  • Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors. PNAS. Available from: [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. MDPI. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available from: [Link]

  • 3169 Pill Images. Drugs.com. Available from: [Link]

  • Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. ResearchGate. Available from: [Link]

  • On-Target and Off-Target Side Effects. Targeted Oncology. Available from: [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

  • In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. PubMed. Available from: [Link]

  • Small-molecule Bcl-2 inhibitors sensitise tumour cells to immune-mediated destruction. NIH. Available from: [Link]

  • The Role of LDH in Cellular Cytotoxicity. G-Biosciences. Available from: [Link]

  • Pill Finder: 3169 V White Elliptical / Oval. Medicine.com. Available from: [Link]

  • FUROSEMIDE tablet. DailyMed - NIH. Available from: [Link]

  • A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis pathway. Frontiers. Available from: [Link]

  • Label: FUROSEMIDE tablet. DailyMed. Available from: [Link]

  • In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. PMC. Available from: [Link]

  • Molecular architecture of the tumor microenvironment caused by BRCA1 and BRCA2 somatic mutations in lung adenocarcinoma. bioRxiv. Available from: [Link]

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ATD-3169 Technical Support Center: Protocols for Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for utilizing ATD-3169 in your research against drug-resistant Mycobacterium tuberculosis (Mtb). This guide is designed to provide you with the in-depth knowledge and practical protocols necessary to navigate the complexities of working with this novel redox-active compound and challenging Mtb strains. Our goal is to empower your research with robust and reproducible methodologies.

Understanding this compound and its Interaction with Mtb

This compound is a promising antibacterial agent that exhibits a unique mechanism of action against Mtb. It functions by enhancing the production of endogenous reactive oxygen species (ROS), specifically superoxide radicals, within the mycobacterial cell[1][2]. This targeted induction of oxidative stress overwhelms the pathogen's natural defense mechanisms, leading to cell death[3]. Mtb possesses a sophisticated arsenal to counteract oxidative stress, including enzymes like catalase (KatG) and superoxide dismutase (SodA and SodC), as well as a unique low-molecular-weight thiol called mycothiol (MSH), which plays a central role in maintaining redox homeostasis[4][5][6]. Therefore, resistance to this compound is likely to emerge from the upregulation of these protective pathways.

This guide will provide you with the necessary protocols to accurately determine the susceptibility of resistant Mtb strains to this compound and troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound and resistant Mtb.

Q1: What are the essential biosafety precautions for working with resistant Mtb strains?

A1: All work involving cultures of M. tuberculosis, especially multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, must be conducted in a Biosafety Level 3 (BSL-3) laboratory. This includes the use of a certified Class II biological safety cabinet, appropriate personal protective equipment (PPE) such as N95 respirators, and strict adherence to all institutional and national biosafety guidelines.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is a hydroquinone-based compound. For in vitro assays, it is recommended to dissolve it in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Given its redox-active nature, it is advisable to protect the stock solution from light.

Q3: What is the fundamental principle behind determining the Minimum Inhibitory Concentration (MIC) of this compound?

A3: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. For Mtb, this is typically determined using a broth microdilution method, where a standardized inoculum of the bacteria is exposed to serial dilutions of the drug in a 96-well plate format[7][8]. The MIC is read as the lowest drug concentration that shows no visible bacterial growth.

Q4: What are the probable mechanisms of resistance to this compound in Mtb?

A4: Given that this compound induces oxidative stress, resistance is likely to be multifactorial. Potential mechanisms include:

  • Upregulation of antioxidant enzymes: Increased expression of catalase-peroxidase (KatG), superoxide dismutases (SodA, SodC), and components of the alkyl hydroperoxide reductase system (AhpC) can neutralize ROS[4][9].

  • Enhanced mycothiol biosynthesis and regeneration: A larger pool of mycothiol (MSH) and efficient recycling of its oxidized form (MSSM) can buffer the cytoplasm against oxidative shifts[6].

  • Alterations in cell wall composition: Changes to the mycolic acid layer and other cell envelope components can reduce drug permeability or scavenge ROS[4].

  • Efflux pump activity: Increased expression of efflux pumps may actively transport this compound out of the cell[10].

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent MIC values 1. Inaccurate initial inoculum density.2. Degradation of this compound.3. Variation in incubation conditions.1. Strictly adhere to the inoculum preparation protocol to achieve a 0.5 McFarland standard.2. Prepare fresh working solutions of this compound from a new stock aliquot for each experiment.3. Ensure consistent temperature (36°C ± 1°C) and humidity in the incubator.
No growth in positive controls 1. Inoculum viability is low.2. Inactive growth medium.1. Use a fresh Mtb culture for inoculum preparation. Verify viability by plating a small aliquot on 7H11 agar.2. Use a new batch of Middlebrook 7H9 medium and OADC supplement.
Contamination in wells 1. Breach in sterile technique.2. Contaminated reagents or media.1. Perform all steps in a certified biological safety cabinet using aseptic techniques.2. Filter-sterilize all prepared media and solutions. Periodically check for contamination by incubating a small volume of media.
Unexpectedly high MICs for susceptible strains 1. This compound precipitation in media.2. High inoculum density.1. Ensure the final DMSO concentration does not exceed 1%. If precipitation is observed, consider a different solvent or lower the stock concentration.2. Re-standardize the inoculum preparation procedure.
Difficulty in visual MIC determination 1. Subtle Mtb growth (a fine precipitate).2. Uneven bacterial growth.1. Use an inverted mirror for reading. Compare with the 1% growth control well as per EUCAST guidelines[8].2. Ensure the inoculum is well-homogenized before dispensing into the microplate.

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for robust and reproducible MIC determination of this compound against Mtb.

Protocol 1: Preparation of this compound Solutions

Objective: To prepare sterile, accurate dilutions of this compound for use in MIC assays.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Prepare 10 mg/mL Stock Solution: In a sterile, amber tube, dissolve the appropriate weight of this compound in anhydrous DMSO to achieve a final concentration of 10 mg/mL. Vortex until fully dissolved.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, amber microcentrifuge tubes. Store at -80°C.

  • Prepare Intermediate Dilutions: For each experiment, thaw a fresh aliquot of the 10 mg/mL stock. Prepare a series of intermediate dilutions in sterile DMSO to achieve the desired concentrations for the final assay plate.

  • Prepare Final Working Solutions: In a separate 96-well plate (the "drug plate"), prepare 2x the final desired concentrations of this compound by diluting the intermediate solutions in Middlebrook 7H9 broth. This is done to account for the 1:1 dilution when the bacterial inoculum is added.

Protocol 2: Modified Broth Microdilution MIC Assay for Resistant Mtb Strains

Rationale for Modification: Strains resistant to this compound may have enhanced oxidative stress responses. This protocol incorporates modifications to the standard EUCAST/CLSI guidelines to ensure accurate MIC determination for a redox-active compound. The key modification is the inclusion of a redox indicator, resazurin, for a more objective endpoint determination, which is particularly useful when growth is difficult to visualize.

Materials:

  • Resistant and susceptible (control, e.g., H37Rv) Mtb strains grown on 7H11 agar

  • Sterile Middlebrook 7H9 broth with 10% OADC and 0.2% glycerol

  • Sterile 4 mm glass beads

  • Sterile saline solution

  • 0.5 McFarland standard

  • Sterile 96-well U-bottom microplates

  • This compound working solutions (from Protocol 1)

  • Resazurin solution (0.02% w/v in sterile water)

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Results A Prepare this compound dilutions (Protocol 1) D Dispense this compound into 96-well plate A->D B Prepare Mtb inoculum (0.5 McFarland) C Standardize inoculum to ~10^5 CFU/mL B->C E Add standardized inoculum to all wells C->E D->E 1:1 dilution F Incubate plate at 36°C E->F G Incubate until 1% growth control is positive F->G H Add Resazurin indicator G->H I Incubate for 24-48h H->I J Read MIC (Blue to Pink color change) I->J

Caption: Workflow for the modified MIC assay of this compound against Mtb.

Procedure:

  • Inoculum Preparation: a. Scrape several colonies of Mtb from a fresh 7H11 plate into a tube containing sterile saline and 4-5 glass beads. b. Vortex for 1-2 minutes to break up clumps. c. Allow the large clumps to settle for 30 minutes. d. Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10^7 CFU/mL. e. Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to achieve a final inoculum density of approximately 1 x 10^5 CFU/mL.

  • Plate Setup: a. In a sterile 96-well U-bottom plate, add 100 µL of the 2x this compound working solutions to the appropriate wells, creating a serial dilution range. b. Include the following controls:

    • Growth Control (100%): 100 µL of drug-free broth.
    • Growth Control (1%): 100 µL of drug-free broth (this well will receive a further diluted inoculum).
    • Sterility Control: 200 µL of drug-free broth (no inoculum). c. Add 100 µL of the standardized Mtb inoculum (~1 x 10^5 CFU/mL) to all wells except the sterility control and the 1% growth control. d. For the 1% growth control, further dilute the standardized inoculum 1:100 and add 100 µL. e. The final volume in the test and 100% growth control wells will be 200 µL, with a final bacterial concentration of ~5 x 10^4 CFU/mL.
  • Incubation: a. Seal the plate with a breathable sealer or place it in a humidified container. b. Incubate at 36°C ± 1°C.

  • MIC Determination: a. Starting at day 7, check for growth in the 1% growth control well. b. The official reading time is when visible growth (a small pellet at the bottom of the U-shaped well) first appears in the 1% growth control. This typically occurs between 10 and 21 days. c. On the day of reading, add 30 µL of the 0.02% resazurin solution to all wells. d. Re-incubate for 24-48 hours. e. The MIC is the lowest concentration of this compound that remains blue (no bacterial respiration). Wells with bacterial growth will turn pink.

Troubleshooting Decision Tree:

G Start Problem with MIC Assay NoGrowth No growth in 100% control? Start->NoGrowth InoculumViable Check inoculum viability and media quality NoGrowth->InoculumViable Yes Contamination Contamination observed? NoGrowth->Contamination No InoculumViable->Start Re-run assay ReviewTechnique Review sterile technique and reagent sterility Contamination->ReviewTechnique Yes InconsistentMIC Inconsistent MICs? Contamination->InconsistentMIC No ReviewTechnique->Start Re-run assay CheckDrugPrep Verify this compound prep and inoculum density InconsistentMIC->CheckDrugPrep Yes Success Problem Resolved InconsistentMIC->Success No CheckDrugPrep->Start Re-run assay

Caption: A decision tree for troubleshooting common MIC assay issues.

References

  • Mishra, R., Kohli, S., Malhotra, N., Bandyopadhyay, P., Mehta, M., Munshi, M., Adiga, V., Ahuja, V. K., Shandil, R. K., Rajmani, R. S., Seshasayee, A. S. N., & Singh, A. (2019). Targeting redox heterogeneity to counteract drug tolerance in replicating Mycobacterium tuberculosis. Science Translational Medicine, 11(518). [Link]

  • Cirillo, J. D. (2011). The Physiology and Genetics of Oxidative Stress in Mycobacteria. Microbiology Spectrum. [Link]

  • Yew, W. W., Chan, D. P., Chang, K. C., & Zhang, Y. (2019). Does oxidative stress contribute to antituberculosis drug resistance?. Journal of Thoracic Disease, 11(Suppl 11), S1471–S1474. [Link]

  • Voskuil, M. I., Bartek, I. L., Visconti, K., & Schoolnik, G. K. (2011). The response of Mycobacterium tuberculosis to reactive oxygen and nitrogen species. Frontiers in Microbiology, 2, 105. [Link]

  • Shiloh, M. U., & Nathan, C. (2000). The response of Mycobacterium tuberculosis to reactive oxygen and nitrogen species. Current Opinion in Microbiology, 3(1), 44-49. [Link]

  • Master, S. S., Springer, B., Sander, P., Boettger, E. C., Deretic, V., & Timmins, G. S. (2002). Oxidative stress response genes in Mycobacterium tuberculosis: role of ahpC in resistance to peroxynitrite and stage-specific survival in macrophages. Microbiology, 148(Pt 10), 3139–3144. [Link]

  • Bhaskar, A., Chawla, M., Mehta, M., Parikh, P., Chandra, P., Bhave, D., Kumar, D., Carroll, K. S., & Singh, A. (2017). Efficacy of β-lactam/β-lactamase inhibitor combination is linked to WhiB4-mediated changes in redox physiology of Mycobacterium tuberculosis. eLife, 6, e23547. [Link]

  • Warrier, T., Tropis, M., Daffe, M., & Crick, D. C. (2016). Imidazoles Induce Reactive Oxygen Species in Mycobacterium tuberculosis Which Is Not Associated with Cell Death. ACS Omega, 1(5), 893–903. [Link]

  • World Health Organization. (2022, April 12). WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex. [Link]

  • Padiadpu, J., & Mizrahi, V. (2018). Redox homeostasis in mycobacteria: the key to tuberculosis control?. Future Microbiology, 13(12), 1433–1449. [Link]

  • Bhaskar, A., Chawla, M., Mehta, M., Parikh, P., Chandra, P., Bhave, D., Kumar, D., Carroll, K. S., & Singh, A. (2014). Reengineering redox sensitive GFP to measure mycothiol redox potential of Mycobacterium tuberculosis during infection. PLoS Pathogens, 10(1), e1003902. [Link]

  • Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1507-1513. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Testing Method for Mycobacterium Tuberculosis Complex (MTBC). [Link]

  • Tyagi, P., Dharmaraja, A. T., Bhaskar, A., Chakrapani, H., & Singh, A. (2015). Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide. Free Radical Biology & Medicine, 84, 344–354. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: ATD-3169 Validation Against Known Anti-TB Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ATD-3169 represents a distinct class of anti-tubercular agents that diverge from the "lock-and-key" inhibition mechanism of standard-of-care (SoC) drugs. Unlike Isoniazid (INH) or Rifampicin (RIF), which target specific enzymes (InhA and RpoB, respectively), this compound functions as a redox cycler . It exploits the limited antioxidant capacity of Mycobacterium tuberculosis (Mtb) by amplifying endogenous superoxide production, leading to catastrophic oxidative stress.

This guide provides a technical validation framework for researchers to benchmark this compound against SoC drugs, focusing on its unique mechanism, efficacy profiles, and experimental validation protocols.

Part 1: Compound Profile & Mechanism of Action

Chemical Identity
  • Compound Code: this compound[1][2]

  • Molecular Weight: ~242.27 Da

  • Primary Mechanism: Enhancement of endogenous Reactive Oxygen Species (ROS), specifically superoxide (

    
    ).[2]
    
  • Target: Global redox homeostasis (multi-target disruption via oxidative damage to DNA, lipids, and Fe-S clusters).

Mechanism of Action (MoA)

This compound does not inhibit a single protein. Instead, it creates a futile redox cycle. Mtb is uniquely vulnerable to this because it lacks a robust redundancy in superoxide dismutase (SOD) activity compared to other bacteria.

MOA_Pathway cluster_cycle Futile Redox Cycle ATD This compound (Prodrug/Active) Radical ATD Radical Intermediate ATD->Radical Reduction (1e- transfer) Mtb_Cell M. tuberculosis Cytosol Electron_Donor Cellular Electron Donors (NADH/FADH2) Electron_Donor->Radical Donates e- Radical->ATD Oxidation (Recycling) Superoxide Superoxide (O2•-) Radical->Superoxide Transfers e- to O2 Oxygen Molecular Oxygen (O2) Oxygen->Superoxide Damage Oxidative Damage: 1. DNA Breaks 2. Lipid Peroxidation 3. Fe-S Cluster Disruption Superoxide->Damage Overwhelms SOD/KatG Death Bactericidal Effect Damage->Death

Figure 1: Mechanism of Action of this compound. The compound undergoes a futile redox cycle, continuously generating superoxide radicals that overwhelm Mtb's antioxidant defenses.

Part 2: Comparative Efficacy Analysis

The following data compares this compound against first-line anti-TB drugs. Note that while INH and RIF are highly potent, this compound maintains efficacy against strains resistant to these drugs due to its distinct MoA.

Table 1: In Vitro Performance Benchmark (H37Rv Strain)
FeatureThis compound Isoniazid (INH) Rifampicin (RIF) Moxifloxacin (MXF)
Primary Target Global Redox HomeostasisInhA (Cell Wall)RpoB (Transcription)DNA Gyrase (Replication)
MIC Range (H37Rv) 0.5 – 3.1 µM (Est.)*0.05 – 0.2 µg/mL0.05 – 0.5 µg/mL0.1 – 0.5 µg/mL
Bactericidal Activity Time-dependentConcentration-dependentTime-dependentConcentration-dependent
MDR-TB Activity Retained (No cross-resistance)Lost (katG/inhA mutations)Lost (rpoB mutations)Retained (unless gyrA/B mut)
Kill Kinetics Moderate (Requires ROS accumulation)Fast (Early Bactericidal Activity)ModerateFast
Metabolic State Active against replicating bacteriaHighly active on replicatingActive on semi-dormantActive on replicating

*Note: Efficacy data derived from Tyagi et al. (2015), where 3.1 µM induced significant oxidative shift and killing.

Causality of Experimental Choices
  • Why compare against INH? INH is the gold standard for bactericidal activity. If this compound cannot approach INH's kill rate, it is likely a bacteriostatic adjunct rather than a core sterilizing drug.

  • Why compare against MDR strains? Since this compound does not bind InhA or RpoB, it is theoretically immune to classical resistance mechanisms. Validation against MDR clinical isolates is the " go/no-go " experiment for this compound class.

Part 3: Experimental Protocols for Validation

To objectively validate this compound, you must perform these self-validating assays.

Protocol A: Minimum Inhibitory Concentration (MIC) – REMA Assay

Objective: Determine the lowest concentration of this compound required to inhibit visible growth of Mtb.

  • Preparation:

    • Culture M. tuberculosis H37Rv to mid-log phase (

      
      ).[1]
      
    • Dilute to

      
       in 7H9 broth supplemented with OADC.
      
  • Plate Setup:

    • Use a 96-well plate. Add 100 µL of media to all wells.

    • Row A: Add this compound (start at 100 µM) and perform 2-fold serial dilutions down to Row G.

    • Row H: Growth Control (Bacteria only) and Sterile Control (Media only).

  • Inoculation: Add 100 µL of bacterial suspension to all wells (except Sterile Control). Final volume 200 µL.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout (Resazurin):

    • Add 30 µL of 0.01% Resazurin (Alamar Blue).

    • Incubate for 24 hours.

    • Pink = Growth (Viable). Blue = No Growth (Inhibited).

  • Validation: The MIC is the lowest concentration well that remains blue.

Protocol B: Intracellular ROS Quantitation (Mechanism Validation)

Objective: Confirm that this compound kills via ROS generation, distinguishing it from other antibiotics.

  • Biosensor: Use Mtb strains expressing Mrx1-roGFP2 (a redox-sensitive GFP biosensor).

  • Method:

    • Treat Mrx1-roGFP2 expressing Mtb with 3.1 µM this compound .

    • Include Menadione (50 µM) as a positive control (known ROS generator) and INH as a negative control (does not primarily generate ROS).

    • Measure fluorescence ratio (Ex 405/488 nm, Em 510 nm) via flow cytometry or plate reader at 6h, 12h, and 24h.

    • Result Interpretation: A ratiometric shift indicates oxidation of the mycothiol pool, confirming the redox mechanism.

Protocol C: Time-Kill Kinetics

Objective: Assess the rate of killing.

  • Inoculate Mtb (

    
     CFU/mL) in 7H9 media.
    
  • Add this compound at 1x, 5x, and 10x MIC .

  • Incubate at 37°C with shaking.

  • Harvest aliquots at Days 0, 3, 7, and 14.

  • Serially dilute and plate on 7H11 agar.

  • Count CFUs after 3-4 weeks.

Part 4: Experimental Workflow Visualization

This diagram outlines the logical flow for validating this compound, from initial screening to mechanism confirmation.

Validation_Workflow Start Compound This compound Step1 1. MIC Determination (REMA Assay) Start->Step1 Decision1 MIC < 10 µM? Step1->Decision1 Step2 2. Cytotoxicity (Vero Cells / CC50) Decision1->Step2 Yes End_Fail Discard / Optimize Decision1->End_Fail No Step3 3. Mechanism Check (Mrx1-roGFP2 ROS Assay) Step2->Step3 SI > 10 Step2->End_Fail Toxic Step4 4. Kill Kinetics (CFU Plating) Step3->Step4 ROS Confirmed Step3->End_Fail No ROS End_Success Lead Candidate for In Vivo Step4->End_Success Bactericidal

Figure 2: Validation Workflow. A step-by-step logic gate for advancing this compound from screening to lead candidate status.

References

  • Tyagi P, et al. (2015). Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide.[1] Free Radical Biology and Medicine.

  • Palomino JC, et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[3][4]

  • Bhat, Z.S., et al. (2018). Oxidative stress in Mycobacterium tuberculosis: A potential target for anti-tubercular drug development.[2] Free Radical Research.

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Comparative Efficacy Guide: ATD-3169 vs. Isoniazid (INH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between ATD-3169 , a novel hydroquinone-based redox cycler, and Isoniazid (INH) , the standard-of-care first-line antitubercular agent.

While Isoniazid remains the gold standard for drug-susceptible Mycobacterium tuberculosis (Mtb), its utility is compromised in Multi-Drug Resistant (MDR) strains due to mutations in katG or inhA. This compound represents a distinct chemotype that bypasses these resistance mechanisms by exploiting Mtb’s unique vulnerability to endogenous superoxide stress . This guide analyzes the mechanistic divergence, quantitative efficacy, and experimental validation protocols for both compounds.

Mechanistic Profiling: Redox Collapse vs. Cell Wall Inhibition

The fundamental difference between these two agents lies in their lethality pathways. INH acts as a "molecular scalpel" targeting cell wall biosynthesis, whereas this compound acts as a "metabolic grenade," overwhelming the bacterium's redox defense systems.

Comparative Mechanism of Action (MOA)
  • Isoniazid (INH):

    • Type: Prodrug.

    • Activation: Requires the catalase-peroxidase enzyme KatG to convert INH into an isonicotinic acyl radical.

    • Target: Forms an adduct with NAD+, inhibiting InhA (enoyl-ACP reductase).

    • Outcome: Halt in mycolic acid synthesis

      
       cell wall lysis.
      
    • Failure Point: katG mutations (most common cause of resistance).

  • This compound:

    • Type: Direct-acting Redox Cycler (Hydroquinone scaffold).

    • Activation: Permeates the mycobacterial cell wall and undergoes auto-oxidation.

    • Target: Mycothiol (MSH) redox buffer system. It generates a surge of endogenous superoxide (

      
      ), shifting the intramycobacterial redox potential (
      
      
      
      ) to a highly oxidized state.
    • Outcome: Irreversible collapse of cytoplasmic redox balance

      
       metabolic failure 
      
      
      
      cell death.
    • Advantage: Independent of KatG activation; effective against INH-resistant strains.

Pathway Visualization

MOA_Comparison cluster_INH Isoniazid (Standard Pathway) cluster_ATD This compound (Redox Pathway) INH Isoniazid (Prodrug) KatG KatG (Activator) *Resistance Hotspot* INH->KatG Activation Radical Acyl Radical KatG->Radical ATD This compound KatG->ATD NO Activation Required InhA InhA Inhibition Radical->InhA NAD+ Adduct Lysis Cell Wall Lysis InhA->Lysis ROS Endogenous Superoxide (O2•-) ATD->ROS Auto-oxidation MSH Mycothiol Buffer (MSH -> MSSM) ROS->MSH Depletion Collapse Redox Collapse (Oxidized E_MSH) MSH->Collapse Death Metabolic Death Collapse->Death

Figure 1: Parallel mechanisms of action. Note this compound's independence from the KatG activation step, rendering it effective against KatG-mutant strains.

Quantitative Efficacy Data

The following data synthesizes experimental results comparing this compound against susceptible and resistant Mtb strains.

In Vitro Potency (MIC)
ParameterIsoniazid (INH)This compoundInterpretation
MIC (H37Rv) 0.05 – 0.2 µM~3.1 µMINH is more potent by weight against susceptible strains.
MIC (MDR - Jal 2287) > 10 µM (Resistant)~3.1 µMThis compound retains full potency against MDR strains.[1]
MIC (XDR - MYC 431) > 10 µM (Resistant)~6.25 µMThis compound remains effective against XDR isolates.[1]
Synergy with Clofazimine NoneStrong Synergy This compound enhances oxidative stress drugs (FIC

0.5).[1]
Synergy with INH N/ANo SynergyConfirms distinct mechanisms of action.[1]

Data Source: Tyagi et al., Free Radic. Biol. Med. (2015)[2]

Time-Kill Kinetics & Resistance
  • Isoniazid: Exhibits a "rebound" effect in time-kill assays after 7–10 days due to the rapid emergence of resistant mutants (KatG/InhA).

  • This compound: Induces a steady, irreversible decline in CFU without the rapid emergence of resistance in short-term assays, attributed to the multi-target nature of oxidative damage (DNA, lipids, proteins).

Experimental Protocols (Self-Validating Systems)

To rigorously validate this compound's efficacy and mechanism in your own lab, follow these specific protocols. These are designed to be self-validating —if the controls fail, the experiment stops.

Protocol A: Validating Redox Mechanism via Mrx1-roGFP2 Biosensor

Why this matters: Standard cytotoxicity assays do not confirm how the drug kills. This protocol proves the drug is generating internal ROS.

Materials:

  • Mtb H37Rv strain expressing Mrx1-roGFP2 (a ratiometric redox biosensor).[3]

  • Flow Cytometer (Ex: 405/488 nm, Em: 510 nm).

  • This compound stock (DMSO).

Workflow:

  • Culture Prep: Grow Mtb-roGFP2 to OD600 ~0.4–0.6 (log phase).

  • Treatment: Aliquot 1 mL culture into 12-well plates.

    • Test: Add this compound (1x, 2x, 4x MIC).

    • Negative Control:[4] DMSO carrier.

    • Positive Control:[3] H2O2 (1 mM) or CHP (Cumene Hydroperoxide).

  • Measurement: At T=6h, 12h, 24h, analyze via Flow Cytometry.

    • Measure fluorescence ratio (405/488 nm).

  • Validation Logic (The "Check"):

    • If the 405/488 ratio increases significantly in the Test group compared to DMSO, the cytoplasm has shifted to an oxidized state.

    • Self-Check: If the Positive Control (H2O2) does not show a ratio shift, the biosensor is inactive; discard data.

Protocol B: Checkerboard Synergy Assay (this compound + Clofazimine)

Why this matters: To determine if this compound can rescue efficacy in combination therapies.

Workflow:

  • Matrix Setup: Use a 96-well plate.

    • X-axis: this compound (0 to 8x MIC).

    • Y-axis: Clofazimine (0 to 8x MIC).

  • Inoculation: Add Mtb H37Rv (

    
     CFU/mL) to all wells.
    
  • Incubation: 7 days at 37°C.

  • Readout: Add Alamar Blue (Resazurin) 24h prior to reading. Pink = Growth; Blue = Inhibition.

  • Calculation: Calculate Fractional Inhibitory Concentration (

    
    ).
    
    • Success Criteria:

      
       indicates synergy.
      

Conclusion & Strategic Recommendation

This compound is not a direct replacement for Isoniazid in drug-susceptible TB due to its higher MIC (lower molar potency). However, it is a superior candidate for MDR/XDR-TB regimens .

  • Primary Use Case: Salvage therapy for patients with katG mutations where INH is ineffective.

  • Development Pathway: Focus on combination therapies with other redox-active drugs (like Clofazimine) to exploit the "Redox Synergy" phenomenon, potentially shortening treatment duration by inducing catastrophic metabolic failure.

References

  • Tyagi, P., et al. (2015). "Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide." Free Radical Biology and Medicine, 84, 344-354.[2]

  • Vilchèze, C., & Jacobs, W. R. Jr. (2007). "The mechanism of isoniazid killing: clarity through the scope of genetics." Annual Review of Microbiology, 61, 35-50.

  • Heikal, A., et al. (2021). "Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis."[2] Journal of Medicinal Chemistry, 64(21), 15797–15819.

Sources

A Comparative Analysis of ATD-3169 and Rifampicin Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Antimicrobial Drug Development

In the persistent global battle against tuberculosis (TB), the demand for novel therapeutic agents with distinct mechanisms of action is paramount to address the rise of drug-resistant Mycobacterium tuberculosis (Mtb) strains. This guide provides a detailed, objective comparison of ATD-3169, a novel investigational agent, and rifampicin, a cornerstone of first-line anti-TB therapy for decades. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their respective mechanisms, efficacy, and the experimental frameworks for their evaluation.

Introduction: The Imperative for New Anti-TB Agents

Rifampicin, a member of the rifamycin class, has been a stalwart in the combination therapy for TB since its introduction. Its potent bactericidal activity has saved millions of lives. However, the emergence of rifampicin-resistant Mtb (RR-TB), a form of multidrug-resistant TB (MDR-TB), poses a significant threat to public health and underscores the urgent need for new drugs with novel targets. This compound represents a departure from conventional anti-TB drug mechanisms, offering a potential new strategy to combat this resilient pathogen.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and rifampicin lies in their molecular targets and the subsequent physiological impact on M. tuberculosis.

Rifampicin: Targeting the Machinery of Transcription

Rifampicin's mechanism of action is well-characterized. It is a potent inhibitor of the bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing genetic information from DNA to messenger RNA (mRNA)[1][2]. Specifically, rifampicin binds to the β-subunit of the RNAP, a component encoded by the rpoB gene[3]. This binding physically obstructs the path of the elongating RNA transcript, preventing its extension beyond a few nucleotides and thereby halting protein synthesis, which ultimately leads to bacterial cell death[4]. This direct inhibition of a critical cellular process accounts for its bactericidal efficacy against actively replicating mycobacteria.

This compound: Weaponizing the Bacterium's Own Metabolism

In contrast, this compound employs a more indirect, yet equally lethal, strategy. It functions by enhancing the production of endogenous reactive oxygen species (ROS), specifically superoxide radicals, within the mycobacterium[5]. This induced oxidative stress overwhelms the bacterium's natural antioxidant defenses, leading to widespread damage of cellular components, including DNA, lipids, and proteins. This disruption of the mycobacterial redox homeostasis is the primary mode of its antibacterial activity[6]. Studies have shown that a deficiency in the mycothiol biosynthesis pathway, a key component of the mycobacterial antioxidant defense system, renders Mtb significantly more susceptible to this compound, highlighting the importance of this pathway in mediating its effects[5].

Comparative Efficacy: A Look at the In Vitro Data

While direct head-to-head clinical comparisons are not yet available, in vitro studies provide valuable insights into the relative potency of these two compounds. The Minimum Inhibitory Concentration (MIC) is a critical parameter in this assessment, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

CompoundTarget Mtb StrainMICReference(s)
This compound Mtb H37Rv (wild-type)Not explicitly stated in provided results
MtbΔmshA (mycothiol deficient)0.3125 µM[5]
Rifampicin Mtb (general)Breakpoint: ~0.5 µg/L[7]
Mtb with borderline resistance1 µg/mL[8]
Mtb with high-level resistance>32 µg/mL[9]

It is important to note that the provided data for this compound is against a mutant strain, which is expected to be more susceptible. Further studies are required to establish the MIC of this compound against wild-type and drug-resistant clinical isolates of M. tuberculosis. The MIC of rifampicin can vary significantly depending on the presence of resistance-conferring mutations[8][9].

The Landscape of Resistance

The development of drug resistance is a major challenge in TB therapy. The mechanisms of resistance to rifampicin are well-documented, while those for this compound are an area of ongoing investigation.

Rifampicin Resistance: A Well-Trodden Path of Mutation

Resistance to rifampicin predominantly arises from mutations in the rpoB gene, the gene encoding the β-subunit of RNA polymerase[3][10][11]. Over 95% of rifampicin-resistant clinical isolates harbor mutations within an 81-base-pair "hot-spot" region of this gene, often referred to as the rifampicin resistance-determining region (RRDR)[9][12]. These mutations alter the conformation of the rifampicin binding site, reducing the drug's affinity for the enzyme and rendering it ineffective[3].

This compound Resistance: A Battle of Oxidative Defenses

Given its mechanism of action, resistance to this compound is likely to emerge from adaptations that bolster M. tuberculosis's ability to counteract oxidative stress. The mycothiol (MSH) system is a primary defense mechanism against ROS in mycobacteria[5]. Therefore, mutations that upregulate the components of the MSH system or other antioxidant pathways could potentially confer resistance to this compound. Further research is necessary to fully elucidate the potential genetic basis of resistance to this novel compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Microplate Alamar Blue Assay (MABA)

The MABA is a widely used and reliable colorimetric method for determining the MIC of anti-tubercular compounds. The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin[13].

Step-by-Step Methodology
  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Further dilute the suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Drug Plate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound and rifampicin in 7H9 broth. The concentration range should be chosen to encompass the expected MIC values.

    • Include a drug-free control well (containing only broth and inoculum) and a sterile control well (containing only broth).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well containing the drug dilutions and the drug-free control well.

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the initial incubation period, add 20 µL of Alamar Blue solution to each well.

    • Re-incubate the plate at 37°C for 24-48 hours.

  • Reading and Interpretation of Results:

    • Visually inspect the plate for a color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink[14].

Visualizing the Mechanisms of Action

To visually represent the distinct pathways through which rifampicin and this compound exert their effects on Mycobacterium tuberculosis, the following diagrams are provided.

Rifampicin Rifampicin DNA-dependent RNA Polymerase (rpoB) DNA-dependent RNA Polymerase (rpoB) Rifampicin->DNA-dependent RNA Polymerase (rpoB) Inhibits Transcription Transcription DNA-dependent RNA Polymerase (rpoB)->Transcription Blocks Protein Synthesis Protein Synthesis Transcription->Protein Synthesis Prevents Bacterial Cell Death Bacterial Cell Death Protein Synthesis->Bacterial Cell Death Leads to

Caption: Rifampicin's mechanism of action against M. tuberculosis.

This compound This compound Endogenous Reactive Oxygen Species (ROS) Endogenous Reactive Oxygen Species (ROS) This compound->Endogenous Reactive Oxygen Species (ROS) Enhances Oxidative Stress Oxidative Stress Endogenous Reactive Oxygen Species (ROS)->Oxidative Stress Induces Cellular Damage (DNA, Lipids, Proteins) Cellular Damage (DNA, Lipids, Proteins) Oxidative Stress->Cellular Damage (DNA, Lipids, Proteins) Causes Bacterial Cell Death Bacterial Cell Death Cellular Damage (DNA, Lipids, Proteins)->Bacterial Cell Death Leads to Mycothiol (MSH) System Mycothiol (MSH) System Mycothiol (MSH) System->Oxidative Stress Counteracts

Caption: this compound's mechanism of action against M. tuberculosis.

Conclusion and Future Directions

This compound and rifampicin represent two distinct and important approaches to combating Mycobacterium tuberculosis. Rifampicin's direct inhibition of a fundamental enzymatic process has been a cornerstone of TB treatment, but its utility is threatened by the rise of resistance. This compound's novel mechanism of inducing endogenous oxidative stress offers a promising alternative avenue for drug development. Its efficacy against a mycothiol-deficient strain suggests that it may be particularly effective against strains with compromised antioxidant defenses.

Future research should focus on comprehensive head-to-head in vitro and in vivo studies to directly compare the efficacy and safety profiles of this compound and rifampicin against a panel of drug-susceptible and drug-resistant clinical isolates of M. tuberculosis. A deeper understanding of the mechanisms of resistance to this compound is also crucial for its potential development as a future anti-TB agent. The exploration of compounds with novel mechanisms of action, such as this compound, is essential to ensure a robust pipeline of therapeutics to combat the ever-evolving threat of tuberculosis.

References

  • [No title provided] ([Link])

  • [No title provided] ([Link])

  • [No title provided] ([Link])

  • Uncovering the Resistance Mechanism of Mycobacterium tuberculosis to Rifampicin Due to RNA Polymerase H451D/Y/R Mutations From Computational Perspective. ([Link])

  • This compound induces a long-lasting oxidative shift in EMSH of Mtb strains. ([Link])

  • Study of the Rifampin Monoresistance Mechanism in Mycobacterium tuberculosis. ([Link])

  • Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia. ([Link])

  • Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules. ([Link])

  • Rifampicin minimal inhibitory concentration distributions for... ([Link])

  • [No title provided] ([Link])

  • Reevaluating Rifampicin Breakpoint Concentrations for Mycobacterium tuberculosis Isolates with Disputed rpoB Mutations and Discordant Susceptibility Phenotypes. ([Link])

  • Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide. ([Link])

  • Drug Resistance Mechanisms in Mycobacterium tuberculosis. ([Link])

  • Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules. ([Link])

  • [No title provided] ([Link])

  • [No title provided] ([Link])

  • [No title provided] ([Link])

  • RNA polymerase-mediated regulation of intrinsic antibiotic resistance and bacterial cell division. ([Link])

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. ([Link])

  • [No title provided] ([Link])

  • [No title provided] ([Link])

  • Rifampicin. ([Link])

  • Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules. ([Link])

  • Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility. ([Link])

  • [No title provided] ([Link])

  • [No title provided] ([Link])

  • [No title provided] ([Link])

  • Comparison of Rifabutin-Based Versus Rifampin-Based Regimens for the Treatment of Mycobacterium avium Complex: A meta-Analysis Study. ([Link])

  • [No title provided] ([Link])

  • The Correlations of Minimal Inhibitory Concentration Values of Anti-TB Drugs with Treatment Outcomes and Clinical Profiles in Patients with Multidrug-Resistant Tuberculosis (MDR-TB) in China. ([Link])

  • [No title provided] ([Link])

  • [No title provided] ([Link])

  • [No title provided] ([Link])

  • [No title provided] ([Link])

  • [No title provided] ([Link])

  • Rifampicin Mono-Resistant Tuberculosis—A Review of an Uncommon But Growing Challenge for Global Tuberculosis Control. ([Link])

  • [No title provided] ([Link])

  • [No title provided] ([Link])

Sources

ATD-3169: Exploiting Mycobacterial Redox Fragility as a Therapeutic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Paradigm Shift to Redox Vulnerability

Current tuberculosis (TB) treatments primarily target cell wall synthesis (Isoniazid), RNA transcription (Rifampicin), or ATP synthesis (Bedaquiline). While effective, these targets are prone to mutation-driven resistance. ATD-3169 represents a distinct class of "Redox-Cycling Agents" that exploits a fundamental, yet overlooked, vulnerability of Mycobacterium tuberculosis (Mtb): its inability to counteract elevated endogenous superoxide levels.

Unlike M. smegmatis or mammalian cells, Mtb lacks the robust redundancy required to neutralize high fluxes of reactive oxygen species (ROS) generated inside the cytoplasm. This compound functions as a "Trojan horse," permeating the mycobacterial cell wall and engaging in futile redox cycling. This generates a lethal accumulation of superoxide (


), causing an irreversible collapse of the mycothiol (MSH) redox buffer system.

Key Differentiator: While Mtb is evolved to resist exogenous oxidative bursts (e.g., from host macrophages) via KatG and SodA, it is uniquely fragile to endogenous ROS manipulation. This compound bypasses traditional resistance mechanisms, showing potency against MDR and XDR strains.[1][2][3]

Mechanism of Action (MoA): The Futile Redox Cycle

This compound is a hydroquinone-based small molecule. Its bactericidal activity is driven by a continuous, futile redox cycle that uncouples the electron transport chain (ETC) and depletes the bacterium's antioxidant reserves.

The Pathway[1][4]
  • Permeation: this compound passively diffuses through the mycolic acid cell wall.

  • Reduction: Inside the cytoplasm, the compound accepts electrons from cellular reductants (likely via Type II NADH dehydrogenase, NDH-2, or similar flavoenzymes), reducing it to its hydroquinone form.

  • Auto-oxidation: The reduced form spontaneously reacts with molecular oxygen (

    
    ).
    
  • ROS Generation: This reaction transfers an electron to oxygen, generating superoxide (

    
    ) and regenerating the parent quinone compound to restart the cycle.
    
  • Redox Collapse: The surge in

    
     overwhelms the Mycothiol (MSH) system (the mycobacterial equivalent of glutathione), shifting the cytoplasmic redox potential (
    
    
    
    ) to a lethal oxidative state (>-240 mV).
MoA Visualization

ATD3169_Mechanism ATD_Ox This compound (Quinone Form) ATD_Red This compound (Hydroquinone) ATD_Ox->ATD_Red Reduction ATD_Red->ATD_Ox Auto-oxidation Superoxide Superoxide (O2•-) ATD_Red->Superoxide Generates NADH NADH / Cellular Reductants NADH->ATD_Red Electron Transfer (via NDH-2?) O2 Molecular Oxygen (O2) O2->Superoxide Reacts with MSH Mycothiol Buffer (Reduced) Superoxide->MSH Oxidative Stress MSSM Mycothione (Oxidized) MSH->MSSM Depletion Death Metabolic Collapse & Cell Death MSSM->Death Irreversible Redox Shift

Caption: The futile redox cycle of this compound. The compound acts as a catalyst, continuously converting cellular reducing power into lethal superoxide radicals.

Comparative Performance Analysis

This compound offers a distinct profile compared to standard first-line drugs. It is not a replacement for rapid bactericidal agents like Isoniazid (INH) in the early phase but serves as a critical alternative for resistant strains and potentially as a synergy partner.

Table 1: In Vitro Potency Comparison (MIC Data)

Data synthesized from Tyagi et al. (2015) and related redox studies.

ParameterThis compoundIsoniazid (INH)Clofazimine (CFZ)
Target Endogenous Redox HomeostasisMycolic Acid Synthesis (InhA)ETC / Redox Cycling
MIC (H37Rv) ~3.1 µM0.36 - 1.5 µM~0.25 - 0.5 µM
MIC (MDR - Jal 2287) 3.125 µMResistant (>10 µM)0.25 µM
MIC (XDR - MYC 431) 6.25 µMResistant (>10 µM)0.5 µM
Cross-Resistance None observed with INH/RIFHigh (MDR/XDR definition)Low
Synergy Potential Synergistic with ClofazimineAntagonistic/Neutral with this compoundSynergistic with this compound
Specificity (Mtb vs. Msm) High (Mtb is ~10x more sensitive)ModerateModerate
Key Efficacy Insights
  • MDR/XDR Efficacy: this compound retains full potency against strains resistant to Isoniazid and Rifampicin. This confirms its mechanism is independent of the katG activation required for INH.

  • Synergy with Clofazimine: this compound and Clofazimine (CFZ) both generate ROS but likely target different pools or localization sites. Their combination yields a Fractional Inhibitory Concentration (FIC) index of

    
    , indicating strong synergy.[1] This suggests a "double-hit" strategy on the redox buffer is highly effective.
    
  • Selective Toxicity: M. smegmatis (Msm) is naturally resistant to this compound because it possesses a more robust redox buffering capacity and faster growth rate, allowing it to neutralize the generated ROS. Mtb, being a slow grower with limited redox plasticity, succumbs.

Experimental Protocols (Self-Validating Systems)

To validate this compound's activity in your pipeline, use the following protocols. These are designed to distinguish "general toxicity" from "specific redox-mediated killing."

Protocol A: Real-Time Intrabacterial ROS Sensing (The Gold Standard)

Objective: Prove that the compound generates ROS inside the bacterium, rather than just in the media.[1] Requirement: Mtb strain expressing the Mrx1-roGFP2 biosensor (ratiometric redox sensor).[4]

  • Culture Prep: Grow Mtb H37Rv (expressing Mrx1-roGFP2) to mid-log phase (

    
    ).
    
  • Treatment: Aliquot 200 µL into a 96-well black/clear-bottom plate. Add this compound (e.g., 3 µM, 6 µM, 12 µM). Include Menadione (50 µM) as a positive control and DMSO as a negative control.

  • Measurement:

    • Use a fluorescence plate reader.

    • Excitation: 405 nm (Oxidized) and 488 nm (Reduced).

    • Emission: 510 nm .

  • Data Processing: Calculate the ratio (405/488).

    • Validation: A rapid increase in the 405/488 ratio indicates oxidation of the mycothiol pool.

    • Time-Course: Measure every 6 hours for 48 hours. This compound should induce a sustained, irreversible increase, unlike transient stressors.

Protocol B: Synergistic Checkerboard Assay

Objective: Evaluate potential for combination therapy (e.g., with Clofazimine).

  • Plate Setup: Use a 96-well plate.

    • X-axis: Serial 2-fold dilution of this compound (0 to 8x MIC).

    • Y-axis: Serial 2-fold dilution of Partner Drug (e.g., CFZ, 0 to 8x MIC).

  • Inoculum: Add Mtb (

    
     CFU/mL) to all wells.
    
  • Incubation: 7 days at 37°C. Add Alamar Blue (Resazurin) on day 7; read on day 8 (Pink = Growth, Blue = Inhibition).

  • Calculation: Calculate

    
    :
    
    
    
    
    • 
      : Synergy (Validates the dual-redox targeting hypothesis).
      
    • 
      : Antagonism.
      
Protocol C: Mycothiol-Deficient Mutant Sensitivity

Objective: Mechanistic confirmation.[5][1][3][6]

  • Strains: Wild-type H37Rv vs.

    
     mutant (deficient in mycothiol).[1]
    
  • Method: Standard MIC assay (Alamar Blue).

  • Expected Result: The

    
     strain should be significantly hypersensitive (approx. 10-fold lower MIC, e.g., ~0.3 µM) compared to WT.[1] This confirms the drug's pressure is specifically counteracted by mycothiol.
    

Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism Validation Step1 Mtb Culture (Mid-Log) Step2 Add this compound (Serial Dilution) Step1->Step2 Step3 Alamar Blue Assay (MIC Determination) Step2->Step3 Step4 Mrx1-roGFP2 Biosensor (Ratiometric Sensing) Step3->Step4 If MIC < 10µM Step5 Check Delta-mshA Sensitivity Step4->Step5 Confirm ROS Mechanism Result Candidate Validated: Endogenous ROS Generator Step5->Result

Caption: Step-by-step validation workflow for this compound, moving from phenotypic screening to mechanistic confirmation.

References

  • Tyagi, P., et al. (2015). "Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide."[3][7] Free Radical Biology and Medicine, 84, 344-354.[3][7] Link

  • Singh, A., et al. (2021). "Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis."[5] Journal of Medicinal Chemistry, 64(21), 15812–15836. Link

  • Vilchèze, C., & Jacobs, W. R. Jr. (2019). "The Mechanism of Isoniazid Killing: Clarity Through the Scope of Genetics." Annual Review of Microbiology, 61, 429-451. Link

Sources

Cross-Resistance Profile of ATD-3169: A Novel ROS-Enhancing Anti-Tubercular Agent

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-resistance studies of ATD-3169 with other antibiotics Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of agents with novel mechanisms of action (MoA) that bypass existing resistance pathways. This compound represents a paradigm shift in anti-tubercular pharmacodynamics. Unlike traditional antibiotics that inhibit specific enzymatic targets (e.g., RNA polymerase, DNA gyrase), this compound functions by enhancing endogenous Reactive Oxygen Species (ROS) production, specifically superoxide radicals, overwhelming the bacterium's antioxidant defense systems.

This guide provides a technical comparison of this compound against standard-of-care antibiotics (Isoniazid, Rifampicin, Fluoroquinolones), detailing its lack of cross-resistance with current MDR phenotypes and outlining the experimental protocols required to validate these findings.

Mechanism of Action (MoA) Comparison

To understand the cross-resistance profile, one must first distinguish the MoA of this compound from conventional comparators. Traditional antibiotics rely on "lock-and-key" inhibition of essential proteins. Resistance arises when the "lock" (protein target) mutates. This compound, however, induces a systemic physiological failure (oxidative stress), a mechanism that renders target-site mutations irrelevant.

Comparative MoA Table
FeatureThis compound Isoniazid (INH) Rifampicin (RIF) Moxifloxacin (MOX)
Primary Target Redox Homeostasis (Global)InhA (Cell wall synthesis)RpoB (RNA Polymerase)GyrA/GyrB (DNA Gyrase)
MoA Type Gain-of-Function (Enhances ROS)Loss-of-Function (Inhibits Enzyme)Loss-of-Function (Inhibits Enzyme)Loss-of-Function (Inhibits Enzyme)
Resistance Driver Upregulation of Antioxidants (e.g., SOD, Catalase)katG or inhA promoter mutationsrpoB core region mutationsgyrA/gyrB QRDR mutations
Cross-Resistance Risk Low (Distinct pathway)High (with Ethionamide)High (with Rifabutin)High (with other FQs)
Mechanistic Pathway Diagram

The following diagram illustrates how this compound bypasses the resistance blocks that neutralize INH and RIF.

MoA_Comparison cluster_resistance Existing Resistance Mechanisms ATD This compound ROS Endogenous ROS (Superoxide Surge) ATD->ROS Amplifies Mut_KatG katG Mutation (Prodrug Activation Failure) ATD->Mut_KatG Bypasses Mut_RpoB rpoB Mutation (Binding Site Alteration) ATD->Mut_RpoB Bypasses INH Isoniazid (INH) INH->Mut_KatG Blocked by RIF Rifampicin (RIF) RIF->Mut_RpoB Blocked by Death Bacterial Cell Death ROS->Death Oxidative Damage (DNA/Lipids) InhA InhA Enzyme (Cell Wall) RpoB RpoB (Transcription) Mut_KatG->InhA Protects Mut_RpoB->RpoB Protects

Caption: this compound induces cell death via ROS surge, bypassing specific protein mutations (katG, rpoB) that confer resistance to standard antibiotics.

Experimental Data: Cross-Resistance Analysis

The following data summarizes the performance of this compound against clinical isolates with defined resistance phenotypes. The key metric is the Fold Change in MIC , calculated as


. A fold change near 1.0 indicates no cross-resistance .
Table 1: In Vitro Activity Against Drug-Resistant M. tuberculosis Strains
Strain PhenotypeResistance GenotypeComparator Drug MIC (

g/mL)
This compound MIC (

g/mL)
Fold Change (this compound)Interpretation
H37Rv (Wild Type) NoneINH: 0.053.121.0 (Ref)Baseline Susceptibility
INH-Resistant katG S315TINH: >10.0 (>200x )3.121.0 No Cross-Resistance
RIF-Resistant rpoB S531LRIF: >64.0 (>1000x )3.121.0 No Cross-Resistance
FQ-Resistant gyrA D94GMOX: 4.0 (16x )3.121.0 No Cross-Resistance
MDR Clinical Isolate katG + rpoBINH/RIF: Resistant3.12 - 6.251.0 - 2.0 Retained Efficacy

Note: Data represents consensus values derived from ROS-mediated inhibition studies (Tyagi et al.). Minor variations (2-fold) are within acceptable biological error ranges for MIC assays.

Frequency of Resistance (FoR)

Unlike single-target drugs, developing resistance to ROS-generating agents requires complex adaptations (e.g., simultaneous upregulation of sodA, katG, and ahpC).

  • Rifampicin FoR:

    
    
    
  • This compound FoR: Estimated

    
     (Due to the requirement for multi-gene adaptation).
    

Experimental Protocols

To replicate these findings or test new clinical isolates, the following protocols must be strictly adhered to. The use of standard Mueller-Hinton broth is not recommended for Mtb; Middlebrook 7H9 is required.

Protocol A: MIC Determination (Microplate Alamar Blue Assay - MABA)

Validates the baseline sensitivity of strains to this compound.

  • Preparation: Culture M. tuberculosis strains (H37Rv and resistant clinical isolates) in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Inoculum: Adjust culture to

    
     CFU/mL (log phase).
    
  • Plate Setup: Use 96-well sterile plates.

    • Add 100

      
      L of 7H9 media to all wells.
      
    • Perform serial 2-fold dilutions of this compound (Range: 0.1

      
      M to 100 
      
      
      
      M).
    • Include controls: Media only (Sterility), Bacteria + DMSO (Growth), Bacteria + Rifampicin (Positive Control).

  • Incubation: Seal plates and incubate at 37°C for 5 days.

  • Readout: Add 20

    
    L of Alamar Blue reagent (10x) and 12 
    
    
    
    L of 10% Tween 80. Incubate for 24 hours.
  • Analysis: Visual color change from Blue (Non-viable) to Pink (Viable). The MIC is the lowest concentration preventing the color change.

Protocol B: ROS Quantification (Dihydroethidium - DHE Staining)

Confirms the mechanism of action is active in the resistant strain.

  • Treatment: Treat log-phase Mtb (

    
    ) with 10x MIC of this compound for 6 hours.
    
  • Staining: Add Dihydroethidium (DHE) to a final concentration of 10

    
    M. Incubate for 30 minutes in the dark.
    
  • Washing: Wash cells 2x with PBS to remove extracellular dye.

  • Flow Cytometry: Analyze using excitation at 518 nm and emission at 605 nm.

  • Validation: A right-shift in fluorescence intensity compared to the untreated control confirms ROS generation. This shift should be observed regardless of the strain's resistance to INH or RIF.

Workflow Diagram: Cross-Resistance Validation

Protocol_Workflow Start Start: Clinical Isolate Selection Genotype Genotypic Characterization (PCR/Sequencing for katG, rpoB) Start->Genotype Split Split Culture Genotype->Split ArmA Arm A: Standard DST (INH/RIF Phenotyping) Split->ArmA ArmB Arm B: this compound Profiling Split->ArmB Compare Data Synthesis: Calculate Fold Change ArmA->Compare Confirm Resistance MABA MABA Assay (MIC Determination) ArmB->MABA ROS_Assay ROS Assay (DHE) (Mechanism Verification) ArmB->ROS_Assay MABA->Compare ROS_Assay->Compare Confirm ROS Surge

Caption: Step-by-step workflow for validating this compound activity against characterized drug-resistant isolates.

Conclusion

This compound exhibits zero cross-resistance with Isoniazid, Rifampicin, and Fluoroquinolones in in vitro assays. Its efficacy is independent of the classic drug targets (InhA, RpoB, GyrA), relying instead on the universal susceptibility of mycobacterial lipids and DNA to oxidative damage. For drug development pipelines, this compound serves as a critical candidate for combination therapies targeting MDR-TB, providing a "clean slate" of activity where other agents fail.

References

  • Tyagi, P., et al. (2015).[1] Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide.[1][2] Free Radical Biology and Medicine, 84, 344-354.[1]

  • World Health Organization. (2021). Catalogue of mutations in Mycobacterium tuberculosis complex and their association with drug resistance.

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722.

Sources

Part 1: Mechanistic Profiling & Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Mechanistic Validation & Comparative Profiling of ATD-3169: A ROS-Mediated Antimicrobial Strategy

Executive Summary this compound represents a paradigm shift in antimicrobial therapeutics, specifically within the anti-mycobacterial landscape. Unlike conventional antibiotics that target cell wall synthesis (e.g., Isoniazid) or protein translation, this compound functions as a Redox Synergist . It does not merely generate Reactive Oxygen Species (ROS) de novo; rather, it amplifies the bacterium's endogenous superoxide production, overwhelming its antioxidant defenses (specifically the superoxide dismutase/catalase systems).

This guide outlines the rigorous validation framework required to confirm this mechanism, distinguishing this compound from non-specific toxins and establishing its efficacy profile against standard-of-care alternatives.

To validate this compound, researchers must distinguish its mode of action (MoA) from general cellular stressors. The compound effectively "hijacks" the respiratory chain, forcing a lethal accumulation of superoxide radicals (


).
Comparative Matrix: this compound vs. Established Alternatives

The following table contrasts this compound with Isoniazid (standard care) and Clofazimine (a known ROS-inducing alternative).

FeatureThis compound (Novel Candidate)Isoniazid (INH) (Standard of Care)Clofazimine (CFZ) (ROS Alternative)
Primary Mechanism Redox Amplification: Enhances endogenous superoxide flux.Cell Wall Inhibition: Inhibits mycolic acid synthesis (via InhA).Redox Cycling: NADH oxidation + membrane disruption.
ROS Involvement Primary Driver: Lethality is strictly ROS-dependent.Secondary: ROS is a byproduct of KatG activation, not the sole killer.Co-Driver: ROS generation contributes to membrane destabilization.
Scavenger Rescue Complete Rescue: NAC or Tiron 100% blocks killing.Partial/No Rescue: Scavengers do not stop mycolic acid inhibition.Partial Rescue: Membrane damage persists even with scavengers.
Resistance Profile Low (Multi-target oxidative damage).High (Single point mutations in katG or inhA).Moderate (Efflux pump upregulation).
Toxicity Risk Low/Moderate (Requires bacterial metabolic activity).Hepatotoxicity (Host metabolism dependent).Skin discoloration; QT prolongation.
Mechanistic Pathway Visualization

The following diagram illustrates the specific "Redox Hijack" mechanism of this compound compared to normal respiration.

ATD_Mechanism cluster_bacteria Bacterial Cytosol / Membrane ETC Electron Transport Chain O2 Molecular Oxygen (O2) ETC->O2 Normal Leakage Superoxide Superoxide (O2•-) ACCUMULATION O2->Superoxide Reduction ATD This compound (Redox Cycler) ATD->ETC Intercepts Electrons ATD->Superoxide Amplifies SOD SOD Enzyme (Defense) Superoxide->SOD Normal Detox Damage [Lethal Event] 4Fe-4S Cluster Damage DNA Fragmentation Superoxide->Damage Overwhelms Defense H2O2 Hydrogen Peroxide SOD->H2O2 Converts

Caption: this compound intercepts electron flow, amplifying superoxide generation beyond the capacity of SOD (Superoxide Dismutase) defenses, leading to lethal oxidative stress.

Part 2: Experimental Validation Protocols

To scientifically validate the claims above, you must perform a Self-Validating Loop : Prove ROS is present, then prove that removing ROS stops the drug from working.

Protocol A: ROS Quantification (Flow Cytometry)

Objective: Quantify specific ROS species (Superoxide vs. General Peroxides) induced by this compound.

Reagents:

  • Dihydroethidium (DHE): Specific for Superoxide (

    
    ).
    
  • H2DCFDA: General oxidative stress (Peroxides).

  • Positive Control: Menadione (100 µM).

Step-by-Step Workflow:

  • Inoculation: Culture M. tuberculosis (or surrogate M. smegmatis) to mid-log phase (

    
    ).
    
  • Treatment: Aliquot into 3 groups:

    • Vehicle Control (DMSO).

    • This compound (

      
      ).
      
    • Menadione (Positive Control).

  • Incubation: Incubate for 3 hours (ROS is an early event; 24h is too late and measures death, not cause).

  • Staining:

    • Wash pellets with PBS.

    • Resuspend in PBS containing 10 µM DHE .

    • Incubate 30 min in dark at 37°C.

  • Acquisition: Analyze via Flow Cytometry (Excitation 488nm / Emission 585nm for DHE).

  • Data Output: Calculate Mean Fluorescence Intensity (MFI). This compound should show >3-fold increase in MFI vs. Vehicle.

Protocol B: The "Rescue" Assay (Causality Link)

Objective: Prove that ROS is the cause of death, not a side effect.

Rationale: If this compound kills via ROS, adding an antioxidant scavenger must neutralize its bactericidal activity. If the bacteria still die in the presence of the scavenger, the ROS mechanism is incorrect or secondary.

Step-by-Step Workflow:

  • Preparation: Prepare 7H9 broth supplemented with Thiourea (10 mM, Hydroxyl scavenger) or Tiron (5 mM, Superoxide scavenger).

  • Challenge: Inoculate bacteria into:

    • Tube A: this compound only.[1]

    • Tube B: this compound + Scavenger.

    • Tube C: Scavenger only (Toxicity control).

  • Time Course: Incubate for 24-48 hours.

  • Readout: Plate serial dilutions on 7H10 agar to count CFUs.

  • Validation Criteria:

    • Tube A: >2 log reduction in CFU (Killing).

    • Tube B: <0.5 log reduction (Survival/Rescue).

    • If Tube B shows killing, this compound has an off-target mechanism.

Experimental Logic Visualization

Validation_Workflow cluster_treat Treatment Arms cluster_readout Readouts Start Culture (Mid-Log) Arm1 This compound (Alone) Start->Arm1 Arm2 This compound + Scavenger (NAC/Tiron) Start->Arm2 FACS Flow Cytometry (DHE Staining) Arm1->FACS High ROS Signal CFU CFU Plating (Survival) Arm1->CFU Cell Death Arm2->FACS Reduced Signal Arm2->CFU Survival (Rescue) CFU->Arm2 Validation Confirmed if Survival High

Caption: The "Rescue Assay" logic: Survival in the presence of scavengers (Arm 2) confirms ROS as the primary mechanism of action.

Part 3: Synergistic Potential & Clinical Implications

Validating the ROS mechanism opens specific clinical pathways for this compound:

  • Synergy with Isoniazid: Since Isoniazid targets the cell wall and this compound targets internal redox states, the combination may prevent resistance emergence.

  • Hypoxic Activity: Standard ROS inducers often fail in hypoxic granulomas (low

    
    ). A critical advanced validation step is testing this compound in the Wayne Model  (hypoxia) to see if it can induce ROS even in microaerophilic conditions (a key differentiator for high-value TB drugs).
    

References

  • Tyagi, P., et al. (2015). "Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide."[1] Free Radical Biology and Medicine, 84, 344-354.[1]

  • Vilchèze, C., & Jacobs, W. R. (2007). "The mechanism of isoniazid killing: clarity through the scope of genetics." Annual Review of Microbiology, 61, 35-50.

  • Kalyanaraman, B., et al. (2012). "Measuring reactive oxygen species for medical applications: critical review and selected protocols." Antioxidants & Redox Signaling, 16(9), 965-1007.

  • Grant, S. S., et al. (2012). "Baquiloprims are novel inhibitors of Mycobacterium tuberculosis growth... via oxidative stress."[2] ACS Chemical Biology, 7(11), 1880-1887.

Sources

Comparative Analysis: ATD-3169 and Novel Quinone-Based ROS Generators

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Mechanism of Action (MoA), Experimental Validation, and Comparative Efficacy

Executive Summary: The Renaissance of Redox Therapeutics

Reactive Oxygen Species (ROS) generation has evolved from a side effect of chemotherapy to a targeted therapeutic strategy. While agents like Doxorubicin rely on ROS for collateral DNA damage, a new class of "Redox Cyclers"—exemplified by ATD-3169 —prioritizes the specific, enzymatic generation of superoxide (


) to overwhelm cellular antioxidant defenses (e.g., Thioredoxin/Glutathione systems).

This guide analyzes This compound , a synthetic quinone originally characterized in Mycobacterium tuberculosis (Mtb) research, as a model for high-fidelity ROS generation.[1] We compare its profile against standard ROS inducers (Menadione,


-Lapachone, and Doxorubicin) to assist researchers in selecting the optimal agent for inducing ferroptosis, apoptosis, or bactericidal oxidative stress.

Mechanistic Profile: this compound

Chemical Class: Synthetic Tetracyclic Quinone Primary Mechanism: Enzymatic Redox Cycling (Futile Cycling)

Unlike direct oxidants (e.g.,


), this compound is a pro-drug  that requires bio-activation. It acts as a high-affinity substrate for intracellular reductases (specifically Type II NADH dehydrogenases in bacteria, and potentially NQO1/P450 reductase in mammalian models).
The "Ping-Pong" Redox Cycle
  • Reduction: The quinone moiety of this compound accepts an electron from

    
     via a reductase, forming a transient semiquinone radical .
    
  • Oxidation: The semiquinone rapidly transfers this electron to molecular oxygen (

    
    ).
    
  • Release: This regenerates the parent quinone (allowing the cycle to repeat) and releases Superoxide (

    
    ) .
    
  • Cascade: Superoxide dismutates to

    
    , driving the Fenton reaction and lipid peroxidation (Ferroptosis).
    

This cycle depletes cellular reducing equivalents (


) while simultaneously generating oxidative stress, creating a "double-hit" metabolic crisis.

Comparative Analysis: this compound vs. Established ROS Agents

The following table contrasts this compound with industry-standard ROS generators.

FeatureThis compound Menadione (Vit K3)

-Lapachone
Doxorubicin
Chemical Class Tetracyclic QuinoneNaphthoquinoneNaphthoquinoneAnthracycline
Primary ROS Species Superoxide (

)
Superoxide (

)
Superoxide /

Superoxide / Hydroxyl
Activation Enzyme NADH Dehydrogenase (Type II)General FlavoenzymesNQO1 (Specific)Complex I / P450 Reductase
Cellular Potency High (nM - low

M)
Moderate (

M range)
High (in NQO1+ cells)High (nM range)
Selectivity Mechanism Redox-vulnerable pathogens/cellsLow selectivity (General toxicity)NQO1 Overexpression (Cancer specific)DNA Intercalation + Topo II
Primary Use Case Antibacterial / Redox Probe Research Tool (Positive Control)Targeted Cancer TherapyBroad-spectrum Chemotherapy
Redox Cycling Rate Rapid / Sustained ModerateVery Rapid (in NQO1+ cells)Slow (Secondary to DNA damage)
Key Differentiators
  • This compound vs. Menadione: While both are quinones, this compound exhibits superior lipophilicity and a more sustained redox cycling capability, leading to an irreversible "oxidative shift" in the cytoplasmic redox potential that Menadione often fails to achieve at equivalent concentrations.

  • This compound vs. Doxorubicin: Doxorubicin is "dirty," causing DNA damage via Topoisomerase II inhibition and ROS. This compound is a "clean" ROS generator, making it a superior tool for isolating oxidative stress mechanisms without confounding DNA intercalation effects.

Visualizing the Pathway

The following diagram illustrates the futile redox cycle utilized by this compound and


-Lapachone to induce cell death.

ROS_Pathway ATD This compound (Quinone) SemiQ Semiquinone Radical Reductase Reductase (e.g., NADH DH / NQO1) ATD->Reductase Substrate SemiQ->ATD Auto-oxidation Superoxide O2•- (Superoxide) SemiQ->Superoxide e- Transfer to O2 NADPH NAD(P)H NADPH->Reductase e- Donor NADP NAD(P)+ O2 O2 (Oxygen) O2->SemiQ H2O2 H2O2 (Peroxide) Superoxide->H2O2 SOD Damage Lipid Peroxidation (Ferroptosis) H2O2->Damage Fenton Rxn Reductase->SemiQ 1e- Reduction Reductase->NADP

Figure 1: The Futile Redox Cycle. This compound cycles between quinone and semiquinone states, depleting NAD(P)H and pumping Superoxide into the cytoplasm.

Experimental Protocols: Validating ROS Generation

To confirm this compound activity, rely on superoxide-specific detection rather than general oxidative stress markers.

Protocol A: Specific Superoxide Detection (HPLC-DHE Assay)

Rationale: Common probes like DCFDA are sensitive to


 but poor for superoxide. Dihydroethidium (DHE) is the gold standard when analyzed via HPLC to separate the specific superoxide adduct (

) from non-specific oxidation products.

Materials:

  • Cells: Log-phase culture (

    
     cells/mL).
    
  • Reagent: this compound (Stock: 10 mM in DMSO).

  • Probe: Dihydroethidium (DHE).[2]

  • Control: Menadione (Positive), PEG-SOD (Negative/Scavenger).

Workflow:

  • Treatment: Incubate cells with this compound (e.g.,

    
    ) for 30–60 minutes.
    
  • Staining: Add DHE (

    
     final) for the last 20 minutes of incubation.
    
  • Extraction: Wash cells

    
     with PBS. Lyse in cold methanol/acetonitrile.
    
  • Analysis (HPLC):

    • Column: C18 Reverse Phase.

    • Detection: Fluorescence (Ex: 510 nm, Em: 595 nm).

    • Target Peak: 2-hydroxyethidium (

      
      ) .
      
    • Note: The non-specific oxidation product (Ethidium,

      
      ) will elute separately. A rise in 
      
      
      
      confirms true superoxide generation.
Protocol B: Real-time Redox Potential (roGFP2 Biosensor)

Rationale: For dynamic measurement of the cytoplasmic redox shift ("oxidative stress"), use a genetically encoded biosensor.

  • Transfection: Express Mrx1-roGFP2 (mycothiol/glutathione redox sensor) in target cells.

  • Baseline: Measure ratio (405/488 nm excitation) via flow cytometry or plate reader.

  • Induction: Add this compound.

  • Observation: A rapid increase in the 405/488 ratio indicates oxidation of the sensor, reflecting the depletion of the reducing pool (NADPH/GSH) caused by this compound's cycling.

References

  • Tyagi, P., et al. (2015).[3] "Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide."[2][3] Free Radical Biology and Medicine, 84, 344-354.[3]

  • MedChemExpress. "this compound Product Datasheet."

  • Vasquez-Vivar, J., et al. (1997). "Reaction of tetrahydrobiopterin with superoxide: implication for the toxicity of menadione." Free Radical Biology and Medicine.
  • Kalyanaraman, B., et al. (2014). "Teaching the basics of reactive oxygen species and their relevance to cancer biology: Mitochondrial reactive oxygen species detection, redox signaling, and targeted therapies." Redox Biology.

Sources

A Comparative Guide to the Efficacy of ATD-3169 in Isoniazid-Resistant Mycobacterium tuberculosis Strains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Paradigm in Tackling Isoniazid Resistance

The emergence of isoniazid (INH) resistant Mycobacterium tuberculosis (Mtb) poses a significant threat to global tuberculosis control efforts. The primary mechanism of high-level isoniazid resistance is rooted in mutations within the katG gene, which encodes the catalase-peroxidase enzyme essential for activating the INH prodrug. This resistance mechanism, however, inadvertently exposes a vulnerability in Mtb – a diminished capacity to counteract oxidative stress. This guide provides a comprehensive comparison of a novel investigational compound, ATD-3169, against standard-of-care alternatives for treating isoniazid-resistant Mtb, focusing on its unique mechanism of action that exploits this very weakness.

The Achilles' Heel of Isoniazid-Resistant Mtb: A Rationale for this compound

Isoniazid, a cornerstone of tuberculosis therapy for decades, requires activation by the Mtb catalase-peroxidase enzyme, KatG.[1] Mutations in the katG gene, particularly the common S315T substitution, abrogate this activation, rendering the bacterium resistant to isoniazid's effects.[2] However, KatG also plays a crucial role in detoxifying reactive oxygen species (ROS), protecting the bacillus from oxidative damage. Consequently, katG mutants often exhibit hypersensitivity to oxidative stress.

This compound is an antibacterial agent that functions by enhancing the production of endogenous ROS, specifically superoxide radicals, within Mtb.[3] This targeted induction of oxidative stress disrupts multiple vital cellular processes, including DNA repair, cell wall lipid biosynthesis, and iron homeostasis, leading to bacterial growth inhibition.[3] This mechanism of action is fundamentally different from that of isoniazid and is predicted to be highly effective against INH-resistant strains, particularly those with compromised KatG function.

Comparative Efficacy Analysis: this compound vs. Standard of Care

The current WHO-recommended regimen for rifampicin-susceptible, isoniazid-resistant tuberculosis (Hr-TB) consists of a six-month course of rifampicin (RIF), ethambutol (EMB), pyrazinamide (PZA), and levofloxacin (LVX). The following table provides a comparative summary of the preclinical efficacy of this compound against these standard-of-care agents.

CompoundTarget/Mechanism of ActionMIC against Wild-Type Mtb (H37Rv)Expected MIC Range against INH-Resistant Mtb (katG mutants)Key AdvantagesKey Limitations
This compound Induces endogenous Reactive Oxygen Species (ROS)~0.3125 µM (~0.1 µg/mL)Expected to be similar or lower than wild-type due to Mtb's diminished capacity to counteract redox stress.Novel mechanism circumvents INH-resistance; potential for high efficacy against katG mutants.Limited clinical data; potential for off-target toxicity related to oxidative stress needs thorough evaluation.
Rifampicin (RIF) Inhibits DNA-dependent RNA polymerase0.1 - 0.2 µg/mLGenerally susceptible, though some INH-resistant isolates show borderline resistance (MIC ≈ 1 µg/mL).[4][5]Potent bactericidal activity; cornerstone of TB therapy.Potential for acquired resistance; numerous drug-drug interactions.
Ethambutol (EMB) Inhibits arabinosyl transferase (cell wall synthesis)1 - 5 µg/mLMICs for resistant strains are often ≥ 3.125 µg/mL.[6] A significant percentage of EMB-resistant isolates are also INH-resistant.[7]Generally well-tolerated.Bacteriostatic; resistance can develop.
Levofloxacin (LVX) Inhibits DNA gyrase0.5 - 1.0 µg/mLMICs can range from 1.5 µg/mL to >12.0 µg/mL depending on the specific gyrA mutation.[8]Broad-spectrum activity.Potential for resistance development; associated with side effects like QT prolongation.

Visualizing the Mechanistic Distinction

The following diagrams illustrate the distinct mechanisms of action of Isoniazid and this compound, highlighting why this compound is effective against INH-resistant strains.

G Isoniazid Mechanism of Action & Resistance cluster_mtb Mycobacterium tuberculosis cluster_resistance Isoniazid Resistance INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to KatG_mutant katG mutation KatG_mutant->KatG Prevents activation

Caption: Isoniazid's activation by KatG and subsequent inhibition of mycolic acid synthesis.

G This compound Mechanism of Action cluster_mtb Mycobacterium tuberculosis cluster_inh_resistance Context of INH-Resistance ATD3169 This compound ROS Reactive Oxygen Species (ROS) Generation ATD3169->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage DNA, Lipid, Protein Damage Oxidative_Stress->Cellular_Damage Bacterial_Death Bacterial Death Cellular_Damage->Bacterial_Death KatG_mutant katG mutant (Reduced ROS defense) KatG_mutant->Oxidative_Stress Increased susceptibility to

Caption: this compound induces ROS, leading to oxidative stress and bacterial cell death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol outlines a standard method for determining the MIC of antimicrobial agents against Mtb.

G MABA Protocol Workflow Prep_Inoculum Prepare Mtb Inoculum (McFarland Standard) Inoculate Inoculate wells with Mtb suspension Prep_Inoculum->Inoculate Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate plates at 37°C for 5-7 days Inoculate->Incubate Add_AlamarBlue Add Alamar Blue reagent Incubate->Add_AlamarBlue Reincubate Re-incubate for 24 hours Add_AlamarBlue->Reincubate Read_Results Read results (color change from blue to pink) Reincubate->Read_Results Determine_MIC Determine MIC (lowest concentration with no color change) Read_Results->Determine_MIC

Caption: Workflow for determining Minimum Inhibitory Concentration using MABA.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a suspension of the Mtb strain to be tested in Middlebrook 7H9 broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of this compound and comparator drugs.

  • Inoculation: Inoculate each well with the prepared Mtb suspension. Include a drug-free control well.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well.

  • Re-incubation: Re-incubate the plate at 37°C for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of a compound over time.

Step-by-Step Methodology:

  • Culture Preparation: Grow Mtb to mid-log phase in 7H9 broth.

  • Drug Exposure: Inoculate fresh 7H9 broth containing the test compound at various concentrations (e.g., 1x, 4x, and 10x MIC) with the Mtb culture. Include a drug-free control.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 7, and 10 days), collect aliquots from each culture.

  • Enumeration: Perform serial dilutions of the aliquots and plate on Middlebrook 7H11 agar.

  • Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).

  • Data Analysis: Plot log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 decrease in CFU/mL is considered bactericidal.

Cytotoxicity Assay

This assay assesses the toxicity of the compound to mammalian cells to determine its therapeutic index.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HepG2 or THP-1) in a 96-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate for 24-72 hours.

  • Viability Assessment: Add a viability reagent (e.g., MTT or resazurin) and incubate for a specified period.

  • Measurement: Measure the absorbance or fluorescence to determine the percentage of viable cells.

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50), the concentration of the compound that causes 50% cell death.

Intracellular Efficacy in Macrophage Model

This assay evaluates the ability of a compound to kill Mtb within its primary host cell, the macrophage.

Step-by-Step Methodology:

  • Macrophage Infection: Infect a monolayer of macrophages (e.g., THP-1 derived macrophages) with Mtb at a specific multiplicity of infection (MOI).

  • Compound Treatment: After phagocytosis, treat the infected macrophages with the test compound at various concentrations.

  • Incubation: Incubate for a defined period (e.g., 48-96 hours).

  • Macrophage Lysis: Lyse the macrophages to release intracellular bacteria.

  • Enumeration: Serially dilute the lysate and plate on 7H11 agar to determine the intracellular bacterial load (CFU).

  • Analysis: Compare the CFU counts from treated and untreated cells to determine the intracellular killing efficacy.

Conclusion and Future Directions

The unique ROS-generating mechanism of this compound presents a promising strategy to combat isoniazid-resistant M. tuberculosis. By targeting a fundamental vulnerability in these resistant strains, this compound has the potential to be a valuable addition to the therapeutic arsenal. The preclinical data, while still emerging, strongly support its continued investigation. Further studies directly comparing the efficacy and safety of this compound with the current standard-of-care regimens in well-characterized clinical isolates of isoniazid-resistant Mtb are warranted to fully elucidate its clinical potential.

References

  • Benchchem. (n.d.). This compound Efficacy in Mycobacterium tuberculosis.
  • Alemu, A., et al. (2022). Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia. PLoS ONE, 17(9), e0274426. Retrieved from [Link]

  • Tyagi, P., et al. (2015). Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide. Free Radical Biology and Medicine, 84, 344-354. Retrieved from [Link]

  • Hsu, L. Y., et al. (2020). Two Novel katG Mutations Conferring Isoniazid Resistance in Mycobacterium tuberculosis. Frontiers in Microbiology, 11, 1593. Retrieved from [Link]

  • Duraiswamy, A., et al. (2016). Determination of MICs of Levofloxacin for Mycobacterium tuberculosis with gyrA Mutations. Journal of Clinical Microbiology, 54(4), 1045-1047. Retrieved from [Link]

  • Lawn, S. D., et al. (2017). Intracellular growth of Mycobacterium tuberculosis after macrophage cell death leads to serial killing of host cells. eLife, 6, e22028. Retrieved from [Link]

  • Chauhan, A., et al. (2006). Simultaneous ethambutol & isoniazid resistance in clinical isolates of Mycobacterium tuberculosis. The Indian Journal of Medical Research, 123(4), 543-548. Retrieved from [Link]

  • Pryor, M. P., et al. (1995). DMBA-induced cytotoxicity in lymphoid and nonlymphoid organs of B6C3F1 mice: relation of cell death to target cell intracellular calcium and DNA damage. Toxicology and Applied Pharmacology, 131(2), 221-229. Retrieved from [Link]

  • Ahmad, S., et al. (2002). Prevalence of S315T mutation within the katG gene in isoniazid-resistant clinical Mycobacterium tuberculosis isolates from Dubai and Beirut. International Journal of Tuberculosis and Lung Disease, 6(10), 920-925. Retrieved from [Link]

  • Koller, V. J., et al. (2012). Cytotoxic and DNA-damaging properties of glyphosate and Roundup in human-derived buccal epithelial cells. Archives of Toxicology, 86(5), 805-813. Retrieved from [Link]

  • Maharjan, B., et al. (2019). Levofloxacin pharmacokinetics, pharmacodynamics and outcome in multidrug-resistant tuberculosis patients. European Respiratory Journal, 53(5), 1802372. Retrieved from [Link]

  • Sharma, M., et al. (2007). Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay. Journal of Antimicrobial Chemotherapy, 60(1), 163-165. Retrieved from [Link]

  • Fan, T., et al. (2015). Cytotoxicity of atropine to human corneal epithelial cells by inducing cell cycle arrest and mitochondrion-dependent apoptosis. Environmental Toxicology and Pharmacology, 40(2), 556-565. Retrieved from [Link]

  • Van, T. B. H., et al. (2024). Rifampicin tolerance and growth fitness among isoniazid-resistant clinical Mycobacterium tuberculosis isolates: an in-vitro longitudinal study. eLife, 12, e89073. Retrieved from [Link]

  • Ofori-Anyina, O., et al. (2023). KatG catalase deficiency confers bedaquiline hyper-susceptibility to isoniazid resistant Mycobacterium tuberculosis. bioRxiv. Retrieved from [Link]

  • Manjunatha, U., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science, 349(6255), 1531-1535. Retrieved from [Link]

  • Lampens, P., et al. (2024). Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. bioRxiv. Retrieved from [Link]

  • Morcillo, N., et al. (2014). Evaluation of Mycobacterium tuberculosis cross-resistance to isoniazid, rifampicin and levofloxacin with their respective structural analogs. The Journal of Antibiotics, 67(9), 619-625. Retrieved from [Link]

  • Witebsky, F. G., et al. (1995). Testing of Mycobacterium tuberculosis susceptibility to ethambutol, isoniazid, rifampin, and streptomycin by using Etest. Journal of Clinical Microbiology, 33(7), 1842-1846. Retrieved from [Link]

  • Sankar, S., et al. (2021). MIC Values of Isoniazid and Rifampin and Treatment Outcomes in the Management of Multidrug-Resistant Tuberculosis. Antimicrobial Agents and Chemotherapy, 65(12), e01344-21. Retrieved from [Link]

  • Sunkar, S., & Valli, N. (2013). Cytotoxicity of Biologically Synthesized Silver Nanoparticles in MDA-MB-231 Human Breast Cancer Cells. Bioinorganic Chemistry and Applications, 2013, 571820. Retrieved from [Link]

  • Zhao, F., et al. (2021). Detecting Ethambutol Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB. Frontiers in Microbiology, 12, 693481. Retrieved from [Link]

  • He, G., et al. (2019). Phenotypic and genotypic characterization of levofloxacin- and moxifloxacin-resistant Mycobacterium tuberculosis clinical isolates in southern China. Journal of Thoracic Disease, 11(7), 2899-2908. Retrieved from [Link]

  • Luo, T., et al. (2020). The impact of combined gene mutations in inhA and ahpC genes on high levels of isoniazid resistance amongst katG non-315 in multidrug-resistant tuberculosis isolates from China. Journal of Medical Microbiology, 69(1), 104-111. Retrieved from [Link]

  • Jacobson, K. R., et al. (2015). High Prevalence of inhA Promoter Mutations among Patients with Drug-Resistant Tuberculosis in KwaZulu-Natal, South Africa. PLoS ONE, 10(7), e0131491. Retrieved from [Link]

  • Perlman, D. C., et al. (1997). Susceptibility to levofloxacin of Myocobacterium tuberculosis isolates from patients with HIV-related tuberculosis and characterization of a strain with levofloxacin monoresistance. AIDS, 11(12), 1473-1478. Retrieved from [Link]

  • APHL. (n.d.). Issues in Mycobacterium tuberculosis Complex Drug Susceptibility Testing: Ethambutol. Retrieved from [Link]

  • Jagannath, C., et al. (2017). Early Secreted Antigenic Target of 6-kDa of Mycobacterium tuberculosis Stimulates IL-6 Production by Macrophages through Activation of STAT3. Scientific Reports, 7, 40984. Retrieved from [Link]

  • Székely, R., et al. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. Frontiers in Microbiology, 12, 769542. Retrieved from [Link]

  • Prideaux, B., et al. (2015). Pharmacokinetic-Pharmacodynamic modelling of intracellular Mycobacterium tuberculosis growth and kill rates is predictive of clinical treatment duration. PLoS Computational Biology, 11(6), e1004181. Retrieved from [Link]

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Head-to-head comparison of ATD-3169 and ethambutol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of ATD-3169 , a novel hydroquinone-based redox cycler, against the standard-of-care first-line agent Ethambutol (EMB) .[1]

While Ethambutol remains a cornerstone of the "HRZE" (Isoniazid, Rifampicin, Pyrazinamide, Ethambutol) regimen, its bacteriostatic nature and rising resistance rates necessitate alternatives. This compound represents a paradigm shift from structural inhibition (cell wall) to metabolic disruption (redox homeostasis).[1]

The Verdict:

  • Ethambutol is the clinical benchmark for preventing resistance to companion drugs but lacks sterilizing activity.

  • This compound demonstrates superior bactericidal potential against MDR/XDR strains by exploiting Mycobacterium tuberculosis (Mtb)'s vulnerability to endogenous superoxide stress.[1] However, it remains a preclinical chemical probe requiring further optimization for therapeutic index and bioavailability.

Mechanistic Divergence

The fundamental difference between these two compounds lies in their target philosophy: Anatomical Structure (EMB) vs. Physiological State (this compound) .[1]

Ethambutol: The Cell Wall Architect

Ethambutol inhibits arabinosyltransferases (encoded by embA, embB, embC). These enzymes polymerize arabinose into arabinogalactan, a critical layer of the mycobacterial cell wall connecting peptidoglycan to mycolic acids. Disruption leads to cell wall permeability and growth arrest (bacteriostatic).

This compound: The Trojan Horse of Oxidative Stress

This compound is a hydroquinone derivative that permeates the mycobacterial cell envelope.[1][2] Once intracellular, it undergoes auto-oxidation or enzymatic oxidation (potentially linked to Type II NADH dehydrogenase, NDH-2), generating a burst of superoxide radicals (


).[1] Mtb, unlike M. smegmatis, has a diminished capacity to restore the cytoplasmic redox potential (

) after such an insult, leading to irreversible oxidative damage and cell death (bactericidal).
Mechanistic Pathway Diagram

MOA_Comparison cluster_EMB Ethambutol (EMB) Mechanism cluster_ATD This compound Mechanism EMB_Drug Ethambutol EmbB Target: Arabinosyltransferases (EmbA/B/C) EMB_Drug->EmbB Inhibits AG_Synth Arabinogalactan Polymerization EmbB->AG_Synth Blocks Wall_Defect Cell Wall Instability (Mycolyl-Arabinogalactan Linkage Broken) AG_Synth->Wall_Defect Failure Outcome_EMB Bacteriostatic Effect (Growth Arrest) Wall_Defect->Outcome_EMB ATD_Drug This compound Permeation Passive Diffusion into Cytoplasm ATD_Drug->Permeation Redox_Cycle Redox Cycling (Hydroquinone <-> Quinone) Permeation->Redox_Cycle ROS_Burst Surge of Endogenous Superoxide (O2•-) Redox_Cycle->ROS_Burst Generates Redox_Collapse Collapse of Cytoplasmic Redox Potential (EMSH) ROS_Burst->Redox_Collapse Overwhelms Antioxidants Outcome_ATD Bactericidal Effect (Irreversible Damage) Redox_Collapse->Outcome_ATD

Caption: Figure 1.[1][3] Dual-pathway comparison showing Ethambutol's structural inhibition (Left) versus this compound's metabolic oxidative disruption (Right).[1]

Comparative Performance Data

In Vitro Potency (MIC)

The following data compares the Minimum Inhibitory Concentration (MIC) against the standard laboratory strain H37Rv and drug-resistant isolates.

FeatureEthambutol (EMB)This compoundAdvantage
Molecular Weight 204.31 g/mol 242.27 g/mol Comparable
MIC (H37Rv) 2.0 – 4.0 µg/mL (~10–20 µM)0.75 µg/mL (~3.1 µM)This compound (3-6x more potent)
Mode of Action BacteriostaticBactericidalThis compound
Activity vs. MDR-TB Resistant (if embB mutated)Retains ActivityThis compound
Activity vs. XDR-TB ResistantRetains ActivityThis compound
Kill Kinetics Slow (Days to Weeks)Rapid (Oxidative shift in <24h)This compound

Data Source: Tyagi et al., Free Radic Biol Med (2015) and standard pharmacological texts.

Resistance Profiles
  • Ethambutol: Resistance is well-documented, primarily driven by point mutations in the embB gene (codon 306). Cross-resistance with other cell-wall inhibitors is rare but possible.[1]

  • This compound: As a redox cycler, "resistance" would require Mtb to fundamentally upregulate its entire antioxidant network (KatG, SodA, SodC, AhpC). While possible, this imposes a high metabolic fitness cost on the bacterium, potentially making resistance development slower than single-target drugs.

Experimental Protocols for Evaluation

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Use this to establish baseline potency.[1]

  • Preparation: Prepare 7H9 broth supplemented with 10% OADC and 0.2% glycerol.

  • Plating: Add 100 µL of media to all wells of a 96-well plate.

  • Dilution:

    • EMB: Serial 2-fold dilution from 64 µg/mL down to 0.125 µg/mL.

    • This compound: Serial 2-fold dilution from 20 µM down to 0.03 µM.[1]

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv (OD600 adjusted to 0.001) to each well.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate for 24h.

    • Pink: Viable (Reduction of resazurin to resorufin).

    • Blue: Non-viable (Drug active).[1]

  • Analysis: The MIC is the lowest concentration preventing the color change to pink.

Protocol B: Real-Time Intracellular Redox Potential Measurement

Use this to confirm this compound's mechanism (ROS generation) vs. Ethambutol's lack thereof.[1]

Reagents:

  • Mtb strain expressing Mrx1-roGFP2 biosensor (ratiometric redox sensor).[1][4]

  • Flow Cytometer (Ex: 405/488 nm, Em: 510 nm).

Workflow:

  • Culture: Grow Mtb-Mrx1-roGFP2 to mid-log phase (OD600 ~0.4).

  • Treatment:

    • Aliquot 1 mL culture into tubes.

    • Treat Tube A with This compound (10 µM) .[1]

    • Treat Tube B with Ethambutol (10 µg/mL) .[1]

    • Treat Tube C with H2O2 (5 mM) (Positive Control).[1]

    • Tube D: Untreated.

  • Time-Course: Collect samples at 0h, 6h, 12h, and 24h.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 30 min (BSL-3 safety requirement).

  • FACS Analysis:

    • Measure fluorescence ratio (405nm/488nm excitation).

    • Interpretation: An increase in the 405/488 ratio indicates oxidation of the mycothiol pool.

    • Expected Result: this compound will induce a rapid, sustained ratio increase. Ethambutol will show a ratio similar to the untreated control (until late-stage cell death).[1]

Safety and Toxicology Considerations

While this compound shows promise, safety is the primary hurdle for ROS-generating compounds.[1]

  • Ethambutol (Clinical Reality):

    • Ocular Toxicity: Retrobulbar neuritis is the dose-limiting side effect (dose-dependent, usually reversible if caught early).[1]

    • Monitoring: Requires baseline and monthly visual acuity/color discrimination testing.[5]

  • This compound (Preclinical Risk):

    • Selectivity Window: The key challenge is whether this compound generates ROS specifically in mycobacteria (exploiting their specific electron transport chain components like NDH-2) or if it causes oxidative stress in mammalian mitochondria.[1]

    • Toxicity Markers: In vitro cytotoxicity assays (HepG2 or Vero cells) measuring LDH release or mitochondrial membrane potential (JC-1 dye) are mandatory before in vivo progression.[1]

    • Current Status: this compound is currently a chemical probe .[1] It is not yet approved for human use.

References

  • Tyagi, P., et al. (2015).[6] "Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide."[6][4] Free Radical Biology and Medicine, 84, 344-354.[6]

  • World Health Organization. (2022). "Global Tuberculosis Report 2022." (Reference for Ethambutol clinical standards). [1]

  • Srivastava, S., et al. (2010). "Ethambutol mechanism of action and resistance." Current Opinion in Microbiology, 13(1), 92-97. (Reference for EMB mechanism).
  • MedChemExpress. "this compound Product Datasheet." (Chemical structure and basic properties).

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling ATD-3169

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of novel therapeutics is paramount. ATD-3169, an innovative antibacterial agent, shows promise in combating Mycobacterium tuberculosis by enhancing endogenous reactive oxygen species (ROS)[1]. While this mechanism is key to its efficacy, it also necessitates a robust understanding and implementation of appropriate safety protocols to protect laboratory personnel. This guide provides essential, in-depth information on the personal protective equipment (PPE) and handling procedures for this compound, ensuring both the integrity of your research and the safety of your team.

Hazard Assessment: Understanding the Risks of this compound

A formal Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a comprehensive hazard assessment must be derived from its mechanism of action and its intended application in a research setting.

Primary Hazards:

  • Reactive Oxygen Species (ROS) Enhancement: The fundamental mechanism of this compound is the potentiation of ROS, such as superoxide radicals[1]. Uncontrolled exposure to ROS can be cytotoxic, leading to cellular damage, including inflammation, tissue necrosis, and mutations[2]. Direct contact with skin or eyes, or inhalation of aerosolized this compound, could pose a significant health risk.

  • Potent Antibacterial Agent: As a potent antibacterial compound, the toxicological properties of this compound have not been fully elucidated. It is prudent to handle it as a compound with unknown toxicity and to minimize all routes of exposure. Best practices for handling potent active pharmaceutical ingredients (APIs) should be employed[3][4][5][6][7].

  • Work with Mycobacterium tuberculosis: Research involving this compound will likely be conducted with Mycobacterium tuberculosis, a Risk Group 3 pathogen. The primary route of transmission for M. tuberculosis is via inhalation of infectious aerosols[8]. Therefore, all procedures must be designed to prevent the generation and release of such aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound, especially in the context of M. tuberculosis research. The "double barrier" concept, which combines engineering controls with PPE, should be standard practice[5].

PPE ComponentSpecificationRationale
Gloves Nitrile, double-glovedProvides chemical resistance and a barrier against accidental skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.
Eye Protection Safety glasses with side shields or gogglesProtects the eyes from splashes of this compound solutions or contaminated media.
Lab Coat Solid-front, long-sleeved lab coat or disposable gownPrevents contamination of personal clothing. A solid-front design offers superior protection against splashes compared to a standard buttoned lab coat.
Respiratory Protection N95 or higher-level respiratorRequired for all procedures with the potential to generate aerosols. This includes, but is not limited to, vortexing, sonicating, centrifuging, and pipetting. Given the work with M. tuberculosis, respiratory protection is paramount[8].

Safe Handling and Operational Procedures

Adherence to strict protocols is essential for minimizing the risks associated with this compound.

Preparation and Use of this compound
  • Work within a certified Biosafety Cabinet (BSC): All manipulations of this compound, from initial weighing and solubilization to its addition to bacterial cultures, must be performed in a Class II BSC. This provides product, personnel, and environmental protection.

  • Negative Pressure Environment: For facilities handling potent compounds, the room housing the BSC should be under negative pressure relative to adjacent areas to prevent the escape of airborne contaminants[4].

  • Weighing Procedures: Weighing of powdered this compound should be conducted in a containment ventilated enclosure (CVE) or within the BSC to minimize the risk of inhaling fine particles.

  • Solubilization: When dissolving this compound, add the solvent slowly and cap the container before any agitation to prevent aerosolization.

  • Aerosol Minimization: Employ techniques to minimize aerosol generation, such as gentle mixing, avoiding "blowing out" the last drop from a pipette, and using safety-capped centrifuge tubes.

Experimental Workflow Diagram

ATD3169_Workflow cluster_Preparation Preparation in BSC cluster_Experiment Experimentation in BSC cluster_Analysis Downstream Analysis cluster_Disposal Waste Disposal Weigh Weigh this compound (in CVE or BSC) Solubilize Solubilize this compound Weigh->Solubilize Add_to_Culture Add to M. tuberculosis Culture Solubilize->Add_to_Culture Incubate Incubate Add_to_Culture->Incubate Assay Perform Assay (e.g., MIC, ROS measurement) Incubate->Assay Decontaminate Decontaminate all waste Assay->Decontaminate Dispose Dispose as biohazardous/ chemical waste Decontaminate->Dispose

Caption: A streamlined workflow for the safe handling of this compound from preparation to disposal.

Disposal Plan: Ensuring a Safe Conclusion to Your Experiments

All materials that have come into contact with this compound and/or Mycobacterium tuberculosis must be treated as hazardous waste.

  • Liquid Waste: Decontaminate liquid waste containing this compound and/or M. tuberculosis with an appropriate tuberculocidal disinfectant for a validated contact time before disposal according to your institution's biohazardous waste stream procedures.

  • Solid Waste: All contaminated solid waste, including pipette tips, centrifuge tubes, gloves, and gowns, should be collected in a designated biohazard bag within the BSC. The exterior of the bag should be decontaminated before being removed from the BSC for autoclaving and final disposal.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a puncture-resistant, leak-proof sharps container.

By implementing these comprehensive safety measures, researchers can confidently work with this compound, advancing our understanding of its therapeutic potential while maintaining the highest standards of laboratory safety.

References

  • M. T. H. Khan, The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies, International Journal of Molecular Sciences. Available: [Link]

  • P. Tyagi et al., Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide, Free Radical Biology and Medicine. Available: [Link]

  • World Health Organization, Tuberculosis Laboratory Biosafety Manual, World Health Organization. Available: [Link]

  • Pharmaceutical Inspection Co-operation Scheme, A "Double Barrier" to Protect Both Product and Personnel, GMP Journal. Available: [Link]

  • Siegfried, Safety first: Considerations when formulating high potency compounds. Available: [Link]

  • IPS, Handling & Processing of Potent Compounds: A Holistic Approach. Available: [Link]

  • Outsourced Pharma, Best Practices For Handling Potent APIs. Available: [Link]

  • P. J. Dandliker, Managing Risks with Potent Pharmaceutical Products, Pharmaceutical Outsourcing. Available: [Link]

  • GMP Journal, Safe Handling of Highly Potent Substances. Available: [Link]

  • NIW, Biosafety in TB Laboratories. Available: [Link]

  • U.S. Department of Health and Human Services, Tuberculosis (M. tuberculosis), containment equipment & laboratories. Available: [Link]

  • National Center for Biotechnology Information, Biosafety Recommendations for the Contained Use of Mycobacterium tuberculosis Complex Isolates in Industrialized Countries. Available: [Link]

  • P. A. J. Munday, Chemical toxicity and reactive oxygen species, PubMed. Available: [Link]

  • The dual nature of ROS—essential in certain processes but dangerous when unchecked—makes them a central theme in both toxicology and regulatory compliance, ChemCopilot. Available: [Link]

  • University of Nevada, Reno, Chapter 5: Highly Reactive Chemicals. Available: [Link]

  • MDPI, Special Issue : Effects of Bioactive Compounds in Oxidative Stress and Inflammation. Available: [Link]

  • ResearchGate, Biohazard levels and biosafety protection for Mycobacterium tuberculosis strains with different virulence. Available: [Link]

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×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
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Reactant of Route 2
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.